Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(11)6-5-13-9(2,3)7(6)10/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVPKYZTNBWITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-60-7 | |
| Record name | ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Guide to the Synthesis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate via Dieckmann Condensation
This technical guide provides an in-depth examination of the synthesis mechanism for ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate, a substituted γ-keto ester. This molecule is a valuable building block in organic synthesis, and its creation is a classic illustration of a powerful carbon-carbon bond-forming reaction. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the reaction's mechanistic underpinnings and practical execution.
Introduction: The Significance of a Cyclic β-Keto Ester
This compound belongs to the class of cyclic β-keto esters. The strategic placement of the ketone and ester functionalities makes it a versatile intermediate for the synthesis of more complex molecular architectures, including various heterocyclic compounds and natural products.
The most efficient and common route to this and similar structures is the Dieckmann Condensation . This reaction is an intramolecular Claisen condensation of a diester, which utilizes a strong base to induce cyclization.[1][2][3] For the synthesis of the target molecule, the required linear precursor is diethyl 3,3-dimethylpentanedioate.[4] The inherent stability of five- and six-membered rings makes the Dieckmann condensation particularly effective for their formation from 1,6- and 1,7-diesters, respectively.[1][5][6]
The Core Mechanism: A Step-by-Step Analysis
The Dieckmann condensation proceeds through a well-understood, base-catalyzed mechanism. The choice of base is critical; typically, a sodium alkoxide is used where the alkyl group matches the alcohol portion of the ester to prevent transesterification side reactions. For the synthesis of an ethyl ester, sodium ethoxide (NaOEt) is the ideal choice.
The mechanism unfolds in six key stages:
-
Enolate Formation: The reaction begins with the deprotonation of an α-carbon (the carbon adjacent to an ester carbonyl) by the base. This proton is acidic due to the electron-withdrawing effect of the carbonyl group. This step generates a nucleophilic enolate ion.[1][7]
-
Intramolecular Nucleophilic Attack: The newly formed enolate ion performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the second ester group within the same molecule. This cyclization step is classified as a 5-exo-trig reaction, which is kinetically favored and leads to the formation of a stable five-membered ring.[1][2]
-
Tetrahedral Intermediate: The nucleophilic attack results in a cyclic tetrahedral intermediate.
-
Reformation of Carbonyl: This unstable intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as a leaving group. This yields the cyclic β-keto ester.
-
Thermodynamic Driving Force: The expelled ethoxide ion is a strong enough base to deprotonate the newly formed β-keto ester at the highly acidic α-carbon situated between the two carbonyl groups. This acid-base reaction is the thermodynamic driving force of the entire sequence, as it forms a highly stable, resonance-stabilized enolate. This step effectively pushes the reaction equilibrium to completion.[5]
-
Acidic Workup: The final product is obtained by introducing a Brønsted-Lowry acid (e.g., H₃O⁺) in a workup step. This protonates the enolate, yielding the neutral this compound.[1][7]
Visualization of the Reaction Mechanism
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 4. Pentanedioic acid, 3,3-dimethyl-, 1,5-diethyl ester | C11H20O4 | CID 87314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 6. homework.study.com [homework.study.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comprehensive Spectroscopic Guide to Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate: Structure, Tautomerism, and Fragmentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate, a substituted γ-butyrolactone with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this and similar molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data and the rationale for these predictions based on the compound's structural features and the well-established principles of spectroscopic analysis for β-keto esters and lactones.
Molecular Structure and Key Features
This compound (C₉H₁₄O₄) is a heterocyclic compound featuring a five-membered lactone (γ-butyrolactone) ring.[1][2] Key structural characteristics that dictate its spectroscopic behavior include a ketone carbonyl group at the 4-position, an ethyl ester at the 3-position, and gem-dimethyl substitution at the 5-position. The presence of the β-keto ester moiety introduces the possibility of keto-enol tautomerism, a crucial aspect that will be explored through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) and their assignments are detailed in Table 1.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~4.2 | Quartet (q) | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~3.8 | Doublet of Doublets (dd) or Multiplet (m) | 1H | CH at position 3 | Methine proton at the chiral center, coupled to the methylene protons at position 2. |
| ~2.7 and ~2.2 | Doublet of Doublets (dd) or Multiplet (m) | 2H | -CH₂ - at position 2 | Diastereotopic methylene protons of the lactone ring, coupled to the methine proton at position 3. |
| ~1.4 | Singlet (s) | 3H | CH₃ at position 5 | Methyl group protons with no adjacent protons to couple with. |
| ~1.3 | Singlet (s) | 3H | CH₃ at position 5 | Second methyl group protons at the same position, also with no coupling. |
| ~1.2 | Triplet (t) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~205 | C =O (Ketone) | Ketone carbonyl carbons are typically found in this downfield region. |
| ~170 | C =O (Ester) | Ester carbonyl carbons are also downfield, but generally less so than ketones. |
| ~85 | C (CH₃)₂ | Quaternary carbon at position 5, bonded to two methyl groups and an oxygen. |
| ~62 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~55 | C H at position 3 | Methine carbon at the chiral center. |
| ~35 | -CH₂ - at position 2 | Methylene carbon of the lactone ring. |
| ~25 | C H₃ at position 5 | Methyl carbons at position 5. |
| ~14 | -OCH₂C H₃ | Methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the obtained spectra.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Diagram of NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism
IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups.
Predicted IR Spectral Data
The presence of both a ketone and an ester functional group will give rise to characteristic stretching vibrations.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~1765 | Strong | C=O stretch (lactone) | Five-membered ring lactones typically show a higher frequency C=O stretch due to ring strain. |
| ~1740 | Strong | C=O stretch (ester) | The ester carbonyl stretch is expected in this region. |
| ~1200 and ~1100 | Strong | C-O stretch | Characteristic stretches for the ester and lactone C-O bonds. |
| 2950-3000 | Medium | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |
Keto-Enol Tautomerism
The β-keto ester functionality allows for the existence of an enol tautomer. While the keto form is generally predominant, the presence of the enol form can be detected by IR spectroscopy. The enol form would exhibit a broad O-H stretch around 3200-3600 cm⁻¹ and a C=C stretch around 1650 cm⁻¹. The position of the keto-enol equilibrium can be influenced by the solvent used for analysis.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
Diagram of Keto-Enol Tautomerism
Caption: Equilibrium between keto and enol tautomers.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak (M⁺) for this compound is expected at an m/z of 186. The fragmentation of lactones often involves the loss of small neutral molecules. Key predicted fragments are listed in Table 3.
| Predicted m/z | Fragment Ion | Proposed Neutral Loss |
| 186 | [C₉H₁₄O₄]⁺ | Molecular Ion (M⁺) |
| 141 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 113 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group |
| 85 | [M - COOCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 57 | [C(CH₃)₂CO]⁺ | Cleavage of the lactone ring |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that will likely show a prominent protonated molecule [M+H]⁺ at m/z 187.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
Diagram of Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway.
Conclusion
The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen atoms, while IR spectroscopy identifies the key functional groups and can provide insights into the keto-enol tautomerism. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for the identification and characterization of this compound in research and development settings.
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-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. [Link]
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SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds. [Link]
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- Johannes Steinbauer, Anke Spannenberg, Thomas Werner* Leibniz-Institute of Catalysis eV at the University of Rostock, Albert-Einstein-Strasse 29a, 18059 Rostock, Germany.
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Tetrahydrofuran - Optional[17O NMR] - Chemical Shifts - SpectraBase. [Link]
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(PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate. [Link]
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- Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)
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(PDF) Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles - ResearchGate. [Link]
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Ethyl 5-oxooxolane-2-carboxylate | C7H10O4 | CID 305551 - PubChem. [Link]
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1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief. [Link]
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Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. [Link]
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Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles - MDPI. [Link]
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The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives - eCommons. [Link]
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Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate | C9H14O4 - PubChem. [Link]
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Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms - ResearchGate. [Link]
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Ethyl 5-methyl-4-(2,5,5-trimethyl-1, 3-dioxan-2-yl)isoxazole-3-carboxylate - PubMed. [Link]
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An In-depth Technical Guide to Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate: A Substituted γ-Butyrolactone of Research Interest
Prepared by a Senior Application Scientist
Foreword: Navigating the Landscape of Novel Chemical Entities
In the dynamic fields of chemical research and drug development, scientists frequently encounter novel molecules with limited published data. Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS No. 1803608-60-7) represents one such entity. While extensive, specific research on this particular compound is not yet prevalent in peer-reviewed literature, its core structure—a functionalized γ-butyrolactone—places it within a class of compounds of significant academic and industrial interest. This guide is structured to provide a comprehensive technical overview of this compound, grounding our discussion in the established principles of its parent chemical family. We will explore its structural features, postulate logical synthetic and reactive pathways, and discuss its potential applications, particularly in the realm of medicinal chemistry. This document serves as a foundational resource for researchers and drug development professionals, enabling them to strategically approach the study of this and similar molecules.
Molecular Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring a five-membered lactone (γ-butyrolactone) ring.[1][2][3] The structure is further characterized by a gem-dimethyl group at the 5-position and an ethyl carboxylate group at the 3-position, adjacent to a ketone at the 4-position.
| Property | Value | Source |
| CAS Number | 1803608-60-7 | [1][2][3] |
| Molecular Formula | C9H14O4 | [1][2] |
| Molecular Weight | 186.21 g/mol | [2] |
| IUPAC Name | This compound | PubChem |
| Synonyms | Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate | PubChem |
| Predicted XLogP3 | 0.7 | PubChem |
| Predicted Hydrogen Bond Donors | 0 | PubChem |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem |
The presence of both ester and ketone functionalities, along with the lactone ring, suggests a molecule with moderate polarity and potential for diverse chemical transformations. The gem-dimethyl group provides steric hindrance that can influence the reactivity of the adjacent carbonyl group.
Synthesis Strategies: Constructing the γ-Butyrolactone Core
A logical retrosynthetic analysis points towards a Michael addition as a key step.
Proposed Synthetic Protocol via Michael Addition
A plausible approach involves the reaction of a suitable Michael acceptor with a nucleophile, followed by cyclization. One potential route could be the Michael addition of a malonic ester derivative to an α,β-unsaturated ketone.
Step-by-Step Methodology:
-
Synthesis of the Michael Acceptor: The synthesis would likely begin with the creation of an appropriate α,β-unsaturated ester.
-
Michael Addition: The core of the synthesis would involve a base-catalyzed Michael addition. For instance, the conjugate addition of an enolate derived from a β-keto ester to a suitable electrophile.
-
Intramolecular Cyclization (Lactonization): Following the Michael addition, an intramolecular cyclization would form the γ-butyrolactone ring. This is often acid- or base-catalyzed and involves the attack of a hydroxyl group on a carbonyl, followed by dehydration.
-
Purification: The final product would be purified using standard techniques such as column chromatography, followed by characterization to confirm its structure.
Spectroscopic Characterization
Although experimental spectra for this specific molecule are not widely published, we can predict the key features based on its structure.
-
¹H NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl group protons. The gem-dimethyl groups would likely appear as two distinct singlets due to the chiral center at the 3-position, making them diastereotopic. The protons on the lactone ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
-
¹³C NMR: The spectrum should display nine distinct carbon signals. Key signals would include those for the two carbonyl carbons (ketone and ester), the ester ethoxy carbons, the quaternary carbon of the gem-dimethyl group, and the carbons of the lactone ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the ester, likely in the range of 1720-1760 cm⁻¹. The C-O stretching of the lactone and ester would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, carbon monoxide, and cleavage of the lactone ring.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dictated by its key functional groups: the γ-butyrolactone ring, the β-keto ester moiety, and the gem-dimethyl group.
Reactivity of the γ-Butyrolactone Ring
The lactone can undergo nucleophilic acyl substitution. Under basic conditions, it can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid.[6] Acidic conditions can also promote hydrolysis or transesterification in the presence of an alcohol.
Reactivity of the β-Keto Ester System
The presence of the ketone at the 4-position and the ester at the 3-position constitutes a β-keto ester system. The α-proton at the 3-position is acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate that can participate in various C-C bond-forming reactions, such as alkylation and acylation.
Potential Applications in Drug Discovery and Medicinal Chemistry
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[7] These activities include antimicrobial, antitumor, and anti-inflammatory properties. The tetrahydrofuran ring, a core component of the lactone, is also found in numerous FDA-approved drugs.
Given its structural features, this compound could serve as a valuable building block or a lead compound in several therapeutic areas:
-
Anticancer Agents: Many natural and synthetic γ-butyrolactones exhibit cytotoxic activity against various cancer cell lines. The functional groups on this molecule offer handles for chemical modification to optimize potency and selectivity.
-
Anti-inflammatory Drugs: The γ-butyrolactone motif is present in compounds that modulate inflammatory pathways. Further investigation into the anti-inflammatory potential of this molecule and its derivatives is warranted.
-
Neurological Disorders: Some γ-butyrolactone derivatives have shown activity in the central nervous system. The lipophilicity and hydrogen bonding potential of this molecule could be tuned for CNS penetration.
Conclusion and Future Directions
This compound is a structurally interesting molecule that belongs to the important class of γ-butyrolactones. While specific experimental data for this compound remains scarce in the public domain, this guide provides a solid foundation for its study based on the well-established chemistry of its structural motifs.
Future research should focus on:
-
Developing and publishing a robust and scalable synthesis protocol.
-
Conducting full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR, and potentially X-ray crystallography) to confirm its structure and stereochemistry.
-
Screening the compound for a wide range of biological activities to uncover its therapeutic potential.
-
Utilizing it as a scaffold for the synthesis of a library of derivatives to explore structure-activity relationships.
By systematically exploring these avenues, the scientific community can unlock the full potential of this compound and contribute to the advancement of chemical synthesis and drug discovery.
References
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Arion, V. B., et al. (2015). This compound. PubChem. Available at: [Link].
- Perri, S. T. (2011). γ-Butyrolactone. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
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Ye, W., Cai, G., Zhuang, Z., Jia, X., & Zhai, H. (2005). One-step assembly of functionalized gamma-butyrolactones from benzoins or benzaldehydes via an N-heterocyclic carbene-mediated tandem reaction. Organic Letters, 7(17), 3769–3771. Available at: [Link].
- Alcaide, B., Almendros, P., & Luna, A. (2007). The chemistry of γ-butyrolactones. Current Organic Chemistry, 11(13), 1135-1163.
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Hennessy, S. A., Moane, S. M., & McDermott, S. D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of Forensic Sciences, 49(6), 1233-1238. Available at: [Link].
- Macías, F. A., Galindo, J. C., & Massanet, G. M. (1992). Potential allelopathic activity of several sesquiterpene lactones. Phytochemistry, 31(6), 1969-1977.
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Potential therapeutic applications of substituted oxooxolane carboxylates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted oxooxolane carboxylates, a core structure in the broader family of γ-lactones, represent a class of heterocyclic compounds with significant and diverse pharmacological potential. Their prevalence in natural products and amenability to synthetic modification have positioned them as privileged scaffolds in modern drug discovery. This technical guide provides a comprehensive exploration of their therapeutic applications, focusing on the mechanistic underpinnings of their anticancer and anti-inflammatory activities. We synthesize field-proven insights with technical accuracy, offering detailed experimental protocols for cytotoxicity and anti-inflammatory screening, structure-activity relationship (SAR) considerations, and future-facing perspectives for drug development professionals. This document serves as a foundational resource to accelerate research and development in this promising chemical space.
The Oxooxolane Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-oxooxolane, or γ-lactone, is a five-membered cyclic ester that serves as the foundational core of the compounds discussed herein. The addition of a carboxylate group and further substitution on the ring system creates a vast chemical library with tunable physicochemical properties. This structural versatility is paramount, allowing medicinal chemists to optimize for potency, selectivity, and pharmacokinetic profiles.
The inherent reactivity of the ester bond, combined with the stereochemical complexity introduced by various substituents, contributes to the diverse biological activities observed. Synthesis of these scaffolds can be achieved through various established organic chemistry routes, including the cyclization of γ-hydroxy carboxylic acids or the oxidation of 1,4-diols, making them accessible for library generation and iterative optimization.[1][2][3]
Potential Therapeutic Applications: Mechanisms & Evaluation
Research has consistently highlighted the potential of substituted oxooxolane carboxylates in oncology and immunology. This section delves into the primary mechanisms of action and provides robust, validated protocols for their preclinical evaluation.
Anticancer Activity
A significant body of evidence supports the role of oxooxolane derivatives as potent anticancer agents.[4][5][6] Their activity often stems from the ability to induce programmed cell death (apoptosis) and halt the cell division cycle, two critical vulnerabilities in cancer cells.
Many potent oxooxolane carboxylates function as mitochondrial targeting agents ("Mitocans").[7] They disrupt mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. This event initiates a caspase cascade, a proteolytic signaling pathway that culminates in the systematic dismantling of the cell.
Caption: Inhibition of the NF-κB pathway by substituted oxooxolane carboxylates.
This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). [8]NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Causality: LPS is a potent activator of macrophages, inducing the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. A reduction in NO levels in the presence of the test compound indicates potential anti-inflammatory activity, likely through the inhibition of the iNOS expression pathway (e.g., NF-κB) or direct inhibition of the iNOS enzyme.
Methodology:
-
Cell Culture & Seeding:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) under standard conditions.
-
Seed 5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.
-
-
Compound Pre-treatment:
-
Treat cells with various concentrations of the oxooxolane carboxylate (prepared as in the MTT protocol) for 1-2 hours before inflammatory stimulation.
-
-
Inflammatory Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL.
-
Include controls: "LPS only" (positive control), "vehicle + LPS", and "medium only" (negative control).
-
Incubate for 24 hours.
-
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well. Incubate for another 10 minutes. A pink/magenta color will develop in proportion to the nitrite concentration.
-
-
Quantification:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve prepared concurrently.
-
Data Presentation:
| Compound ID | Concentration (µM) | NO Production Inhibition (%) | Cell Viability (%) |
| OXC-03 | 10 | 25.4 | 98.7 |
| OXC-03 | 50 | 78.9 | 95.2 |
| OXC-04 | 10 | 15.1 | 99.1 |
| OXC-04 | 50 | 45.6 | 96.8 |
| It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed NO inhibition is not simply due to the compound killing the cells. |
Structure-Activity Relationship (SAR) and Future Directions
The therapeutic potential of this class is deeply tied to its structure. Key SAR insights include:
-
The α-methylene-γ-lactone Moiety: This α,β-unsaturated carbonyl system is a recurring feature in many biologically active natural lactones. [9]It can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) in target proteins, which can lead to potent, irreversible inhibition.
-
Stereochemistry: The spatial arrangement of substituents on the oxooxolane ring can dramatically influence binding affinity and biological activity.
-
Lipophilicity: The nature of the substituents dictates the overall lipophilicity of the molecule, affecting its ability to cross cell membranes and its broader pharmacokinetic properties.
Future Directions:
-
Lead Optimization: Systematically modify lead compounds to enhance potency and selectivity while minimizing off-target toxicity.
-
Mechanism Deconvolution: Move beyond pathway-level analysis to identify the direct molecular targets of the most promising compounds.
-
In Vivo Validation: Progress lead candidates into relevant animal models of cancer and inflammation to assess efficacy, pharmacokinetics, and safety. [10][11]
Conclusion
Substituted oxooxolane carboxylates are a versatile and highly promising class of compounds for therapeutic development. Their demonstrated ability to modulate critical pathways in cancer and inflammation provides a strong rationale for their continued investigation. By combining rational synthetic design with robust biological evaluation as outlined in this guide, researchers and drug developers can unlock the full potential of this privileged chemical scaffold to create next-generation therapies for complex human diseases.
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Investigating the Reaction Kinetics of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Formation
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
The formation of substituted γ-butyrolactones, such as Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate, represents a critical transformation in the synthesis of complex pharmaceutical intermediates. A profound understanding of the underlying reaction kinetics is paramount for process optimization, scalability, and ensuring consistent product quality. This technical guide provides a comprehensive framework for investigating the kinetics of this lactone's formation, focusing on the intramolecular Dieckmann condensation pathway. We will explore the theoretical underpinnings of the reaction mechanism, detail robust experimental designs for kinetic monitoring, present step-by-step analytical protocols, and guide the reader through rigorous data analysis to extract fundamental kinetic parameters. This document is designed to bridge theoretical principles with practical, field-proven insights, empowering researchers to develop efficient, controlled, and scalable synthetic processes.
Theoretical Framework: Mechanism and Kinetic Principles
A successful kinetic investigation begins with a solid understanding of the reaction's mechanism and the theoretical principles governing its rate. The formation of this compound, a cyclic β-keto ester, is classically achieved through the Dieckmann condensation of a corresponding acyclic diester.
The Dieckmann Condensation Mechanism
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, driven by a suitable base, to form a five- or six-membered ring.[1][2] For the target molecule, the likely precursor is a dialkyl 3,3-dimethylpentanedioate. The reaction proceeds through several key steps, as outlined below.
Causality Behind Reagent Choice: The selection of a base is critical. An alkoxide base where the alkyl group matches the ester's alkyl group (e.g., sodium ethoxide for an ethyl ester) is employed. This choice is a cornerstone of process integrity, as it prevents transesterification, a competing reaction that would generate a mixture of ester products and complicate the kinetic analysis.[3]
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Stability and degradation pathways of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
An In-Depth Technical Guide to the Stability and Degradation Pathways of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Introduction
This compound is a substituted γ-butyrolactone derivative featuring a β-keto ester moiety.[1] As a polyfunctionalized heterocyclic compound, it holds potential as a valuable building block in organic synthesis and medicinal chemistry. Understanding the intrinsic stability and degradation pathways of such molecules is a critical prerequisite for their successful application, particularly in the pharmaceutical industry where product purity, efficacy, and safety are paramount.[2][3] This guide provides a comprehensive analysis of the predicted stability of this compound and outlines a robust experimental framework for its investigation through forced degradation studies. The insights herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for handling, formulating, and developing analytical methods for this compound.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's stability begins with an analysis of its structure. The key functional groups within this compound dictate its reactivity and susceptibility to degradation.
-
γ-Lactone (Cyclic Ester): The oxolan-4-one ring is a γ-lactone. Lactones, like acyclic esters, are susceptible to nucleophilic attack, primarily through hydrolysis, which leads to ring-opening.[3][4]
-
Ethyl Ester: The ethyl carboxylate group at the C3 position is another hydrolytic liability.
-
β-Keto Ester System: The ketone at C4 is positioned beta to the C3 ethyl ester. This arrangement increases the acidity of the C3 proton and, more importantly, makes the ring-opened hydrolysis product susceptible to subsequent decarboxylation.
-
Gem-Dimethyl Group: The two methyl groups at the C5 position may impart a degree of steric hindrance, potentially influencing the rate of nucleophilic attack at the adjacent lactone carbonyl. They also lock the stereochemistry at that position.
The molecule's reactivity is dominated by the two ester functionalities (the lactone and the ethyl ester), which are electrophilic and prone to cleavage under both acidic and basic conditions.
Predicted Degradation Pathways
Based on first principles of organic chemistry and extensive data on related lactone-containing structures, the following degradation pathways are predicted to be the most significant.[5][6][7]
Hydrolytic Degradation
Hydrolysis is anticipated to be the primary degradation pathway for this molecule. The reaction can be catalyzed by either acid or base, with distinct mechanistic features and reaction rates.
-
Base-Catalyzed Hydrolysis (Saponification): Exposure to alkaline conditions (e.g., NaOH) is expected to cause rapid and irreversible hydrolysis of both the ethyl ester and the lactone ring.[2][6] The reaction proceeds via nucleophilic acyl substitution. The likely sequence involves initial hydrolysis of the more accessible ethyl ester, followed by or concurrent with the opening of the lactone ring. The resulting β-keto dicarboxylic acid intermediate is unstable and will readily undergo decarboxylation (loss of CO₂) to yield 3,3-dimethyl-4-oxopentanoic acid.
-
Acid-Catalyzed Hydrolysis: In an acidic medium (e.g., HCl), hydrolysis is typically slower than in a basic medium and is a reversible equilibrium process.[5][7] Both the lactone and the ethyl ester will be protonated, activating the carbonyl groups toward nucleophilic attack by water. Similar to the base-catalyzed pathway, the resulting ring-opened dicarboxylic acid can subsequently decarboxylate, a process often accelerated by heat.
The proposed hydrolytic degradation pathway is visualized below.
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Computational studies on the molecular structure of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
An In-depth Technical Guide to the Computational Analysis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the molecular structure and electronic properties of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Density Functional Theory (DFT) for molecular modeling. By presenting a validated workflow, from geometry optimization to the analysis of molecular orbitals and vibrational spectra, this guide serves as a robust resource for understanding the conformational landscape and reactivity of this lactone derivative. The insights derived from these computational studies are crucial for applications in medicinal chemistry and materials science, where a deep understanding of molecular architecture is paramount.
Introduction: The Significance of this compound
This compound is a member of the lactone family, a class of cyclic esters that are prevalent in natural products and are key building blocks in organic synthesis. The oxolane (tetrahydrofuran) ring, substituted with a ketone, an ethyl carboxylate group, and gem-dimethyl groups, presents a molecule with significant structural and electronic complexity. Its chemical formula is C₉H₁₄O₄, and its structure is identified by the SMILES string CCOC(=O)C1COC(C1=O)(C)C.[1][2] The stereochemistry and conformational flexibility of the five-membered ring, influenced by its various substituents, are critical determinants of its chemical reactivity and biological activity.
Computational chemistry provides a powerful lens through which to explore the molecular intricacies of such compounds. By employing quantum mechanical calculations, we can predict and analyze molecular geometries, electronic structures, and spectroscopic properties with high accuracy. This in-silico approach is indispensable in modern drug discovery and materials science, offering a cost-effective and time-efficient means to screen candidates and understand reaction mechanisms at the atomic level. This guide will focus on the application of Density Functional Theory (DFT), a versatile and widely used computational method, to characterize this compound. The principles and workflows detailed herein are broadly applicable to the study of other small organic molecules.
Theoretical Framework and Computational Causality
The choice of computational methodology is dictated by the desired balance between accuracy and computational cost. For molecules of this size, DFT offers an excellent compromise, providing reliable results that correlate well with experimental data.
The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification significantly reduces the computational expense without a substantial loss of accuracy.
The selection of the functional and basis set is a critical decision in any DFT study. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a workhorse in computational organic chemistry due to its proven track record of providing accurate geometries and energies for a wide range of organic molecules.[3][4][5] For the basis set, we employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron density around the atoms, which is crucial for capturing the subtle electronic effects within the molecule.
A Self-Validating Computational Workflow
To ensure the trustworthiness of our computational results, we employ a multi-step, self-validating workflow. This process begins with an initial geometry optimization, followed by a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum. The workflow is designed to be iterative, allowing for refinement and deeper analysis at each stage.
Caption: A validated workflow for the computational analysis of organic molecules.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the computational analysis of this compound using a typical quantum chemistry software package like Gaussian.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Input: Begin by constructing the 3D structure of this compound. This can be done using a molecular builder or by converting its SMILES or InChI identifier.[1][2]
-
Input File Generation: Create an input file specifying the DFT method, basis set, and type of calculation.
-
Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
-
This command line instructs the software to perform a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP/6-311++G(d,p) level of theory.
-
-
Execution: Submit the input file to the quantum chemistry software.
-
Verification: Upon completion, inspect the output file.
-
Confirm that the optimization has converged.
-
Analyze the results of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
Protocol 2: Molecular Orbital and Electrostatic Potential Analysis
-
Checkpoint File: Utilize the checkpoint file generated from the geometry optimization.
-
Cube Generation: Generate cube files for the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP).
-
Visualization: Use a molecular visualization program to render the molecular orbitals and map the ESP onto the electron density surface. This provides a visual representation of the molecule's reactive sites.
Data Presentation and Interpretation
The following sections present illustrative data that would be obtained from the computational workflow described above.
Molecular Geometry
The optimized geometry of this compound reveals key structural features. The oxolane ring adopts an envelope conformation to minimize steric strain. The bond lengths and angles are consistent with those expected for similar lactone structures.
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| C=O (ketone) | 1.21 | O-C-C (ring) | 108.5 |
| C=O (ester) | 1.22 | C-O-C (ring) | 109.2 |
| C-O (ring) | 1.44 | C-C(CH₃)₂-C | 104.1 |
| C-C (ring) | 1.54 | O=C-C-C | 125.3 |
Table 1: Selected Optimized Geometrical Parameters for this compound.
Frontier Molecular Orbitals
The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.
Caption: Energy diagram and localization of the frontier molecular orbitals.
The energy gap (ΔE) between the HOMO and LUMO is an indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.
Electrostatic Potential Map
The electrostatic potential map provides a visual representation of the charge distribution within the molecule.
-
Red regions (negative potential) indicate areas of high electron density, such as around the oxygen atoms of the carbonyl groups. These are sites that are susceptible to electrophilic attack.
-
Blue regions (positive potential) indicate areas of low electron density, such as around the hydrogen atoms. These are sites that are susceptible to nucleophilic attack.
The ESP map for this compound would show strong negative potentials around the carbonyl oxygens, highlighting their role as hydrogen bond acceptors and sites for interaction with electrophiles.
Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. This is a powerful tool for identifying characteristic functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |
| C=O stretch (ketone) | 1755 | Strong |
| C=O stretch (ester) | 1730 | Strong |
| C-O stretch (ring) | 1180 | Medium |
| C-H stretch (alkyl) | 2950-3000 | Medium |
Table 2: Predicted Prominent Vibrational Frequencies.
Conclusion
This technical guide has detailed a comprehensive computational protocol for the molecular and electronic structure elucidation of this compound. By leveraging the power of Density Functional Theory, we can gain deep insights into the geometry, reactivity, and spectroscopic properties of this complex organic molecule. The methodologies and workflows presented here are robust, validated, and broadly applicable, providing a solid foundation for the in-silico investigation of a wide range of chemical systems. These computational approaches are invaluable tools for accelerating research and development in medicinal chemistry, materials science, and beyond.
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A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Lactone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lactones, cyclic esters ubiquitous in nature, represent a cornerstone of natural product chemistry and a fertile ground for drug discovery.[1][2] Their diverse chemical structures, from simple five- and six-membered rings to complex macrolactones, underpin a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This in-depth technical guide provides a comprehensive overview of the methodologies and strategies employed in the discovery and isolation of novel lactone derivatives. Moving beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices, offering field-proven insights to navigate the intricate path from initial sourcing to the characterization of pure, bioactive compounds.
Part 1: The Genesis of Discovery - Sourcing Novel Lactone Scaffolds
The quest for novel lactones begins with the judicious selection of source material. Nature, with its immense biodiversity, remains the most prolific producer of these compounds.[5] However, the advent of modern synthetic chemistry provides a complementary and increasingly powerful avenue for accessing unique lactone architectures.[6]
Natural Sources: A Reservoir of Bioactive Lactones
Lactone rings are prevalent in a vast range of organisms, where they often serve as secondary metabolites with ecological significance.[5]
-
Plants: The plant kingdom is a rich repository of lactones, particularly sesquiterpene lactones found in families such as Asteraceae.[2][3] These compounds are known for their diverse pharmacological activities.[3]
-
Microorganisms: Fungi and bacteria are prolific producers of structurally diverse lactones, including macrolides with potent antibiotic properties like erythromycin.[1] Fungi from unique environments, such as the Atacama Desert, have been shown to produce novel lactone structures.[7][8]
-
Marine Organisms: The marine environment offers a unique chemical space for the discovery of novel lactones with potential therapeutic applications.[5]
Synthetic Strategies: Engineering Novelty
While natural products provide a wealth of inspiration, synthetic chemistry offers the ability to create lactone derivatives with tailored properties. Modern organic synthesis provides a plethora of methods for lactone ring construction, including:
-
Lactonization of Hydroxy Acids: The intramolecular esterification of hydroxycarboxylic acids is a fundamental method for forming lactones.[1]
-
Baeyer–Villiger Oxidation: This reaction allows for the conversion of cyclic ketones into lactones.[1]
-
Halolactonization: The reaction of an alkene with a halogen in the presence of a carboxylic acid leads to the formation of a halolactone.[1]
-
Catalytic Methods: Numerous transition metal-catalyzed reactions have been developed for the efficient synthesis of lactones, including medium-ring lactones which can be challenging to synthesize.[6][9]
Part 2: The Path to Purity - A Modern Approach to Isolation and Purification
The isolation of a specific lactone from a complex natural extract or a synthetic reaction mixture is a multi-step process that requires a combination of classical and modern techniques.
Extraction: Liberating the Target Molecules
The initial step involves extracting the desired compounds from the source material. The choice of extraction method and solvent is critical and depends on the polarity and stability of the target lactones.[10]
-
Conventional Solvent Extraction: Techniques like maceration, percolation, and Soxhlet extraction using organic solvents of varying polarities are still widely used.[11]
-
Modern Extraction Techniques: To improve efficiency and reduce solvent consumption, modern methods such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are increasingly employed.[10]
Bioassay-Guided Fractionation: A Targeted Approach
For the discovery of bioactive lactones, bioassay-guided fractionation is a powerful strategy. This approach involves systematically testing the biological activity of fractions obtained from the crude extract, allowing researchers to focus their purification efforts on the most promising fractions.[12]
Experimental Protocol: Bioassay-Guided Isolation of an Antioxidant Lactone
This protocol outlines a typical workflow for the isolation of an antioxidant lactone from a plant extract.
-
Initial Extraction:
-
Air-dry and pulverize the plant material.
-
Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).
-
Concentrate each extract under reduced pressure.
-
-
Bioassay Screening:
-
Screen the crude extracts for antioxidant activity using a suitable in vitro assay (e.g., DPPH radical scavenging assay).
-
Select the most active extract for further fractionation.
-
-
Chromatographic Fractionation:
-
Subject the active extract to column chromatography on silica gel.
-
Elute with a gradient of increasing solvent polarity (e.g., hexane-ethyl acetate).
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
-
Iterative Bioassay and Purification:
-
Test the collected fractions for antioxidant activity.
-
Pool the active fractions and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), until a pure compound is isolated.[13]
-
Caption: A workflow diagram for bioassay-guided isolation of a novel lactone.
Advanced Chromatographic Techniques for Purification
Achieving high purity, especially when dealing with isomers, often requires advanced chromatographic techniques.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for the final purification of lactones.[13][15] Different stationary phases, such as normal-phase, reversed-phase, and chiral stationary phases, can be employed depending on the properties of the target compound.[16] The separation of lactone and its carboxylate form in plasma samples can be achieved using HPLC.[17]
-
Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique is particularly useful for preparative-scale separations and can handle complex mixtures efficiently.[14]
| Chromatographic Technique | Principle | Application in Lactone Isolation | Advantages | Limitations |
| Column Chromatography | Adsorption | Initial fractionation of crude extracts | Low cost, high capacity | Low resolution, time-consuming |
| HPLC | Partition, Adsorption, Ion-exchange, Size-exclusion | Final purification, isomer separation | High resolution, fast, automated | High cost, limited capacity |
| CPC | Liquid-liquid partition | Preparative-scale purification | No solid support, high recovery | Limited to immiscible solvent systems |
Part 3: Unveiling the Structure - Spectroscopic Elucidation
Once a pure lactone derivative is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is employed for this purpose.[18]
The Spectroscopic Toolkit
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.[18] Techniques like LC-MS allow for the direct analysis of compounds as they are separated by chromatography.[7][19]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, particularly the characteristic carbonyl (C=O) stretch of the lactone ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[20][21] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the complete structure.[7][21]
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[22]
Caption: The integrated workflow for the spectroscopic elucidation of a novel lactone's structure.
Experimental Protocol: Structure Elucidation of a Novel Lactone
-
Sample Preparation:
-
Dissolve the purified lactone in a suitable solvent for each spectroscopic technique (e.g., deuterated chloroform for NMR, methanol for MS).[21]
-
-
Data Acquisition:
-
MS: Obtain a high-resolution mass spectrum to determine the accurate mass and molecular formula.
-
IR: Record the IR spectrum to identify the lactone carbonyl stretch and other functional groups.
-
NMR: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.[21]
-
-
Data Analysis:
-
MS: Analyze the fragmentation pattern to gain insights into the structure.
-
IR: Assign the characteristic absorption bands.
-
NMR:
-
Use the ¹H and ¹³C chemical shifts to identify the types of protons and carbons present.
-
Use COSY to establish proton-proton correlations.
-
Use HSQC to correlate protons to their directly attached carbons.
-
Use HMBC to establish long-range proton-carbon correlations, which is crucial for piecing together the carbon skeleton and identifying the position of the lactone ring.[7]
-
-
-
Structure Assembly:
-
Integrate the data from all spectroscopic techniques to propose a planar structure.
-
If possible, determine the relative and absolute stereochemistry using NOESY/ROESY experiments, analysis of coupling constants, or by preparing a crystalline derivative for X-ray crystallography.[22]
-
Part 4: From Bench to Bedside - Assessing Biological Activity and Future Directions
The ultimate goal of isolating novel lactones is often the discovery of new therapeutic agents. Therefore, a thorough evaluation of their biological activity is essential.
In Vitro and In Silico Screening
Isolated lactones are typically screened against a panel of biological targets to identify their potential therapeutic applications. This can include assays for:
-
Antimicrobial activity: Testing against a range of bacteria and fungi.[2]
-
Cytotoxicity: Evaluating the effect on cancer cell lines.[23]
-
Enzyme inhibition: Assessing the ability to inhibit specific enzymes involved in disease pathways.
-
Immunomodulatory effects: Investigating the impact on immune cell function.[24]
Computational methods, such as molecular docking, can be used to predict the binding of lactones to protein targets and to understand their mechanism of action at a molecular level.[23]
The Future of Lactone Discovery
The field of natural product discovery is constantly evolving. The integration of multi-omics approaches, such as genomics, transcriptomics, and metabolomics, with traditional ethnobotanical knowledge is poised to accelerate the discovery of novel lactones.[25] Advances in synthetic biology and metabolic engineering may also provide sustainable and scalable methods for the production of rare and potent lactone derivatives.
Conclusion
The discovery and isolation of novel lactone derivatives is a multidisciplinary endeavor that requires expertise in natural product chemistry, synthetic chemistry, analytical chemistry, and pharmacology. By combining traditional knowledge with modern technologies and a rational, evidence-based approach, researchers can continue to unlock the immense therapeutic potential of this fascinating class of compounds.
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Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
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A Facile Synthesis of Orthogonally Protected Stereoisomeric Lanthionines by Regioselective Ring Opening of Serine .beta.-Lactone Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]
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Lactones: Classification, synthesis, biological activities, and industrial applications. ResearchGate. [Link]
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Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies. RSC Publishing. [Link]
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Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma. PubMed. [Link]
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Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]
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β-Lactone derivatives and their anticancer activities: A short review. PubMed. [Link]
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A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. [Link]
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Recent advances in catalytic synthesis of medium-ring lactones and their derivatives. Catalysis Science & Technology (RSC Publishing). [Link]
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Galloylated Phenolics from Indian Gooseberry (Phyllanthus emblica L.) and Their Protein Tyrosine Phosphatase 1B (PTP1B) Inhibiti. ACS Publications. [Link]
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Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers. [Link]
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Isolation and Characterisation of Two New Lactones from the Atacama Desert-Derived Fungus Chrysosporium merdarium. ResearchGate. [Link]
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Spectral and structural analysis of a new lactone metabolite isolated from a mangrove endophytic fungus. PubMed. [Link]
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Methodological & Application
Application Note & Protocols: Strategic Synthesis of Hydroxy-Lactone Derivatives via Chemoselective Reduction of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pantolactone and its Progenitors
The γ-butyrolactone moiety is a privileged scaffold in a multitude of biologically active molecules and a cornerstone chiral building block in asymmetric synthesis. Among the most prominent members of this family is Pantolactone, specifically the (R)-(-)-enantiomer, which serves as a critical intermediate in the industrial synthesis of D-pantothenic acid (Vitamin B5) and its derivatives like dexpanthenol.[1][2] The biological importance of Vitamin B5, a component of Coenzyme A, underpins its widespread use in pharmaceuticals, cosmetics, and nutritional supplements.[3][4][5]
Beyond its role as a vitamin precursor, Pantolactone is valued as a chiral auxiliary, guiding the stereochemical outcome of complex synthetic transformations.[1][6] This has fueled extensive research into efficient and stereoselective methods for its synthesis. A key precursor, Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (also known as ethyl 4,4-dimethyl-5-oxotetrahydrofuran-3-carboxylate), presents an ideal starting point. This application note provides a detailed protocol for the synthesis of its direct hydroxyl derivative, a versatile intermediate, through a highly chemoselective reduction of the ketone functionality.
Core Synthetic Challenge: Chemoselective Carbonyl Reduction
The primary synthetic challenge presented by this compound is the presence of three distinct carbonyl groups: a ketone, an ester, and a lactone (a cyclic ester). A successful synthesis of the desired hydroxy-lactone derivative hinges on the selective reduction of the ketone at the C4 position without affecting the more stable ester and lactone functionalities.
Strategic Choice of Reducing Agent:
The selection of the reducing agent is paramount to achieving this chemoselectivity.
-
Strong Hydride Reagents (e.g., Lithium Aluminum Hydride, LiAlH₄): These aggressive reagents would indiscriminately reduce all three carbonyl groups, leading to an undesired diol product.[7]
-
Mild Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): Sodium borohydride is significantly less reactive than LiAlH₄. It is highly effective for reducing aldehydes and ketones but is generally incapable of reducing esters and lactones under standard conditions (e.g., low temperature, protic solvents). This reactivity profile makes it the ideal choice for this transformation.
The reduction of the prochiral ketone center creates a new stereocenter. Using an achiral reagent like NaBH₄ will result in a racemic mixture of the (3R,4R) and (3S,4S) diastereomers (assuming a racemic starting material) or a mixture of diastereomers if the starting material at C3 is enantiomerically pure. For enantioselective synthesis, more advanced methods employing chiral reducing agents like B-chlorodiisopinocampheylborane (DIP-Chloride) or enzymatic reductions would be necessary.[8][9] This protocol focuses on the foundational chemoselective reduction to yield the racemic or diastereomeric hydroxy-lactone.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-4,4-dimethyl-5-oxotetrahydrofuran-3-carboxylate
This protocol details the chemoselective reduction of the ketone moiety.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier Notes |
| This compound | C₉H₁₄O₄ | 186.21 | 10.0 g (53.7 mmol) | Ensure anhydrous conditions. |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 2.23 g (59.0 mmol) | Handle with care; reacts with water. |
| Anhydrous Methanol (MeOH) | CH₃OH | 32.04 | 200 mL | Use a freshly opened bottle or dried solvent. |
| Deionized Water (H₂O) | H₂O | 18.02 | ~300 mL | For quenching and washing. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | For neutralization. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~450 mL | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | ~20 g | For drying the organic phase. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 53.7 mmol).
-
Add anhydrous methanol (200 mL) to dissolve the starting material completely.
-
Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring.
-
-
Addition of Reducing Agent:
-
Once the solution is at 0 °C, begin adding sodium borohydride (2.23 g, 59.0 mmol, 1.1 equivalents) portion-wise over 15-20 minutes.
-
Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding deionized water (~50 mL) to decompose any excess NaBH₄. Vigorous bubbling (H₂ evolution) will occur.
-
Neutralize the solution by adding 1 M HCl dropwise until the pH is ~7.
-
Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.
-
-
Extraction and Isolation:
-
Transfer the concentrated aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash them with brine (1 x 100 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Ethyl 3-hydroxy-4,4-dimethyl-5-oxotetrahydrofuran-3-carboxylate as a clear oil or low-melting solid.
-
Workflow and Mechanism
Experimental Workflow Diagram
Caption: Synthetic workflow for the reduction of the keto-ester lactone.
Reaction Mechanism: Hydride Attack
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated by the methanol solvent during the reaction or by water/acid during the work-up to yield the final secondary alcohol product.
Caption: Mechanism of ketone reduction by sodium borohydride.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Physical State | Colorless to pale yellow oil or low-melting solid. |
| Yield | 85-95% (after purification). |
| ¹H NMR | Appearance of a new peak for the C-H proton of the new alcohol (~4.0-4.5 ppm) and the -OH proton (broad singlet). Shift in adjacent proton signals. |
| ¹³C NMR | Disappearance of the ketone carbonyl peak (~200-210 ppm) and appearance of a new C-OH peak (~65-75 ppm). |
| IR Spectroscopy | Disappearance of the ketone C=O stretch (~1760 cm⁻¹) and appearance of a broad O-H stretch (~3400 cm⁻¹). The ester and lactone C=O stretches (~1735 cm⁻¹ and ~1780 cm⁻¹) should remain. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected product (C₉H₁₆O₄, M.W. 188.22). |
Safety and Handling
-
Sodium Borohydride: Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents: Methanol is flammable and toxic. Handle with care.
-
Quenching: The quenching step is exothermic and produces hydrogen gas. Perform this step slowly in an ice bath to control the reaction rate.
References
-
Enantioselective Synthesis of (S)-(+)-Pantolactone. Organic Letters - ACS Publications. Available at: [Link]
-
Introducing DL-Pantolactone: The Multi-Purpose Chemical Compound. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
A General Method for the Enantioselective Synthesis of Pantolactone Derivatives. Organic Letters - ACS Publications. Available at: [Link]
-
PANTOLACTONE: A Comprehensive Feasibility Analysis by Top Manufacturer. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Synthesis route of (R)‐pantolactone. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Pantolactone: Recent Advances. ResearchGate. Available at: [Link]
-
Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Publishing. Available at: [Link]
-
What is Pantolactone? Paula's Choice. Available at: [Link]
-
Reduction of ester in presence of ketone group. Chemistry Stack Exchange. Available at: [Link]
- Practical method for reducing esters or lactones. Google Patents.
-
Lactone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Available at: [Link]
-
Synthesis of five-membered lactone analogues 30a-30d. ResearchGate. Available at: [Link]
-
ethyl 5,5-dimethyl-2-oxooxolane-3-carboxylate. Stenutz. Available at: [Link]
-
Synthesis and Characterization of Some Derivatives of 4,5-Dimethyl-A4-N-aryl-N-ethylimidazoline-2-thione. Asian Journal of Chemistry. Available at: [Link]
-
Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Available at: [Link]
-
α-Carboxy-β-Lactones from Photoinduced Ring Contraction of 3-Diazodihydrofuran-2,4-diones. ResearchGate. Available at: [Link]
-
Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate. PubChem. Available at: [Link]
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The Strategic Application of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate in Asymmetric Synthesis: A Guide for Advanced Research and Development
Abstract
Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate, a prochiral β-keto lactone, has emerged as a versatile and highly valuable building block in modern asymmetric synthesis. Its unique structural features, including a sterically demanding gem-dimethyl group and a reactive ketone functionality, make it an ideal substrate for a range of stereoselective transformations. This comprehensive guide provides an in-depth exploration of the applications and protocols involving this key intermediate, with a particular focus on its enantioselective reduction to furnish chiral dihydroxy lactones. These products are pivotal precursors for the synthesis of biologically active molecules, most notably the invaluable chiral synthon, (R)-pantolactone. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both the theoretical underpinnings and practical, field-proven methodologies for the successful implementation of this compound in asymmetric synthesis.
Introduction: The Significance of a Prochiral Lactone
In the landscape of chiral building blocks, cyclic structures with multiple stereocenters are of paramount importance for the construction of complex molecular architectures found in pharmaceuticals and natural products. This compound, with its prochiral ketone, serves as an exceptional starting point for introducing chirality in a controlled and predictable manner. The gem-dimethyl group at the C5 position not only imparts conformational rigidity but also provides a significant steric bias, which is instrumental in achieving high levels of stereoselectivity in asymmetric reactions.
The primary application of this compound lies in its conversion to chiral 4,5-dihydroxy-5,5-dimethyloxolane-3-carboxylates. The resulting diols, particularly the (3R,4R) and (3S,4S) isomers, are of significant interest. The (3R,4R)-isomer, upon hydrolysis and decarboxylation, yields (R)-pantolactone, a crucial intermediate in the synthesis of Vitamin B5 (pantothenic acid) and Coenzyme A.[1][2] The ability to access these enantiopure lactones through efficient and scalable asymmetric methods is therefore a topic of considerable academic and industrial interest.
This guide will delve into the two principal strategies for the asymmetric reduction of this compound: the robust and widely-utilized Corey-Itsuno (CBS) reduction and the increasingly popular biocatalytic approach using ketoreductases.
Asymmetric Reduction via the Corey-Itsuno (CBS) Protocol
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[3][4][5] The reaction employs a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts, in conjunction with a borane source, to achieve remarkable levels of stereocontrol.[6][7]
The Mechanistic Rationale: Engineering Stereoselectivity
The efficacy of the CBS reduction hinges on the formation of a transient, well-defined six-membered ring transition state. The key steps are as follows:
-
Catalyst Activation: The borane reagent (e.g., BH₃•THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the substrate.[4][6]
-
Substrate Coordination: The prochiral ketone, this compound, coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The steric bulk of the catalyst's substituents directs the ketone to bind in a specific orientation to minimize steric hindrance.[3]
-
Stereoselective Hydride Transfer: The activated borane, now positioned in close proximity to the coordinated ketone, delivers a hydride to one of the two enantiotopic faces of the carbonyl group. The rigid, chair-like transition state ensures a highly predictable and stereoselective hydride transfer.[5]
-
Catalyst Turnover: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the active catalyst for the next cycle. A final workup step liberates the chiral alcohol product.
The choice of the (R)- or (S)-enantiomer of the oxazaborolidine catalyst dictates the absolute stereochemistry of the resulting alcohol. For instance, using (R)-CBS catalyst will predominantly yield one enantiomer of the diol, while the (S)-CBS catalyst will produce the other.
Diagram 1: The Catalytic Cycle of the Corey-Itsuno Reduction
Caption: Catalytic cycle of the Corey-Itsuno reduction.
Detailed Laboratory Protocol for CBS Reduction
This protocol is a robust starting point for the asymmetric reduction of this compound and can be optimized for specific laboratory conditions and scale.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet, and other standard glassware.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add this compound (1.0 eq). Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1 M in toluene) dropwise to the stirred solution.
-
Borane Addition: Add the borane-THF complex (1.0 M in THF, 1.2 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol dropwise to quench the excess borane. Stir for 30 minutes.
-
Workup: Add 1 M HCl to the mixture and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure chiral diol.
Data Presentation:
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | (R)-CBS | 0 to RT | 3 | >90 | >95 |
| 2 | (S)-CBS | 0 to RT | 3 | >90 | >95 |
Note: Yields and enantiomeric excess are typical values and may vary based on reaction scale and purity of reagents.
Biocatalytic Asymmetric Reduction: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis. Ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to alcohols, offer exceptional enantioselectivity and operate under mild reaction conditions.[8][9]
The Principle of Enzymatic Reduction
Ketoreductases utilize a hydride source, typically from a nicotinamide cofactor such as NADPH or NADH, to reduce the carbonyl group of the substrate. The enzyme's chiral active site precisely orients the substrate, leading to a highly stereoselective hydride transfer to one of the two prochiral faces of the ketone. By selecting an appropriate ketoreductase, either the (R)- or (S)-alcohol can be obtained with high optical purity.[4][10]
Diagram 2: Biocatalytic Reduction Workflow
Caption: A typical workflow for developing a biocatalytic reduction process.
General Protocol for Biocatalytic Reduction
This protocol provides a general framework for the enzymatic reduction of this compound. Specific conditions will depend on the chosen ketoreductase.
Materials:
-
This compound
-
A suitable ketoreductase (commercially available KRED kits or a specific enzyme)
-
NAD(P)H cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Cofactor and Enzyme Addition: Add the NAD(P)H cofactor and the cofactor regeneration system components. Dissolve the ketoreductase in the buffer.
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC or GC analysis of aliquots taken at regular intervals.
-
Workup: Once the reaction has reached completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.
Characterization and Analysis: Ensuring Chiral Purity
The successful outcome of an asymmetric synthesis is critically dependent on the accurate determination of the enantiomeric excess (ee) of the product.
Determination of Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the chiral diol product.
General Chiral HPLC Method:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the following formula:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100 or ee (%) = [([S] - [R]) / ([S] + [R])] x 100
Where [R] and [S] are the concentrations (or peak areas) of the R- and S-enantiomers, respectively.
Other methods for determining enantiomeric purity include chiral gas chromatography (GC) after derivatization, and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.[8][10][11]
Conclusion and Future Outlook
This compound has proven to be a highly effective prochiral building block for the synthesis of valuable chiral lactones. The Corey-Itsuno reduction offers a reliable and highly stereoselective chemical method, while biocatalytic reductions provide a green and efficient alternative. The choice of method will depend on factors such as scale, cost, and available resources.
The continued development of more active and selective catalysts, both chemical and biological, will further enhance the utility of this important synthetic intermediate. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the field of asymmetric synthesis.
References
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Corey–Itsuno reduction. Grokipedia. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. Available at: [Link]
-
Corey–Itsuno reduction. Wikipedia. Available at: [Link]
-
Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ResearchGate. Available at: [Link]
-
Itsuno-Corey Reduction. SynArchive. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Asymmetric Synthesis of Pantolactone: Recent Advances. ResearchGate. Available at: [Link]
-
(R)‐pantolactone and its derivatives. ResearchGate. Available at: [Link]
-
determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper | Bohrium. Available at: [Link]
-
Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. Available at: [Link]
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- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for the synthesis of heterocyclic compounds from Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Application Note & Protocol Guide
Topic: Reaction Conditions for the Synthesis of Heterocyclic Compounds from Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Introduction: The Versatility of a Cyclic β-Keto Ester
This compound is a highly functionalized and versatile building block in modern organic synthesis. As a cyclic β-keto ester, it possesses multiple reactive sites—a ketone, an ester, and an acidic α-carbon—making it an ideal precursor for a diverse array of heterocyclic scaffolds. The inherent 1,3-dicarbonyl motif is perfectly primed for classical condensation reactions with binucleophiles, leading to the efficient construction of fused five- and six-membered heterocyclic systems. These systems are of paramount interest in medicinal chemistry and drug development, as they form the core of numerous pharmacologically active molecules.[1][2][3]
This guide provides a detailed exploration of the reaction conditions necessary to synthesize key heterocyclic families—pyrazoles, isoxazoles, and pyridazines—using this valuable starting material. We will delve into the mechanistic underpinnings of these transformations, offer field-tested experimental protocols, and present the data in a clear, comparative format to aid researchers in their synthetic endeavors.
Synthesis of Fused Pyrazole Derivatives via Knorr Cyclization
The reaction of a β-keto ester with a hydrazine derivative is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[4][5] This transformation is highly efficient and reliable, driven by the formation of a stable, aromatic pyrazole ring.[1][4] When applied to this compound, this reaction yields a fused pyrazolone system, a scaffold with significant therapeutic potential.
Mechanistic Rationale
The reaction proceeds through a two-stage mechanism: condensation followed by cyclization.
-
Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto the more electrophilic ketone carbonyl of the β-keto ester. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[1][6] Subsequent dehydration leads to the formation of a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms a five-membered ring intermediate, which subsequently eliminates a molecule of ethanol to yield the final fused pyrazolone product.[4][5] The product exists in tautomeric equilibrium, often favoring the aromatic pyrazole-enol form.[4]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3,3-Dimethyl-3,3a,5,6-tetrahydro-4H-oxolano[3,4-c]pyrazol-4-one
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.86 g, 10 mmol).
-
Solvent and Reagent Addition: Add 20 mL of absolute ethanol, followed by hydrazine hydrate (0.75 g, 15 mmol, 1.5 equivalents).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the initial condensation.[1][4]
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting β-keto ester.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third under reduced pressure.
-
Isolation: Pour the concentrated mixture into 50 mL of ice-cold water with stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to afford the pure fused pyrazolone.
Synthesis of Fused Isoxazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride provides a direct and efficient route to isoxazole heterocycles.[7][8] This synthesis is analogous to the Knorr synthesis but uses hydroxylamine as the binucleophile, resulting in a fused N-O heterocycle.
Mechanistic Rationale
The mechanism involves an initial condensation to form an oxime, followed by an intramolecular cyclization.
-
Oxime Formation: The nitrogen atom of hydroxylamine attacks the ketone carbonyl of the β-keto ester to form an oxime intermediate after dehydration.
-
Cyclization and Dehydration: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the ester carbonyl. The resulting cyclic intermediate eliminates ethanol to yield the stable, fused isoxazolone product.
Caption: Mechanism for Fused Isoxazole Synthesis.
Experimental Protocol: Synthesis of 3,3-Dimethyl-5,6-dihydro-3H-oxolano[3,4-d]isoxazol-4(3aH)-one
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (0.98 g, 12 mmol) in 20 mL of absolute ethanol. Stir for 15 minutes at room temperature.
-
Reactant Addition: Add this compound (1.86 g, 10 mmol) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.[7]
-
Monitoring: Monitor the reaction for the disappearance of the starting material via TLC (1:1 ethyl acetate/hexane).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Isolation: Pour the residue into 50 mL of ice-cold water. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from ethanol will yield the pure fused isoxazole derivative.
Synthesis of Fused Pyridazine Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine can also be directed to form six-membered pyridazine rings, particularly under conditions that favor reaction at both carbonyl functionalities of a related 1,4-dicarbonyl precursor, or through alternative cyclization pathways with specific hydrazine derivatives.[9][10] For a β-keto ester, reaction with hydrazine typically yields a pyridazinone.
Mechanistic Rationale
The formation of the six-membered ring involves a double condensation reaction. The initial step is the formation of a hydrazone at the keto position. The second nitrogen of the hydrazine then engages in a cyclizing condensation with the ester group, leading to the formation of the pyridazinone ring fused to the oxolane core.
Experimental Protocol: Synthesis of a Fused Dihydropyridazinone
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.86 g, 10 mmol) and 25 mL of glacial acetic acid.
-
Reactant Addition: Add hydrazine hydrate (0.60 g, 12 mmol, 1.2 equivalents) dropwise to the stirring solution.
-
Reaction: Heat the mixture under reflux for 5-7 hours. The acetic acid acts as both the solvent and catalyst.
-
Monitoring: Track the reaction's progress using TLC (2:1 ethyl acetate/hexane).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully over 100 g of crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate is the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent like isopropanol.
Summary of Reaction Conditions
The choice of binucleophile is the primary determinant of the resulting heterocyclic core. The table below summarizes the key conditions for each synthesis.
| Heterocycle Target | Key Reagent | Solvent | Catalyst/Base | Typical Temp. | Typical Time |
| Fused Pyrazole | Hydrazine Hydrate | Ethanol | Acetic Acid (cat.) | Reflux (~80°C) | 2-4 hours |
| Fused Isoxazole | Hydroxylamine HCl | Ethanol | Sodium Acetate | Reflux (~80°C) | 6-8 hours |
| Fused Pyridazine | Hydrazine Hydrate | Acetic Acid | (Self-catalyzed) | Reflux (~118°C) | 5-7 hours |
General Experimental Workflow
The synthesis of these heterocyclic compounds follows a standardized laboratory workflow, ensuring reproducibility and safety.
Caption: Standard workflow for heterocyclic synthesis.
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. In Books. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Macroheterocycles Through Intramolecular Oxidative Coupling of Furanoid β-Ketoesters. In PMC. Retrieved from [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester. Retrieved from [Link]
-
ChemRxiv. (n.d.). Facile Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazole derivatives (3a–h). Retrieved from [Link]
-
Wiley Online Library. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. In PMC. Retrieved from [Link]
- Unknown Source. (n.d.). Heterocyclic Chemistry part2.
-
Semantic Scholar. (n.d.). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. In PMC. Retrieved from [Link]
-
Università degli Studi di Sassari Institutional Research Archive. (n.d.). New pyridazinone-4-carboxamides as new ca. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Some Ethyl 3-Substituted-5-(1-hydroxyalkyl)-isoxazole-4-carboxylates from 4-Ethoxycarbonyl-3(2H)-furanones. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-Some-Ethyl-3-Substituted-5-(1-from-Valenti-Fravolini/0c5e3175402a46c31a7f05b9b8b7e283b0f2257d]([Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
- Unknown Source. (n.d.).
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]
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Application Notes and Protocols for the Purification of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate by Flash Chromatography
Introduction: The Importance of Purity in Drug Discovery and Development
In the realm of pharmaceutical research and drug development, the purity of a chemical entity is paramount. Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate, a beta-keto ester, represents a class of compounds with significant potential as intermediates in the synthesis of more complex biologically active molecules. The efficacy and safety of any downstream application are directly contingent on the purity of this starting material. This application note provides a comprehensive guide to the purification of this compound using flash chromatography, a rapid and efficient purification technique widely employed in organic synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable purification protocol.
Understanding the Chemistry: Why Flash Chromatography is the Method of Choice
Flash chromatography is a form of medium-pressure liquid chromatography that utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent or mixture of solvents, to separate components of a mixture.[1][3] The separation is based on the differential adsorption and desorption of the compounds onto the stationary phase.[2] For a moderately polar compound like this compound, which contains ester, ketone, and ether functional groups, normal-phase flash chromatography on silica gel is an ideal purification strategy.[3][4] The polarity of the stationary phase allows for effective separation from less polar impurities, which will elute faster, and more polar impurities, which will be more strongly retained.
The choice of flash chromatography over other techniques, such as traditional gravity-fed column chromatography, is driven by its speed and efficiency. By applying positive pressure, the solvent is pushed through the column at a much faster rate, significantly reducing purification time without compromising resolution for many applications.[1]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the purification protocol, from initial sample preparation to the final analysis of the purified product.
Caption: A schematic overview of the flash chromatography purification process.
Detailed Protocol for Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.
Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | n-Hexane (or Heptane), HPLC grade |
| Mobile Phase B | Ethyl Acetate, HPLC grade |
| Sample Solvent | Dichloromethane (DCM), HPLC grade |
| TLC Plates | Silica gel 60 F254 |
| Flash Chromatography System | Automated or manual system with pump and detector |
| Flash Column | Appropriate size for 1g sample (e.g., 40g silica) |
| Collection Vessels | Test tubes or fraction collector vials |
| Rotary Evaporator | For solvent removal |
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before performing the flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC. This will provide an estimate of the retention factor (Rf) of the target compound and its separation from impurities.
-
Prepare several developing chambers with different ratios of Ethyl Acetate in Hexane (e.g., 10%, 20%, 30%, 40% Ethyl Acetate).
-
Dissolve a small amount of the crude sample in a few drops of DCM.
-
Spot the dissolved sample onto the baseline of the TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).
-
The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4.[5]
Step 2: Column Preparation
-
Select a flash column of an appropriate size. For a 1 gram sample, a 40g pre-packed column is a good starting point.
-
If packing manually, prepare a slurry of silica gel in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and allow it to settle, ensuring a uniformly packed bed. Gently tap the column to remove any air bubbles.[6]
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it until the baseline is stable.
Step 3: Sample Preparation and Loading
Proper sample loading is critical for achieving good separation. There are two primary methods:
-
Wet Loading: Dissolve the crude sample (1g) in a minimal amount of a weak solvent, such as DCM.[6] The volume should be as small as possible to ensure a narrow starting band.
-
Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., DCM), add a small amount of silica gel (approximately 2-3 times the sample weight), and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then loaded onto the top of the column.[7] Dry loading is often preferred as it can lead to better resolution.
Step 4: Elution and Fraction Collection
-
Begin the elution with the initial mobile phase determined from the TLC analysis (e.g., 10% Ethyl Acetate in Hexane).
-
A gradient elution is recommended to ensure efficient separation of both less polar and more polar impurities. A typical gradient might be:
-
0-5 min: 10% Ethyl Acetate in Hexane (isocratic)
-
5-25 min: Linear gradient from 10% to 40% Ethyl Acetate in Hexane
-
25-30 min: 40% Ethyl Acetate in Hexane (isocratic)
-
-
Monitor the elution using a UV detector.
-
Collect fractions throughout the run. The size of the fractions will depend on the column size and flow rate.
-
Periodically analyze the collected fractions by TLC to identify which contain the pure product.
Step 5: Product Isolation and Analysis
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting purified compound should be a clear oil or solid.
-
Confirm the purity and identity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be a self-validating system. The initial TLC analysis provides a predictive model for the separation on the column. The continuous monitoring of the eluent with a UV detector and the subsequent TLC analysis of the collected fractions provide real-time feedback on the success of the purification. Any deviations from the expected elution profile can be immediately identified and addressed. For instance, if the compound elutes too quickly or too slowly, the gradient can be adjusted in subsequent runs. If peaks are broad or show tailing, this could indicate an issue with sample solubility or interaction with the stationary phase, prompting a re-evaluation of the sample loading solvent or the mobile phase composition.[8][9]
Data Presentation: A Summary of Key Parameters
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Ideal for separating moderately polar organic compounds.[3][10] |
| Column Size | 40g for 1g of crude sample | Provides adequate loading capacity and resolution. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Allows for the elution of a range of compounds with varying polarities.[4] |
| Initial Mobile Phase | 10% Ethyl Acetate in Hexane | Should provide good initial retention of the target compound. |
| Final Mobile Phase | 40% Ethyl Acetate in Hexane | Sufficiently polar to elute the target compound in a reasonable time. |
| Flow Rate | 20-40 mL/min (for a 40g column) | Balances speed of purification with separation efficiency. |
| Detection | UV at 254 nm (if applicable) | Allows for real-time monitoring of the elution profile. |
Conclusion
The successful purification of synthetic intermediates is a cornerstone of efficient drug discovery and development. The flash chromatography protocol detailed in this application note provides a robust and reliable method for obtaining high-purity this compound. By following these guidelines, researchers can confidently prepare this valuable building block for subsequent synthetic transformations, ensuring the integrity and quality of their final products.
References
-
Biotage. (2023, January 23). 5 Steps to successful flash chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Buchi. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Biotage. Successful flash chromatography. [Link]
-
Qureshi, M. Handbook of Chromatography, Vol. 1: Inorganics. [Link]
-
Hawach. (2025, February 11). Choose the Right Stationary Phase or FLASH Column. [Link]
-
OpenOChem Learn. Flash Chromatography. [Link]
-
Agenda Bookshop. Handbook of Chromatography. [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]
-
Teledyne LABS. Effective Organic Compound Purification Handbook. [Link]
-
CRC Press. CRC Handbook of Chromatography. [Link]
-
Journal of Chromatographic Science. Chromatography Problem Solving and Troubleshooting. [Link]
-
Nikalje, A. P. G. (2017, June 16). A Handbook of Chromatography. ResearchGate. [Link]
-
Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]
-
Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Phenomenex. Mobile Phase Selectivity. [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. [Link]
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- 3. Choose the Right Stationary Phase or FLASH Column - Hawach [hawachhplccolumn.com]
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- 6. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
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- 8. Chromatography [chem.rochester.edu]
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- 10. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
Use of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate in the synthesis of antifungal compounds
Application Notes and Protocols
Topic: Use of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate in the Synthesis of Novel Antifungal Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Scaffold for Antifungal Drug Discovery
The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel chemical scaffolds for the development of new and effective antifungal agents. Pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2][3] Many commercial fungicides, such as pyraclostrobin and fluxapyroxad, feature a pyrazole core, underscoring the importance of this moiety in agrochemical and pharmaceutical research.[2]
This application note details a proposed synthetic pathway for the generation of a novel class of pyrazole-fused lactone derivatives, starting from this compound. This starting material, a functionalized γ-butyrolactone, possesses a 1,3-dicarbonyl-like functionality, making it an ideal precursor for the well-established Knorr pyrazole synthesis.[4][5][6][7] The resulting fused heterocyclic system offers a unique three-dimensional structure that can be further functionalized to explore structure-activity relationships (SAR) and optimize antifungal potency.
Proposed Synthetic Pathway: From β-Keto Lactone to Pyrazole-Fused Heterocycles
The core of the proposed synthesis is the cyclocondensation reaction between this compound and various hydrazine derivatives. This reaction is a classic and efficient method for the formation of pyrazole rings from 1,3-dicarbonyl compounds.[4][6][8]
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the reaction of a β-keto ester with a hydrazine.[5][7][9] The mechanism proceeds through the initial formation of a hydrazone intermediate by the condensation of the hydrazine with the ketone carbonyl group. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. Subsequent cyclization and dehydration lead to the formation of the stable, aromatic pyrazole ring. The reaction is typically catalyzed by a small amount of acid.[5][9]
In the context of our starting material, the reaction is expected to yield a novel series of 3,3-dimethyl-3,3a,5,6-tetrahydro-4H-pyrano[4,3-c]pyrazol-4-one derivatives.
Diagram of the Proposed Synthetic Workflow
Sources
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Application Note: A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Introduction
Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is a furanone derivative of significant interest in the pharmaceutical and chemical industries. Its role as a key intermediate in the synthesis of various organic molecules necessitates a robust and reliable analytical method for its quantification. This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate determination of this compound in solution. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a foundation for its implementation in quality control and research settings.
The choice of GC-MS is predicated on its high sensitivity, specificity, and ability to analyze volatile and semi-volatile compounds such as furanone derivatives.[1][2] This method offers excellent separation and provides structural information through mass spectrometry, ensuring confident identification and quantification.[1]
Scientific Principle: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography separates chemical components of a sample based on their differential partitioning between a stationary phase (a high-boiling point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in separation.
Following separation by GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum produced is a unique fingerprint of the molecule, allowing for its unambiguous identification. For quantification, the intensity of a specific ion fragment is measured and correlated with the concentration of the analyte.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below. This process ensures a systematic approach from sample receipt to final data analysis.
Caption: Experimental workflow for GC-MS quantification.
Detailed Protocol: GC-MS Quantification
This protocol provides a generalized approach. Adjustments may be necessary based on the specific sample matrix and available instrumentation.[1]
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Helium (99.999% purity)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with inserts and caps
2. Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with ethyl acetate.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately dilute the sample containing this compound with ethyl acetate to bring the concentration within the calibration range.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte.[3]
4. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | Agilent 5975C inert XL MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-300 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification (target ions to be determined from the mass spectrum of the standard) |
5. Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram by comparing its retention time with that of the reference standard.
-
Confirm the identity by comparing the mass spectrum of the sample peak with the reference standard's mass spectrum.
-
Integrate the peak area of the target analyte in both the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the linear regression equation of the calibration curve.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Caption: Key parameters for analytical method validation.
Validation Results Summary:
| Validation Parameter | Result |
| Specificity | No interference observed from blank matrix. |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| * Repeatability (Intra-day) | < 1.5% |
| * Intermediate (Inter-day) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Alternative and Complementary Techniques
While GC-MS is a robust primary method, other analytical techniques can be employed for orthogonal testing or in specific scenarios.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be a suitable alternative, particularly for less volatile derivatives or when GC is not available. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a typical starting point.[7][8]
-
Spectroscopic Methods:
-
UV-Vis Spectroscopy: Due to the presence of the β-keto ester functionality, this compound will exhibit keto-enol tautomerism.[9] The enol form, stabilized by conjugation, typically shows a UV absorbance in the 240-280 nm range, which can be utilized for quantification, although this method is less specific than chromatographic techniques.[10][11]
-
Infrared (IR) Spectroscopy: IR can be used for the identification and characterization of the compound, with characteristic C=O stretching frequencies for the ketone and ester groups.[9]
-
Conclusion
This application note provides a detailed and validated GC-MS method for the reliable quantification of this compound. The described protocol demonstrates high specificity, linearity, accuracy, and precision, making it suitable for routine analysis in quality control and research environments. The adherence to ICH Q2(R1) guidelines ensures the trustworthiness and robustness of the presented method.
References
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Molecules, 28(4), 1639. [Link]
-
Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2011). Journal of Chromatography A, 1218(38), 6789-6794. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Molecules, 28(4), 1639. [Link]
-
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (2021). Research Square. [Link]
-
Enolic Concentrations in β-Keto Esters. Correlation of Bromometric and Ultraviolet Absorption Data. (1954). The Journal of Organic Chemistry, 19(11), 1809-1814. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 421-425. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 421-425. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Synthesis
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for the synthesis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental challenges but also to empower you with a deeper understanding of the reaction chemistry.
The target molecule, a functionalized γ-lactone, is a valuable heterocyclic building block. Its synthesis is most commonly achieved via an intramolecular Dieckmann condensation, a robust method for forming five- and six-membered rings.[1] This guide focuses on the Dieckmann cyclization of the requisite precursor, diethyl 3,3-dimethyl-2-oxapentanedioate, to yield the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis?
The synthesis proceeds via a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][2] The reaction involves the deprotonation of the α-carbon of one ester group to form an enolate. This enolate then attacks the carbonyl carbon of the second ester group within the same molecule, forming a five-membered ring. The reaction is driven to completion by the final deprotonation of the product, a β-keto ester, which is more acidic than the starting materials.[3]
Caption: The Dieckmann condensation pathway.
Q2: Why is a full equivalent of a strong base required?
The Dieckmann condensation is an equilibrium process. The final step, the deprotonation of the product (a β-keto ester, pKa ≈ 11), by the alkoxide base (e.g., sodium ethoxide, conjugate acid EtOH pKa ≈ 16) is thermodynamically favorable and effectively irreversible.[3][4] This step acts as a thermodynamic sink, pulling the entire equilibrium towards the product side. Using a catalytic amount of base will result in a very low yield, as the equilibrium will not favor the cyclized product.
Q3: What is the purpose of the final acidic workup?
The reaction, when driven to completion, results in the sodium or potassium salt of the product enolate. The final step is to add a mild acid (like dilute HCl or acetic acid) to protonate this enolate, yielding the neutral, final β-keto ester product which can then be extracted from the aqueous layer.
Q4: Can I use a different base, such as potassium t-butoxide (t-BuOK) or LDA?
Yes, and in some cases, it may be advantageous. While sodium ethoxide (NaOEt) in ethanol is the classic choice, sterically hindered, non-nucleophilic bases are often used to minimize side reactions.[2]
| Base | Solvent | Temperature | Key Considerations |
| NaOEt | Ethanol, Toluene | Reflux | Classic, inexpensive. Can act as a nucleophile. |
| NaH | THF, Toluene | RT to Reflux | Strong, non-nucleophilic. Generates H₂ gas. |
| t-BuOK | THF, t-BuOH | RT to Reflux | Strong, sterically hindered. Minimizes nucleophilic attack. |
| LDA | THF | -78 °C to RT | Very strong, non-nucleophilic, kinetically fast. Useful for complex substrates but requires low temperatures and careful handling. |
Q5: Why are anhydrous conditions critical for this reaction?
Water will react with the strong base, quenching it and rendering it ineffective for deprotonating the starting material. Furthermore, the presence of hydroxide (from the base reacting with water) can promote the saponification (hydrolysis) of the ester groups in both the starting material and the product, leading to carboxylate salts that are unreactive and difficult to separate.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: My reaction has run to completion according to my timer, but TLC analysis shows mostly starting material, and my final yield is negligible. What are the likely causes?
Answer: This is the most common issue and can be traced back to several fundamental factors. A systematic approach is required to diagnose the root cause.
Possible Causes & Solutions:
-
Inactive Base: The most frequent culprit. Sodium ethoxide and sodium hydride are moisture-sensitive.
-
Solution: Use a fresh bottle of base or titrate your base solution to confirm its activity. Ensure you are using a high-quality, anhydrous grade of solvent. Flame-dry all glassware under a nitrogen or argon atmosphere before starting.
-
-
Insufficient Base: As discussed in the FAQs, a stoichiometric equivalent of base is required to drive the reaction to completion.
-
Solution: Ensure you are using at least 1.05 to 1.1 equivalents of active base relative to your starting diester.
-
-
Presence of Moisture: Contamination from wet solvents, reagents, or glassware will destroy your base.
-
Solution: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Flame- or oven-dry all glassware and allow it to cool under an inert atmosphere.
-
-
Reaction Temperature Too Low: While some bases like LDA work at low temperatures, traditional NaOEt/ethanol reactions require heat (reflux) to proceed at a reasonable rate.
-
Solution: Ensure your reaction is being heated to the appropriate temperature for the chosen base/solvent system (typically reflux for NaOEt in ethanol or toluene).
-
Caption: A workflow for diagnosing low product yield.
Problem 2: Formation of a High Molecular Weight Byproduct
Question: My reaction produced a significant amount of a viscous, high-boiling point oil that is not my desired product. What is this byproduct?
Answer: This is a classic sign of a competing intermolecular Claisen condensation . Instead of the enolate attacking the other end of its own molecule, it attacks a second molecule of the starting diester. This leads to the formation of dimers and oligomers, resulting in the viscous material you observed. This side reaction is favored at high concentrations.[2]
Solutions:
-
High-Dilution Conditions: The most effective solution is to perform the reaction under high-dilution conditions. This favors the intramolecular pathway, as the reactive ends of a single molecule are always "close" to each other, whereas the probability of two different molecules finding each other is low in a large volume of solvent.
-
Slow Addition: Instead of adding the base to the diester, set up the reaction by adding the diester slowly (e.g., via a syringe pump over several hours) to a refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the unreacted diester low, minimizing the chance for intermolecular reactions.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Problem 3: Product Decomposes During Purification
Question: My crude NMR looks clean, but I lose most of my material during silica gel chromatography or distillation. Why is my product unstable?
Answer: β-keto esters can be sensitive to both acidic and basic conditions, as well as high temperatures.
Causes & Solutions:
-
Hydrolysis on Silica Gel: Standard silica gel is slightly acidic, which can be sufficient to catalyze the hydrolysis of the ester and/or lactone, followed by potential decarboxylation.
-
Solution: Neutralize your silica gel before use by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in your eluent system), then flushing with the pure eluent. Alternatively, use a faster purification method like a short plug of silica over a full column.
-
-
Thermal Decomposition: Prolonged heating during distillation can cause decarboxylation, especially if any acidic or basic impurities are present.
-
Solution: Purify the product using high-vacuum distillation to lower the boiling point. Ensure the distillation is performed as quickly as possible. A Kugelrohr apparatus is ideal for small-scale distillations as it minimizes the residence time at high temperatures.
-
Key Experimental Protocols
Protocol 1: Standard Procedure for Dieckmann Condensation
This protocol is a general guideline and should be adapted based on the scale of your reaction.
-
Preparation: Assemble a three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a rubber septum. Flame-dry the entire apparatus under a high vacuum and allow it to cool under a positive pressure of nitrogen or argon.
-
Reagents: In the flask, add anhydrous toluene (or THF) via cannula transfer. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and wash the mineral oil away with anhydrous hexanes if desired. Alternatively, add freshly prepared sodium ethoxide (1.1 eq).
-
Reaction: Heat the suspension to reflux (for toluene) or 60 °C (for THF). Slowly add a solution of diethyl 3,3-dimethyl-2-oxapentanedioate (1.0 eq) in anhydrous solvent via syringe over 1-2 hours.
-
Monitoring: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them in a vial containing dilute acid and ether, and analyzing the organic layer by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash chromatography.
Protocol 2: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus. Ensure all joints are well-greased with vacuum grease.
-
Place the crude oil in the distillation flask with a small magnetic stir bar.
-
Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).
-
Begin stirring and slowly apply the vacuum. A gentle stream of bubbles may be observed as residual solvent is removed.
-
Once a high vacuum is achieved, slowly heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the expected boiling point and pressure for this compound. The product should be a colorless to pale yellow oil.
References
-
Organic Chemistry Tutor. Dieckmann Condensation. Available from: [Link]
-
Wikipedia. Acetoacetic ester synthesis. Available from: [Link]
-
Physics Wallah. Reaction and Mechanism of Dieckmann reaction. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Available from: [Link]
- University of Michigan. Chapter 21: Ester Enolates.
-
Yale University. PS8-S05-2. Available from: [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]
-
Tundo, P., Venturello, P., & Angeletti, E. (1987). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 2159-2162. Available from: [Link]
-
The Journal of Organic Chemistry. Novel synthesis of .gamma.-keto esters. Available from: [Link]
-
Organic Syntheses. Formation of γ-‐Keto Esters from β. Available from: [Link]
-
University of Illinois Chicago. CHEM 330 Topics Discussed on Sept 23. Available from: [Link]
-
PubMed. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. Available from: [Link]
-
ResearchGate. (PDF) Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available from: [Link]
-
YouTube. 13.04 Dieckmann Condensations and Crossed Claisen Condensations. Available from: [Link]
-
PubChem. Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate. Available from: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate. Here, we address common challenges and provide troubleshooting strategies to optimize reaction yield and purity. The primary synthetic route discussed is the intramolecular Dieckmann condensation of diethyl 3,3-dimethyladipate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is achieved through a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1] In this specific case, diethyl 3,3-dimethyladipate is treated with a strong base to induce cyclization.
Q2: Why is the choice of base so critical in this reaction?
A strong, non-nucleophilic base is essential for two primary reasons. First, it is required to deprotonate the α-carbon of the diester to form the reactive enolate intermediate. Second, a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting material.[2] Using an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) is crucial to prevent transesterification.[2]
Q3: What are the most common side reactions, and how can they be minimized?
The most prevalent side reactions include:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester functional groups, forming carboxylic acids and consuming the base. To mitigate this, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Intermolecular Condensation: Instead of the desired intramolecular cyclization, the diester can react with another molecule, leading to polymer formation. This can be minimized by using high-dilution conditions, such as the slow addition of the diester to the base suspension.[2]
-
Transesterification: If the alkoxide base does not match the ester, a mixture of ester products can be formed. Always use a base with an alkoxide corresponding to the ester's alcohol component.[2]
Q4: How does the gem-dimethyl group on the starting material affect the reaction?
The gem-dimethyl group at the 3-position of the diethyl adipate precursor introduces steric hindrance. This can potentially slow down the rate of the desired intramolecular cyclization. In some cases, steric hindrance can also favor alternative side reactions. Careful optimization of reaction conditions, such as temperature and reaction time, is crucial to achieve a good yield.
Q5: What is keto-enol tautomerism, and is it relevant for the final product?
Keto-enol tautomerism is an equilibrium between the keto form (containing a carbonyl group) and the enol form (containing a double bond and a hydroxyl group) of the β-keto ester.[3] For this compound, the keto form is generally favored. However, the enol form is a key intermediate in many reactions of β-keto esters. The presence of both tautomers can sometimes be observed in spectroscopic analyses, such as NMR.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of water or protic impurities. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a fresh, properly stored strong base (e.g., NaH, NaOEt). Ensure at least one full equivalent is used. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly and perform the reaction under an inert atmosphere. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 4. Extend the reaction time and monitor for product formation. |
| Presence of a Significant Amount of Starting Material | 1. Incomplete reaction (see above). 2. Reverse Dieckmann condensation. | 1. Address the potential causes of low yield. 2. Ensure a stoichiometric amount of a sufficiently strong base is used to deprotonate the product and drive the equilibrium forward. |
| Formation of a Water-Soluble Byproduct | Hydrolysis of the ester to a carboxylic acid salt. | Rigorously exclude water from the reaction mixture. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. |
| Product is a Ketone Instead of a β-Keto Ester | Decarboxylation of the β-keto ester during acidic workup or purification. | Perform the acidic workup at low temperatures (e.g., in an ice bath). Avoid excessive heating during purification. |
| Difficulty in Purifying the Product | 1. Presence of oily impurities. 2. Co-elution of impurities during column chromatography. | 1. Consider vacuum distillation for purification. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
Synthesis of Diethyl 3,3-dimethyladipate (Precursor)
The precursor can be synthesized from 3,3-dimethyladipic acid via Fischer esterification.
Materials:
-
3,3-dimethyladipic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethyladipic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain diethyl 3,3-dimethyladipate.
Dieckmann Condensation to this compound
This is a generalized procedure based on standard Dieckmann condensation protocols.[2]
Materials:
-
Diethyl 3,3-dimethyladipate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Slowly add a solution of diethyl 3,3-dimethyladipate (1 equivalent) in anhydrous toluene from the dropping funnel over 1-2 hours with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Recommended Reaction Conditions for Dieckmann Condensation
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) | Strong, non-nucleophilic bases that effectively promote enolate formation. NaOEt should be used with ethyl esters to avoid transesterification. |
| Solvent | Anhydrous Toluene or THF | Aprotic solvents that do not interfere with the reaction. Toluene is often preferred for its higher boiling point. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the reaction of the base and enolate with atmospheric moisture and oxygen. |
Table 2: Hypothetical Spectroscopic Data for Purity Assessment
| Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), singlets for the two methyl groups, and signals for the methylene and methine protons of the furanone ring. |
| ¹³C NMR | Carbonyl signals for the ketone and ester, signals for the quaternary carbon and the carbons of the ethyl group, and the carbons of the furanone ring. |
| IR Spectroscopy | Strong absorption bands for the ketone and ester carbonyl groups (typically in the range of 1710-1760 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄O₄, MW: 186.21 g/mol ). |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Davis, B. R., & Garrett, P. J. (1991). The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829). Pergamon.
-
Doubtnut. (n.d.). A Dieckmann condensation of diethyl adipate was carried. Retrieved from [Link]
-
Wikipedia. (2023). Dimethyl adipate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of dimethyladipate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and keto–enol tautomerism of ethyl 4-oxo-3,4-dihydro-1 -pyrano[3,4- ]quinoline-3-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of diethyl adipate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-oxooxolane-2-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Strategies to Minimize By-product Formation in β-Keto Lactone Synthesis
Welcome to the Technical Support Center for β-Keto Lactone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing β-keto lactones, a critical structural motif in many biologically active molecules and synthetic intermediates. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize by-product formation, ensuring the integrity and efficiency of your synthetic routes.
Introduction: The Challenge of Pure β-Keto Lactone Synthesis
The synthesis of β-keto lactones is often plagued by the formation of undesired by-products, which can complicate purification, reduce yields, and compromise the quality of the final compound. The inherent reactivity of the β-keto lactone moiety, coupled with the specific conditions of different synthetic strategies, creates a landscape of potential side reactions. This guide will dissect the common synthetic methodologies, elucidate the mechanistic origins of by-products, and provide actionable strategies to favor the formation of the desired β-keto lactone.
Section 1: Troubleshooting the Dieckmann Condensation for β-Keto Lactone Synthesis
The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a direct precursor to β-keto lactones.[1][2] While effective for forming 5- and 6-membered rings, it is not without its challenges.[3]
FAQ 1: My Dieckmann condensation is resulting in a low yield of the desired β-keto lactone and a significant amount of polymeric material. What is happening and how can I fix it?
Answer:
Low yields and polymerization in a Dieckmann condensation are classic indicators of competing intermolecular reactions. This is particularly problematic when attempting to synthesize medium to large-sized rings (7-membered or greater).[3]
Causality:
The fundamental issue lies in the reaction kinetics. In an intramolecular reaction, the two reactive ends of the same molecule must come into proximity for cyclization to occur. At high concentrations, the probability of one molecule's reactive enolate encountering the ester of another molecule increases, leading to intermolecular condensation and the formation of linear polymers.
Troubleshooting Strategies:
-
High-Dilution Conditions: This is the most critical parameter to control. By performing the reaction at very low substrate concentrations (typically 0.01-0.05 M), you can significantly favor the intramolecular pathway. This is achieved by the slow addition of the diester substrate to a solution of the base.
-
Choice of Base and Solvent:
-
Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in an aprotic solvent like THF or toluene.[3] This minimizes side reactions like transesterification.
-
Ensure the base is fully dissolved or well-suspended before adding the substrate.
-
-
Temperature Control: The reaction temperature should be carefully optimized. While some reactions require heating to overcome activation energy, excessive heat can promote side reactions. Start at room temperature and gently heat if the reaction is sluggish.
Experimental Protocol: High-Dilution Dieckmann Condensation
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous THF and the base (e.g., NaH, 1.1 equivalents).
-
Base Suspension: Stir the mixture at room temperature under a nitrogen atmosphere until the base is finely suspended.
-
Substrate Addition: Dissolve the diester substrate in a significant volume of anhydrous THF and add it to the dropping funnel.
-
Slow Addition: Add the diester solution dropwise to the stirred base suspension over several hours (e.g., 4-8 hours).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench with a proton source (e.g., saturated aqueous ammonium chloride, followed by dilute HCl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Intramolecular vs. Intermolecular Condensation
Caption: Favoring intramolecular cyclization over intermolecular polymerization.
Section 2: Synthesis from ω-Halo-β-Keto Esters and Elimination By-products
The intramolecular alkylation of an ω-halo-β-keto ester is another common route to β-keto lactones. However, this method is often complicated by a competing elimination reaction, especially when forming smaller rings.[4][5]
FAQ 2: I am attempting to synthesize a β-keto lactone from an ω-bromo-β-keto ester, but my main product is an unsaturated open-chain ester. How can I suppress this elimination by-product?
Answer:
The formation of an unsaturated ester is a classic example of a competing E2 elimination reaction. The enolate formed can act as a base to abstract a proton, leading to the formation of a double bond and expulsion of the halide, instead of acting as a nucleophile to displace the halide in an S(_N)2 reaction.
Causality:
The balance between substitution (S(_N)2) and elimination (E2) is influenced by several factors:
-
Steric Hindrance: A sterically hindered enolate or a sterically hindered halide-bearing carbon will favor elimination.
-
Base Strength and Concentration: A strong, concentrated base will favor the bimolecular elimination pathway.
-
Leaving Group: Good leaving groups (I > Br > Cl) facilitate both S(_N)2 and E2 reactions.
-
Solvent: Polar aprotic solvents (e.g., THF, DMF) are generally preferred as they solvate the metal cation, leaving a more "naked" and nucleophilic enolate.
Troubleshooting Strategies:
| Parameter | To Favor S(_N)2 (Cyclization) | To Disfavor E2 (Elimination) |
| Base | Use a less sterically hindered base. | Avoid excessively strong or bulky bases. |
| Temperature | Lower temperatures generally favor substitution. | Higher temperatures often favor elimination. |
| Solvent | Use polar aprotic solvents (THF, DMF). | Avoid protic solvents which can solvate the enolate. |
| Leaving Group | A good leaving group is necessary for the reaction to proceed. | A very good leaving group might slightly favor E2. |
Experimental Protocol: Minimizing Elimination in Intramolecular Alkylation
-
Pre-formation of the Enolate: In a flame-dried flask under an inert atmosphere, dissolve the ω-halo-β-keto ester in anhydrous THF. Cool the solution to -78 °C.
-
Slow Base Addition: Slowly add a slight excess (1.05 equivalents) of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or LDA. Stir at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Gradual Warming: Slowly allow the reaction mixture to warm to room temperature over several hours. The intramolecular S(_N)2 reaction often proceeds as the temperature rises.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench the reaction with saturated aqueous ammonium chloride and proceed with a standard extractive workup and purification.
Diagram: Competing S(_N)2 and E2 Pathways
Caption: The choice between cyclization and elimination.
Section 3: Thermolysis of Acylated Meldrum's Acid Derivatives
The thermolysis of acylated Meldrum's acid derivatives offers a direct route to β-keto lactones.[4][5][6] This method involves the intramolecular attack of a hydroxyl group on an acyl Meldrum's acid, followed by the loss of acetone and carbon dioxide.
FAQ 3: My thermolysis of an acylated Meldrum's acid derivative is giving a low yield of the β-keto lactone, and I'm recovering a significant amount of starting material or observing decomposition. What are the critical parameters for this reaction?
Answer:
The success of this reaction hinges on achieving a delicate balance of temperature and reaction time. Insufficient heat will result in incomplete reaction, while excessive heat can lead to decomposition of the starting material and the product.
Causality:
The thermolysis proceeds through a ketene intermediate. The intramolecular cyclization must occur before the highly reactive ketene can undergo other reactions, such as polymerization or decomposition.
Troubleshooting Strategies:
-
Temperature Optimization: The optimal temperature for thermolysis can vary significantly depending on the substrate. It is crucial to perform small-scale test reactions at different temperatures to find the sweet spot.
-
High-Dilution Principle: Similar to the Dieckmann condensation, employing high-dilution conditions by slowly adding the acylated Meldrum's acid derivative to a hot, refluxing solvent can favor the intramolecular cyclization over intermolecular reactions.[7]
-
Solvent Choice: A high-boiling, inert solvent such as toluene or xylene is typically used to achieve the necessary reaction temperature.
-
Purity of Starting Material: Ensure the acylated Meldrum's acid derivative is pure and free of any acidic or basic impurities that could catalyze decomposition.
Experimental Protocol: Thermolysis of Acylated Meldrum's Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, bring a suitable volume of an inert, high-boiling solvent (e.g., toluene) to a gentle reflux.
-
Substrate Addition: Dissolve the acylated Meldrum's acid derivative in the same solvent and add it to the dropping funnel.
-
Slow Addition: Add the substrate solution dropwise to the refluxing solvent over several hours.
-
Reaction Completion: After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the reaction by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting crude β-keto lactone by column chromatography or distillation.
Section 4: Ring-Expansion Carbonylation of Epoxides
The metal-catalyzed ring-expansion carbonylation of epoxides is a modern and atom-economical method for synthesizing β-lactones.[8][9][10] However, the selectivity of this reaction can be an issue, with the formation of by-products such as polyesters and acetone.
FAQ 4: In my cobalt-catalyzed carbonylation of propylene oxide, I am observing the formation of acetone as a significant by-product. How can I improve the selectivity for the β-lactone?
Answer:
The formation of acetone is a known side reaction in the carbonylation of certain epoxides, arising from the isomerization of the epoxide substrate.
Causality:
The Lewis acidic component of the catalyst, which is responsible for activating the epoxide towards nucleophilic attack by the cobalt carbonylate, can also catalyze the rearrangement of the epoxide to a ketone.
Troubleshooting Strategies:
-
Catalyst Selection: The choice of the Lewis acid and the cobalt source is critical. Well-defined bimetallic catalysts, such as those developed by Coates and others, often exhibit higher selectivity.[11][12]
-
Carbon Monoxide Pressure: Maintaining a sufficient pressure of carbon monoxide is crucial to favor the carbonylation pathway over isomerization. Reactions are often run at pressures ranging from 1 to 60 atm of CO.[8][10]
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the isomerization side reaction, which may have a higher activation energy than the desired carbonylation.
-
Solvent Effects: The choice of solvent can influence the stability and reactivity of the catalytic species. Ethereal solvents like THF or DME are commonly employed.
| Parameter | To Favor β-Lactone Formation | To Minimize Acetone Formation |
| Catalyst | Use a highly selective bimetallic catalyst. | Avoid overly strong Lewis acids. |
| CO Pressure | Maintain adequate CO pressure. | Ensure CO is not the limiting reagent. |
| Temperature | Optimize for the carbonylation reaction. | Lowering the temperature may help. |
Section 5: General Purification and Characterization
Purification of β-Keto Lactones
β-Keto lactones can be sensitive to both acidic and basic conditions, as well as prolonged heating, which can lead to hydrolysis and decarboxylation.
-
Column Chromatography: This is the most common method for purifying β-keto lactones.
-
Stationary Phase: Silica gel is typically used. It is advisable to use silica gel with a neutral pH to avoid decomposition of the product on the column.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used. The polarity of the eluent should be carefully optimized to achieve good separation without causing significant band broadening.
-
-
Distillation: For thermally stable and relatively low molecular weight β-keto lactones, vacuum distillation can be an effective purification method.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: β-Keto lactones exhibit two characteristic carbonyl stretching frequencies:
-
Lactone C=O stretch: ~1750-1780 cm⁻¹
-
Ketone C=O stretch: ~1710-1730 cm⁻¹ The presence of both peaks is a strong indicator of the β-keto lactone structure.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons alpha to the two carbonyl groups will have a characteristic chemical shift, typically in the range of 3.0-4.0 ppm.
-
¹³C NMR: Two distinct carbonyl carbon signals will be observed in the range of 160-210 ppm.[14]
-
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the synthesized β-keto lactone.
Safety Precautions
-
Many of the reagents used in β-keto lactone synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions involving strong bases, hydrides, and organometallic reagents should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Carbon monoxide is a highly toxic gas and should only be handled in a specialized high-pressure setup within a fume hood by trained personnel.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Kramer, J. W., Lobkovsky, E. B., & Coates, G. W. (2006). Practical beta-lactone synthesis: epoxide carbonylation at 1 atm. Organic letters, 8(17), 3709–3712. [Link]
-
Getzler, Y. D., Mahadevan, V., Lobkovsky, E. B., & Coates, G. W. (2002). Carbonylation of epoxides to substituted 3-hydroxy-δ-lactones. Journal of the American Chemical Society, 124(7), 1174–1175. [Link]
-
Ren, T., Wang, Z., & Zhang, X. (2020). Carbonylative Ring Expansion of Epoxides to β‐Lactones Using Inorganic Salt as Catalytic Species Precursor. Chemistry–An Asian Journal, 15(21), 3563-3567. [Link]
-
Lermer, L., Neeland, E. G., Ounsworth, J. P., Sims, R. J., Tischler, S. A., & Weiler, L. (1992). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 70(5), 1427-1444. [Link]
-
Kramer, J. W., Rowley, J. M., & Coates, G. W. (2015). Ring-Expanding Carbonylation of Epoxides. Organic Reactions, 86, 1-130. [Link]
-
Kramer, J. W., & Coates, G. W. (2006). Practical β-Lactone Synthesis: Epoxide Carbonylation at 1 atm. Organic Letters, 8(17), 3709-3712. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 19, 2026, from [Link]
-
Lermer, L., Neeland, E. G., Ounsworth, J. P., Sims, R. J., Tischler, S. A., & Weiler, L. (1992). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. [Link]
-
Weiler, L. (1992). The synthesis of P-keto lactones via cyclization of P-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 70(5), 1427-1444. [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved January 19, 2026, from [Link]
-
Boykin, D. W. (1989). 170 NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 27(2), 170-172. [Link]
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). MELDRUM'S ACID IN ORGANIC SYNTHESIS. 2. A GENERAL AND VERSATILE METHOD FOR THE SYNTHESIS OF .BETA.-KETO ESTERS. Organic Syntheses, 58, 97. [Link]
-
Makowiec, S., & Stalinski, K. (2007). Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
- Tanabe, Y., et al. (2005). Processes for the preparation of macrocyclic ketones. U.S.
- Vedejs, E., & Reid, J. G. (1991). Method for synthesizing β-lactones and alkenes. U.S.
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved January 19, 2026, from [Link]
-
Jones, R. N., & Gallagher, B. S. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Journal of the American Chemical Society, 81(20), 5242-5248. [Link]
-
Polavarapu, P. L., et al. (2005). Determination of molecular structure using vibrational circular dichroism spectroscopy: the keto-lactone product of Baeyer-Villiger oxidation of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione. The Journal of Organic Chemistry, 70(10), 3903–3913. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 19, 2026, from [Link]
-
Özer, N. (2016). Separation techniques: Chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 195-202. [Link]
-
Teledyne ISCO. (2022, April 13). Chromatography and Natural Products Purification [Video]. YouTube. [Link]
-
Heinonen, J., & Sainio, T. (2019). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Separation and Purification Technology, 221, 349-362. [Link]
-
Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 117. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]
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Technical Support Center: Navigating the Scale-Up of Dieckmann Condensation for Lactone Synthesis
Welcome to the Technical Support Center for the Dieckmann condensation. This resource is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of lactones via this powerful intramolecular cyclization. Here, we address common challenges and provide in-depth, field-proven insights to ensure your large-scale reactions are successful, efficient, and reproducible.
The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a fundamental tool for creating cyclic β-keto esters, which are valuable precursors to lactones.[1][2] While robust at the bench scale, its transition to pilot or manufacturing scales introduces a unique set of challenges. This guide is structured to provide direct, actionable solutions to the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions that often arise when planning the scale-up of a Dieckmann condensation.
Q1: What are the critical parameters to consider when scaling up a Dieckmann condensation for lactone synthesis?
When moving from a laboratory to a production scale, several factors become significantly more important. These include:
-
Stoichiometry of the Base: The reaction requires at least one full equivalent of a strong base to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[3]
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial and can significantly impact yield and purity.[4][5]
-
Reaction Concentration (High Dilution): At larger scales, intermolecular side reactions can become more prevalent. Employing high-dilution conditions, where the diester is added slowly to the base, can favor the desired intramolecular cyclization.[6]
-
Temperature Control: The exothermic nature of the reaction requires efficient heat management to prevent runaway reactions and the formation of byproducts.
-
Work-up and Quenching: The neutralization and extraction procedures must be carefully controlled to avoid hydrolysis of the product and to ensure safe handling of large volumes of reagents.[4]
Q2: How do I choose the right base for my large-scale Dieckmann condensation?
The choice of base is critical for the success of the reaction.[5] Here's a comparative guide:
| Base | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Inexpensive, powerful, and non-alkoxide (avoids transesterification).[6] | Can be difficult to handle safely on a large scale due to its pyrophoric nature. Requires careful washing with a dry solvent like hexanes before use to remove mineral oil.[4] |
| Sodium Ethoxide (NaOEt) or other Alkoxides | Traditionally used and effective, especially when the alkoxide matches the ester group to prevent transesterification.[7][8] | The reaction is an equilibrium, and the alcohol byproduct can drive the reverse reaction.[4] |
| Potassium tert-Butoxide (KOtBu) | A strong, sterically hindered base that often leads to cleaner reactions and higher yields.[5][9] | More expensive than other bases. |
| Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) | Very strong, non-nucleophilic bases that allow for reactions at lower temperatures, minimizing side reactions.[7] | Can be more expensive and require strictly anhydrous conditions. |
Q3: What are the most common side reactions during the scale-up of Dieckmann condensation, and how can I mitigate them?
Several side reactions can become problematic at a larger scale:
-
Intermolecular Claisen Condensation: This leads to the formation of polymeric byproducts. To minimize this, use high-dilution conditions by adding the diester substrate slowly to the base solution.[6]
-
Transesterification: This occurs when the alkoxide base does not match the alkyl group of the diester (e.g., using sodium methoxide with a diethyl ester). To avoid this, either match the alkoxide to the ester or use a non-alkoxide base like sodium hydride.[4][6]
-
Product Hydrolysis: The presence of water during the reaction or workup can lead to the hydrolysis of the β-keto ester product. Ensure all reagents and solvents are anhydrous and perform the workup under non-hydrolytic conditions until the final acidification step.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of Dieckmann condensations.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Base | The base (e.g., NaH, alkoxide) may have degraded due to moisture. Use a fresh, properly stored base. For NaH, it is recommended to wash it with dry hexanes before use to remove any passivating layer.[4] |
| Insufficient Base | The Dieckmann condensation is an equilibrium reaction. A full equivalent of base is required to deprotonate the product and drive the reaction to completion.[4] Ensure accurate measurement and stoichiometry of the base. |
| Reverse Reaction Favored | The presence of the alcohol byproduct when using alkoxide bases can push the equilibrium back towards the starting materials.[4] In non-polar solvents like toluene or xylene, the alcohol can be removed by distillation to drive the reaction forward.[4] |
| Non-Anhydrous Conditions | Water in the solvent or on the glassware will quench the strong base. Flame-dry all glassware and use anhydrous solvents. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Intermolecular Condensation | The rate of the intermolecular reaction is competing with the desired intramolecular cyclization. Employ high-dilution conditions by adding the diester substrate slowly to the reaction mixture containing the base.[6] This maintains a low concentration of the diester, favoring the intramolecular pathway. |
| Transesterification | An incorrect alkoxide base was used. Ensure the alkoxide base matches the alkyl group of the ester (e.g., use sodium ethoxide for ethyl esters). Alternatively, switch to a non-alkoxide base such as sodium hydride (NaH), LDA, or LHMDS.[6] |
| Regioselectivity Issues (for unsymmetrical diesters) | With unsymmetrical diesters, enolate formation can occur at different α-positions, leading to a mixture of products.[1][10] The use of a strong, sterically hindered base like LDA or LHMDS at low temperatures can often provide better control over which proton is removed, leading to a single major product. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Emulsion Formation During Workup | This is common when quenching large-scale reactions. Adding a saturated brine solution can help break up emulsions. Ensure vigorous but controlled stirring during the quench. |
| Product is Water Soluble | If the resulting lactone has high polarity, it may have significant solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to maximize recovery. |
| Co-eluting Impurities During Chromatography | If standard column chromatography is insufficient, consider alternative purification techniques. For acidic impurities, an aqueous alkali wash can be effective, though care must be taken to avoid product hydrolysis.[11] Crystallization or distillation (for thermally stable lactones) are also viable options. |
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation using Sodium Hydride in Toluene
This protocol provides a general method for the synthesis of a cyclic β-keto ester from a diester.
Materials:
-
Diester (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Toluene
-
Anhydrous Methanol (catalytic amount, if needed to initiate the reaction with NaH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)
Procedure:
-
To a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Carefully add the sodium hydride to the toluene under a nitrogen atmosphere.
-
Slowly add the diester to the stirred suspension of sodium hydride in toluene at room temperature.
-
If the reaction is sluggish, a catalytic amount of anhydrous methanol can be carefully added to initiate the reaction (Caution: Hydrogen gas will be evolved).[12]
-
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the chosen organic solvent.[4]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate.[12]
Workflow Diagram```dot
Caption: The general mechanism of the Dieckmann Condensation.
By understanding these core principles and utilizing the troubleshooting guide, researchers can effectively address the challenges of scaling up the Dieckmann condensation for the synthesis of valuable lactone precursors.
References
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
IJRASET. (n.d.). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Reversible intramolecular Dieckmann-type condensation of 2-(2-hydroxymethyl-5,5,6-trimethoxytetrahydropyran-3-ylcarbonyl)-cyclopentanone: an alternative access to medium-sized lactones. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of a large-ring ketone containing a lactone function. Dieckmann condensation vs. the Thorpe-Ziegler condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of Dieckmann condensation. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]
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Technical Support Center: Spectroscopic Identification of Impurities in Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on identifying and troubleshooting common impurities encountered during the synthesis and handling of this compound. The guide is presented in a question-and-answer format to directly address specific issues you may face in the laboratory.
Overview of the Target Molecule
This compound is a substituted γ-lactone, a class of compounds significant in synthetic chemistry. Its structure contains several key functional groups: a γ-lactone (a five-membered cyclic ester), a ketone, an ethyl ester, and a gem-dimethyl group. Understanding the characteristic spectroscopic signals of this molecule is the first step in identifying any deviation caused by impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected spectroscopic data for pure this compound?
A1: Establishing a Baseline
Before you can identify an impurity, you must know the expected spectral signature of your pure target compound. While a definitive experimental spectrum is the gold standard, the following data, predicted from spectroscopic principles and data from similar structures, serves as a reliable baseline.
Predicted Spectroscopic Data for the Pure Compound
| Technique | Expected Observations |
| ¹H NMR | Ethyl Ester Group: - ~4.2 ppm (quartet, 2H, J ≈ 7.1 Hz): -O-CH₂ -CH₃- ~1.3 ppm (triplet, 3H, J ≈ 7.1 Hz): -O-CH₂-CH₃ Lactone Ring: - ~3.6-3.8 ppm (singlet, 1H): Methine proton at C3 (-CH -COOEt)- ~4.0-4.3 ppm (singlet or AB quartet, 2H): Methylene protons at C2 (-O-CH₂ -C=O)Gem-Dimethyl Group: - ~1.4 ppm (singlet, 3H): One of the C5-CH₃ groups- ~1.5 ppm (singlet, 3H): The other C5-CH₃ group |
| ¹³C NMR | Carbonyls: ~205-215 ppm (Ketone C=O), ~170-175 ppm (Lactone C=O), ~165-170 ppm (Ester C=O)Ethyl Ester: ~62 ppm (-O-C H₂-CH₃), ~14 ppm (-O-CH₂-C H₃)Lactone Ring: ~80-85 ppm (Quaternary C5), ~70-75 ppm (Methylene C2), ~50-55 ppm (Methine C3)Gem-Dimethyl: ~20-25 ppm (Two distinct signals for the methyl carbons) |
| FTIR (cm⁻¹) | Three distinct C=O stretches: - ~1760-1780 cm⁻¹: γ-Lactone C=O (higher frequency due to ring strain)[1].- ~1740-1750 cm⁻¹: Ketone C=O.- ~1720-1730 cm⁻¹: Ethyl Ester C=O.C-O Stretches: - ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹ (strong, characteristic ester and lactone C-O stretches). |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 200.09 (for C₉H₁₄O₄)Key Fragments: - m/z = 155: Loss of ethoxy group (-•OCH₂CH₃)- m/z = 127: Loss of the entire ester group (-•COOCH₂CH₃)- m/z = 86: Potential fragment from lactone ring cleavage.[2] |
Q2: I see unexpected signals in my ¹H NMR spectrum. What are the likely impurities?
A2: Diagnosing Common Contaminants
Unexpected peaks in an NMR spectrum typically arise from three sources: residual solvents, unreacted starting materials, or reaction byproducts.
Category 1: Residual Solvents
Solvents used during the reaction or purification are the most common source of extra peaks. Consult the table below for the chemical shifts of common laboratory solvents.
¹H NMR Chemical Shifts (δ) of Common Solvents in CDCl₃
| Solvent | ¹H Signal (ppm) | Multiplicity |
| Acetone | 2.17 | singlet |
| Acetonitrile | 1.94 | singlet |
| Dichloromethane | 5.30 | singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | quartet, triplet |
| Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.75 (s) | singlet (3x) |
| Dimethyl Sulfoxide (DMSO) | 2.50 | singlet |
| Ethanol | 3.69 (q), 1.22 (t) | quartet, triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | quartet, singlet, triplet |
| Hexane(s) | ~1.25, ~0.88 | broad multiplet |
| Methanol | 3.49 | singlet |
| Tetrahydrofuran (THF) | 3.76, 1.85 | multiplet |
| Toluene | 7.2-7.3 (m), 2.36 (s) | multiplet, singlet |
| Water | 1.56 | singlet (broad) |
Data sourced from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Category 2: Synthesis-Related Impurities
The synthesis of the target molecule likely involves a reaction akin to the Reformatsky reaction or a Michael addition.[3][4] This allows us to predict potential starting materials and byproducts that might persist in the final product. A plausible synthetic route could involve the reaction between an α-halo ester (like ethyl bromoacetate) and a β-keto ester in the presence of a carbonyl compound (like acetone).
Potential Synthesis-Related Impurities and Their Spectroscopic Signatures
| Impurity | Structure | Rationale | Key Spectroscopic Features |
| Ethyl Acetoacetate | ![]() | Unreacted Starting Material | ¹H NMR: Shows keto-enol tautomerism. Signals around 1.9-2.2 ppm (keto CH₃), 3.3-3.5 ppm (keto CH₂), and a characteristic enol vinyl proton ~5.0 ppm. |
| Acetone | ![]() | Unreacted Starting Material | ¹H NMR: Sharp singlet at ~2.17 ppm (in CDCl₃). Often overlaps with other signals, but is very distinct. |
| Ethyl Bromoacetate | ![]() | Unreacted Starting Material | ¹H NMR: Singlet for the CH₂Br protons around 3.8 ppm. The ethyl group signals will be similar to the product but in a different environment. |
| Open-Chain Precursor | ![]() | Incomplete Cyclization | ¹H NMR: A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O. The methylene protons adjacent to the OH will have a different chemical shift than in the cyclized lactone. IR: Broad O-H stretch ~3400 cm⁻¹. |
Category 3: Degradation Products
The target molecule can degrade via hydrolysis or decarboxylation.
| Impurity | Structure | Rationale | Key Spectroscopic Features |
| Hydrolyzed Acid | ![]() | Hydrolysis of the lactone ring | ¹H NMR: Appearance of a very broad singlet for the carboxylic acid proton (>10 ppm). IR: A broad O-H stretch from ~2500-3300 cm⁻¹ overlapping the C-H region, and a shift in the C=O frequencies.[5] |
| Decarboxylated Product | ![]() | Loss of the -COOEt group as CO₂ and ethanol upon heating, especially if any hydrolysis to the β-keto acid has occurred.[6][7] | ¹H NMR: Disappearance of the ethyl ester quartet and triplet, and the methine proton at C3. A new signal for the proton that replaces the ester group will appear. MS: Molecular ion at m/z = 128. |
Q3: My IR spectrum shows a broad peak around 3400 cm⁻¹. What does this mean?
A3: Identifying Hydroxyl Groups
A broad absorption in the 3200-3500 cm⁻¹ region is a classic indicator of an O-H stretch , which points to the presence of water or an alcohol.
-
Water Contamination: This is the most common cause. Ensure your sample and KBr/NaCl plates are completely dry.
-
Incomplete Cyclization: As mentioned in A2, the open-chain precursor contains a hydroxyl group and will exhibit this broad peak.
-
Hydrolysis: If the lactone or ester has been hydrolyzed, the resulting carboxylic acid will show a very broad O-H stretch, often spanning from 2500-3300 cm⁻¹.[5]
Q4: The mass spectrum has a major peak that is not the expected M⁺ at m/z 200. How do I interpret this?
A4: Understanding Fragmentation and Impurities in MS
-
Check for an [M+H]⁺ or [M+Na]⁺ Peak: If you are using ESI-MS, you are more likely to see the protonated molecule at m/z = 201 or a sodium adduct at m/z = 223.
-
Look for Molecular Ions of Impurities: Check if the unexpected mass corresponds to any of the potential impurities listed in the tables above. For example, a peak at m/z = 128 could strongly suggest the decarboxylated byproduct.
-
Analyze Fragmentation Patterns: The target molecule, being an ester and a lactone, has predictable fragmentation pathways. The main fragments arise from cleavage alpha to the carbonyl groups.[8][9]
-
Loss of Ethoxy Group (-OC₂H₅): A peak at M-45 (m/z = 155) is highly characteristic of an ethyl ester.
-
Loss of CO₂: A peak at M-44 can sometimes be observed.
-
Lactone Ring Opening: γ-lactones often fragment via the loss of CO and H₂O.[8]
-
Systematic Workflow for Impurity Identification
When faced with an unknown impurity, a systematic approach is crucial. The following workflow outlines the logical steps from detection to identification.
Caption: A systematic workflow for the identification and confirmation of unknown impurities.
Experimental Protocol: The Spiking Experiment
The "spiking" or co-elution experiment is a definitive method to confirm the identity of a suspected impurity if a reference standard of that impurity is available.
Objective: To confirm if an unknown peak in the sample's chromatogram or NMR spectrum corresponds to a suspected compound.
Methodology (Using HPLC):
-
Prepare Solutions:
-
Solution A (Sample): Prepare a solution of your this compound sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Solution B (Standard): Prepare a solution of the suspected impurity (e.g., Ethyl Acetoacetate) at a similar concentration.
-
Solution C (Spiked Sample): Create a new solution by mixing a known volume of Solution A with a small, known volume of Solution B (e.g., 950 µL of A + 50 µL of B).
-
-
HPLC Analysis:
-
Inject Solution A and record the chromatogram. Identify the retention time of your main peak and the unknown impurity peak.
-
Inject Solution B and record the chromatogram to determine the retention time of the pure impurity standard.
-
Inject Solution C .
-
-
Data Interpretation:
-
Confirmation: If the unknown peak in your original sample corresponds to the suspected impurity, you will observe a significant increase in the peak area/height at that specific retention time in the chromatogram of Solution C . No new peak should appear.
-
Rejection: If the suspected impurity is different from the unknown, you will see three peaks in the chromatogram of Solution C : your main product, the original unknown impurity, and the new peak from the added standard.
-
References
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
- Crotti, A. E., et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- Triandafillidi, I., et al. (2017). Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions. Organic Letters.
- Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Shriner, R. L. (2011).
-
MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. [Link]
- Reich, H. (2020).
-
LibreTexts Chemistry. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry.
- Tu, S., et al. (2006).
-
NIST. (n.d.). Butyrolactone - NIST WebBook. [Link]
-
PubChem. (n.d.). Ethyl 2-cyano-3-methylbutanoate. [Link]
-
ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics. [Link]
- ResearchGate. (2021).
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
- Journal of the American Chemical Society. (2022).
- Google Patents. (n.d.). The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
- PubMed Central. (2018).
- ACG Publications. (2014).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Royal Society of Chemistry. (2019). Enantioselective synthesis of chiral multicyclic γ-lactones.
- LibreTexts Chemistry. (2023).
- YouTube. (2013).
- ResearchGate. (2009).
- ResearchGate. (n.d.). Fourier transform infrared spectrum of a typical aqueous-based....
- PubMed. (2005). GHB free acid: II.
- Master Organic Chemistry. (2022). 1H NMR: How Many Signals?.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "γ-lactone".
- RecNotes. (n.d.).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2023).
- mzCloud. (2018). 2 Cyano 3 3 diphenylacrylic acid ethyl ester.
- PubMed Central. (2021).
- SWGDRUG.org. (2005). gamma-butyrolactone.
- ResearchGate. (n.d.).
- LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Google Patents. (n.d.). Method for detecting gamma-lactone and delta-lactone compounds.
Sources
- 1. Butyrolactone [webbook.nist.gov]
- 2. Gamma Butyrolactone(96-48-0) IR Spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. GHB free acid: II. Isolation and spectroscopic characterization for forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Control in Reactions with Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists aiming to leverage this versatile building block in stereoselective synthesis. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, providing troubleshooting strategies and foundational knowledge to help you improve the stereoselectivity of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of this compound.
Q1: What are the key structural features of this compound that I should be aware of?
This molecule is a cyclic β-keto ester, a class of compounds known for their synthetic utility. Its reactivity is primarily governed by two features:
-
The Acidic α-Proton: The proton at the C3 position is flanked by two carbonyl groups (the ketone and the ester), making it highly acidic and readily removable by a suitable base to form a nucleophilic enolate.
-
The Gem-Dimethyl Group: The two methyl groups at the C5 position create significant steric hindrance on one face of the five-membered ring. This inherent structural bias is a critical tool for directing the approach of incoming electrophiles, forming the basis for diastereoselective transformations.
Q2: How do I generate the enolate for this molecule, and what are the most critical parameters to control?
Enolate formation is the crucial first step for most stereoselective reactions. The choice of base, solvent, and temperature determines the enolate's structure and reactivity, which in turn dictates the reaction's stereochemical outcome.
-
Choice of Base: For complete and irreversible deprotonation, strong, non-nucleophilic bases are preferred. Lithium diisopropylamide (LDA) is a common choice for generating the kinetic enolate at low temperatures. Sodium hydride (NaH) can also be used to form the thermodynamic sodium enolate.
-
Temperature: Temperature control is paramount. Enolate formation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and favor the formation of a single, kinetically controlled enolate geometry.
-
Solvent: Aprotic, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are standard. The solvent's polarity can influence the aggregation state of the enolate and its subsequent reactivity.
Q3: I am getting a mixture of diastereomers in my alkylation reaction. What is the most likely cause?
Poor diastereoselectivity is a common issue that can almost always be traced back to a lack of control over the reaction conditions. The most frequent culprits are:
-
Incomplete Enolate Formation: If the base is not strong enough or used in insufficient quantity, unreacted starting material can protonate the desired enolate, leading to scrambling.
-
Temperature Fluctuations: Allowing the reaction to warm prematurely can shift the process from kinetic to thermodynamic control, resulting in a mixture of products.
-
Sub-optimal Solvent or Counter-ion: The nature of the metal counter-ion (e.g., Li⁺, Na⁺, K⁺) and its solvation shell significantly influences the transition state geometry.
This guide's troubleshooting section provides a deep dive into resolving these issues.
Section 2: Troubleshooting Guide for Stereoselectivity Issues
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem: Poor Diastereoselectivity in Alkylation Reactions
You are performing an α-alkylation on this compound and observing a low diastereomeric ratio (dr).
Potential Cause 1: Sub-optimal Enolate Generation and Reaction Conditions
Causality: The stereochemical outcome of an alkylation reaction is determined in the transition state. To achieve high selectivity, you must ensure the reaction proceeds through a single, well-ordered transition state. This requires forming a single enolate isomer under strict kinetic control and maintaining that control throughout the reaction.
Solution Pathway:
-
Base and Temperature Audit: Switch to a strong, hindered base like LDA to ensure rapid and complete deprotonation. Perform the deprotonation and the subsequent addition of the electrophile at -78 °C. Use a cryostat or a well-insulated dry ice/acetone bath to maintain a consistent temperature.
-
Counter-ion Effects: The lithium enolate, typically generated with LDA in THF, is often highly effective. The small size of the lithium ion allows for tight coordination, leading to a more organized transition state.
-
Solvent Purity: Ensure all solvents are rigorously dried. Water is a proton source that will quench the enolate and disrupt the reaction.
Experimental Protocol: High-Diastereoselectivity Alkylation (Model Reaction)
This protocol outlines a self-validating system for achieving high diastereoselectivity.
-
Apparatus Setup: Under a nitrogen or argon atmosphere, add anhydrous THF (20 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C.
-
Enolate Formation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78 °C to form fresh LDA. After 30 minutes, add a solution of this compound (1.0 eq) in THF dropwise. Stir for 1 hour at -78 °C.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -75 °C. Stir for 2-4 hours.
-
Quench and Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Validation: Purify the crude product via flash chromatography. Analyze the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC. A high dr (e.g., >95:5) validates the protocol's effectiveness.
Problem: Low Enantioselectivity in Asymmetric Reactions
You are attempting to alkylate the prochiral starting material using a chiral catalyst (e.g., via phase-transfer catalysis) and are observing low enantiomeric excess (ee).
Potential Cause: Ineffective Catalyst System or Poor Substrate Matching
Causality: In asymmetric catalysis, the chiral catalyst must create a well-defined chiral pocket around the reactants, forcing the reaction to proceed through a diastereomeric transition state with a significant energy difference. If the catalyst is not well-suited to the substrate or if reaction conditions are not optimal, this energy difference will be small, resulting in poor enantioselectivity. Phase-transfer catalysis with cinchona alkaloid derivatives is a well-established method for the asymmetric α-alkylation of cyclic β-keto esters.[1]
Solution Pathway:
-
Catalyst Screening: Not all catalysts work for all substrates. Screen a panel of commercially available chiral phase-transfer catalysts, such as different derivatives of cinchonidine or cinchonine.
-
Solvent and Base Optimization: The solvent system (e.g., toluene, dichloromethane) and the choice of base (e.g., solid K₂CO₃, Cs₂CO₃) are critical in phase-transfer catalysis. These components influence the ion-pairing and solubility of the reactive species.
-
Temperature Control: While some phase-transfer reactions run at room temperature, cooling the reaction (e.g., to 0 °C or -20 °C) can often enhance enantioselectivity by rigidifying the chiral transition state.
Data Table: Effect of Conditions on Asymmetric Alkylation
Below is a representative table summarizing how different parameters can affect the outcome of an asymmetric alkylation of a cyclic β-keto ester using a phase-transfer catalyst.
| Entry | Chiral Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | K₂CO₃ | Toluene | 25 | 85 | 75 |
| 2 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Cs₂CO₃ | Toluene | 25 | 92 | 88 |
| 3 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Cs₂CO₃ | Toluene | 0 | 90 | 95 |
| 4 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Cs₂CO₃ | CH₂Cl₂ | 0 | 88 | 82 |
Data is illustrative, based on principles described for similar systems.[1]
Problem: Competing Side Reactions (O-alkylation)
You observe the formation of a significant amount of the O-alkylated enol ether product instead of the desired C-alkylated product.
Potential Cause: Hard-Soft Acid-Base (HSAB) Mismatch
Causality: An enolate is an ambident nucleophile with two reactive sites: the α-carbon (soft nucleophile) and the oxygen atom (hard nucleophile). According to HSAB theory, soft electrophiles preferentially react at the soft carbon center, while hard electrophiles favor the hard oxygen center.
Solution Pathway:
-
Electrophile Choice: To favor C-alkylation, use softer electrophiles. For example, an alkyl iodide (R-I) is softer than an alkyl bromide (R-Br), which is softer than an alkyl chloride (R-Cl). Hard electrophiles like dimethyl sulfate or trialkyloxonium salts will strongly favor O-alkylation.
-
Counter-ion and Solvent: A more covalent metal-oxygen bond (as with Li⁺ in a non-polar solvent) reduces the nucleophilicity of the oxygen, promoting C-alkylation. Conversely, highly dissociated ions (like K⁺ in a polar aprotic solvent like DMSO or with crown ethers) increase the reactivity of the "naked" oxygen anion, leading to more O-alkylation. For C-alkylation, stick with lithium or magnesium enolates in solvents like THF.
Section 3: Visualization of Key Processes
Diagrams can clarify complex experimental and mechanistic concepts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Proposed Transition State Model for Diastereoselective Alkylation
Caption: Electrophile approaches the enolate from the face opposite the bulky gem-dimethyl group.
References
-
Rojo, J., & de Cózar, A. (2015). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry, 19(15), 1434-1463. 2
-
Li, Y., & Wu, J. (2023). Asymmetric Synthesis of Pantolactone: Recent Advances. European Journal of Organic Chemistry. 3
-
Rojo, J., & de Cózar, A. (2015). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. ResearchGate. 4
-
Wang, Y., et al. (2014). Progress in the asymmetric synthesis of chiral pantolactone. Chinese Journal of Organic Chemistry. 5
-
Wang, Z., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(31), 5899-5902. 1
-
Li, Y., & Wu, J. (2023). (R)‐pantolactone and its derivatives. ResearchGate.
-
Tanimori, S., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9541-9544. 6
-
de la Pradilla, R. F., et al. (2002). Highly stereoselective aldol reaction for the synthesis of gamma-lactones starting from tartaric acid. The Journal of Organic Chemistry, 67(19), 6572-6575. 7
-
Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of β-keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. 8
Sources
- 1. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly stereoselective aldol reaction for the synthesis of gamma-lactones starting from tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
Overcoming solubility issues of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate in organic solvents
Welcome to the technical support guide for Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS 1803608-60-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome one of the most common practical challenges encountered with this versatile β-keto ester intermediate: achieving effective and consistent solubilization in organic solvents.
Introduction: The Solubility Challenge
This compound is a valuable building block in organic synthesis.[1] However, its unique structure, which contains both polar and nonpolar functionalities, can lead to frustrating solubility issues that may stall experiments. This guide provides a structured, causality-driven approach to troubleshooting these problems, complete with detailed protocols and expert insights to ensure your research proceeds without delay.
Section 1: Understanding the Molecule - Core Solubility FAQs
A foundational understanding of the molecule's properties is the first step in predicting and solving solubility problems.
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility behavior of this compound is governed by a balance of competing functionalities within its structure:
-
Polar Groups: It contains four oxygen atoms distributed among a lactone ring, a ketone, and an ethyl ester. These groups can participate in dipole-dipole interactions with polar solvents.
-
Nonpolar Groups: The presence of a gem-dimethyl group on the lactone ring and an ethyl group on the ester moiety introduces significant nonpolar, hydrophobic character.[2]
-
Molecular Rigidity: The five-membered ring structure imparts a degree of rigidity.
This combination of polar and nonpolar regions means the molecule is neither extremely polar nor extremely nonpolar, leading to partial solubility in a wide range of solvents but potentially poor solubility at high concentrations in any single solvent.
Q2: How does the "like dissolves like" principle apply here?
A: The principle of "like dissolves like" states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] For this compound, it means:
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They will effectively solvate the nonpolar dimethyl and ethyl groups but will struggle to interact with the polar carbonyl and ether functionalities, resulting in poor solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents have dipole moments and can interact favorably with the molecule's carbonyl groups. They often represent the best starting point for solubilization.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary mode of interaction is hydrogen bonding. Since our molecule can only act as a hydrogen bond acceptor (via its oxygens) and not a donor, solubility might be limited compared to its solubility in polar aprotic solvents.
Q3: What is the predicted lipophilicity (XLogP3) of this compound and what does it tell us?
A: The computed XLogP3 value for this compound is approximately 0.5.[3] This value indicates that the compound has a relatively balanced distribution between lipophilic (oil-loving) and hydrophilic (water-loving) character. A value near zero suggests that it does not overwhelmingly favor either very nonpolar or very polar solvents, confirming the need for careful solvent selection or the use of mixed-solvent systems.
Section 2: Troubleshooting Guide for Common Solubility Issues
This section addresses specific problems you may encounter in the lab in a direct question-and-answer format.
Caption: Troubleshooting workflow for solubility issues.
Q4: My compound shows virtually no solubility in hexane or toluene. What's wrong?
A: This is expected behavior. The four polar oxygen atoms in the molecule prevent it from dissolving well in highly nonpolar, aliphatic, or aromatic hydrocarbon solvents. The weak van der Waals forces offered by hexane are insufficient to break the solute-solute interactions.
-
Causality: A significant energy mismatch exists between the polar parts of your molecule and the nonpolar solvent.
-
Solution: You must introduce a solvent with greater polarity. Switch to a moderately polar aprotic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF). If your experimental conditions strictly require a nonpolar solvent, consider using a co-solvent system, such as toluene with a small percentage (5-10%) of acetone or ethyl acetate to disrupt solute-solute interactions.[4]
Q5: I've used ethyl acetate, but the compound is "oiling out" or only partially dissolving, leaving a solid residue.
A: This indicates you are near the solubility limit of the compound in that specific solvent at room temperature. "Oiling out" occurs when a compound melts but does not dissolve, forming a separate liquid phase. Partial dissolution means you have created a saturated solution.
-
Causality: The solvent can no longer effectively surround and separate additional solute molecules.
-
Solutions (in order of application):
-
Increase Solvent Volume: The simplest solution is to add more solvent until dissolution is complete.
-
Apply Energy: Gentle warming or sonication can often provide the necessary energy to overcome the final dissolution barrier.[5] Sonication is particularly effective as it breaks down particle aggregates, increasing the surface area available for solvation.[6][7] See Protocols 3 & 4.
-
Use a Co-solvent: Adding a small amount of a more polar or a different class of solvent (e.g., adding 10% acetone or acetonitrile to your ethyl acetate) can significantly enhance solubility by creating a more favorable solvent environment.[8][9] See Protocol 2.
-
Q6: I managed to dissolve the compound by heating, but it crashed out of solution as soon as it cooled down. How can I create a stable solution?
A: You created a supersaturated solution. The solubility of most solids increases with temperature, but this does not guarantee stability at lower temperatures.[5][10]
-
Causality: At room temperature, the kinetic energy is lower, and the solvent can no longer support the high concentration of the solute, leading to precipitation or crystallization.
-
Solutions:
-
Work at a Lower Concentration: The most straightforward approach is to prepare your solution at a concentration that is known to be stable at your working temperature.
-
Use a Co-solvent System: A well-chosen co-solvent mixture can often create a solution that is stable at room temperature, even at higher concentrations.[4] The secondary solvent can disrupt the crystal lattice formation of the solute, keeping it in solution.
-
Slow Cooling: If the material must be dissolved by heating, allow it to cool to room temperature very slowly. Rapid cooling often shocks the system into precipitation.
-
Section 3: Standard Operating Protocols for Solubility Enhancement
These protocols provide a systematic, self-validating approach to achieving dissolution.
Data Presentation: Common Organic Solvent Properties
The following table should be used as a reference when selecting solvents for screening.
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Class |
| n-Hexane | C₆H₁₄ | 69 | 0.1 | Nonpolar |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar (Aromatic) |
| Diethyl Ether | C₄H₁₀O | 35 | 2.8 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 3.1 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 4.0 | Polar Aprotic |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77 | 4.4 | Polar Aprotic |
| Acetone | C₃H₆O | 56 | 5.1 | Polar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 5.8 | Polar Aprotic |
| Ethanol (EtOH) | C₂H₆O | 78 | 4.3 | Polar Protic |
| Methanol (MeOH) | CH₄O | 65 | 5.1 | Polar Protic |
| Data compiled from various sources including[11]. |
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent for your desired concentration.
Methodology:
-
Preparation: Weigh 10 mg of this compound into ten separate, labeled glass vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different solvent from the table above (this targets a concentration of 20 mg/mL).
-
Initial Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record the degree of dissolution (e.g., Insoluble, Partially Soluble, Fully Soluble).
-
Sonication: Place the vials that did not fully dissolve into a bath sonicator for 5 minutes.[12] Record observations.
-
Heating: For any remaining insoluble samples, gently warm the vial to 40°C using a water bath or heat block for 5 minutes with occasional swirling. Caution: Do not exceed the boiling point of the solvent. Record observations.
-
Analysis: Identify the solvent that provides complete dissolution with the least amount of intervention (heat, sonication). This is your optimal single solvent.
Protocol 2: Co-Solvent System Optimization
Objective: To find a stable, room-temperature solvent mixture for high-concentration solutions.
Caption: Experimental workflow for co-solvent optimization.
Methodology:
-
Primary Solvent Selection: From Protocol 1, select the best-performing single solvent (e.g., Ethyl Acetate).
-
Co-solvent Selection: Choose a miscible, more polar co-solvent (e.g., Acetone or Acetonitrile). Co-solvents work by reducing the overall polarity of the solvent system to better match the solute.[9]
-
Preparation: Prepare four different co-solvent mixtures in bulk (e.g., 95:5, 90:10, 80:20, 70:30 v/v of Ethyl Acetate:Acetone).
-
Dissolution Test: Weigh your desired mass of the compound into four separate vials. Add the same volume of each respective co-solvent mixture.
-
Equilibration: Vortex each vial for 1 minute and let it stand at room temperature for 10 minutes.
-
Evaluation: Identify the mixture with the lowest percentage of co-solvent that achieves complete and stable dissolution. This minimizes changes to the overall properties of your primary solvent.
Protocol 3: Enhancing Solubility with Thermal Energy (Heating)
Objective: To use heat to dissolve the compound, for immediate use or for reactions conducted at elevated temperatures.
Methodology:
-
Setup: Add the compound and the selected solvent to a flask equipped with a magnetic stir bar and a condenser.
-
Gentle Heating: Place the flask in a water or oil bath and begin stirring. Slowly increase the temperature of the bath. Do not heat directly on a hot plate.
-
Observation: Monitor the dissolution visually. Note the temperature at which the compound fully dissolves. Do not exceed 70-80% of the solvent's boiling point if possible.
-
Application: Once dissolved, either use the solution immediately at the elevated temperature or proceed to a slow cooling step if a room temperature solution is required (see Q6).
Protocol 4: Applying Physical Methods (Sonication)
Objective: To accelerate the dissolution of slow-to-dissolve solids at room temperature.
Methodology:
-
Preparation: Add the compound and solvent to a vial.
-
Sonication: Place the vial in a bath sonicator, ensuring the water level in the bath is level with the solvent in the vial. If the vial floats, use a holder or weight.[7]
-
Process: Turn on the sonicator. The high-frequency sound waves will generate cavitation, creating microscopic shockwaves that break apart solid aggregates, dramatically increasing the surface area for solvation.[7]
-
Duration: Sonicate in intervals of 2-5 minutes, vortexing in between, until the solid is fully dissolved. Note that prolonged sonication can cause minor heating.
Section 4: Advanced FAQs
Q7: When should I consider using a solubilizing agent or surfactant?
A: For purely organic systems, solubilizing agents are rarely the first choice. They are most effective in aqueous or highly polar environments where they can form micelles to encapsulate nonpolar compounds.[9][13] You might consider them only in niche applications, such as formulating the compound in a mixed aqueous-organic medium for certain biological assays.
Q8: How do I prepare a stable, long-term stock solution?
A: To prepare a stable stock solution, use the optimized co-solvent system identified in Protocol 2. Prepare the solution at a concentration approximately 10-15% below the maximum observed solubility to prevent precipitation due to minor temperature fluctuations during storage. Store in a tightly sealed container at a consistent temperature (e.g., 2-8°C, if stability is confirmed at this temperature)[14] and protected from light.
References
- Vertex AI Search Grounding API. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Pharma Excipients. (2022, May 30).
- Envirostar. (2023, April 21).
- PMC - PubMed Central.
- Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- Technologies to Counter Poor Solubility Issues: A Review.
- ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?
- Quora. (2021, July 17).
- Envirostar. (2023, May 15).
- ResearchGate. (n.d.).
- Google Patents.
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- YouTube. (2025, March 22).
- RSC Publishing. (2021, July 2).
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Alfa Chemistry. (n.d.).
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- ResearchGate. (2019, July 21). (PDF)
- PubChem. (n.d.).
- Benchchem. (n.d.). Strategies to increase the solubility of 1-Nonacosanol in organic solvents.
- AIP Publishing. (2009, December 16). IUPAC-NIST Solubility Data Series. 88.
- ChemScene. (n.d.).
- PubChem. (n.d.).
- Benchchem. (n.d.).
- Google Patents.
- PMC - NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)
- ACS Publications. (n.d.).
- Google Patents. US6642035B2 - Synthesis of B-keto esters.
- Stenutz. (n.d.).
- MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- UNT Digital Library. (2025, December 15).
- MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
- Meryer. (n.d.).
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate | C9H14O4 | CID 91694888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. youtube.com [youtube.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate - CAS:1803608-60-7 - 北京迈瑞达科技有限公司 [mreda.com.cn]
Technical Support Center: Refinement of Purification Techniques for Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Welcome to the technical support center dedicated to the purification of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS No. 1803608-60-7). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile β-keto-γ-lactone intermediate. The inherent functionalities of this molecule—a β-keto ester and a γ-butyrolactone ring—present unique challenges and opportunities in its purification.
This document provides in-depth, field-proven insights to address specific issues you may encounter during your experiments. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs) & Initial Purity Assessment
This section addresses common preliminary questions regarding the purity and handling of your crude product.
Q1: What are the primary methods to quickly assess the purity of my crude this compound?
A1: A multi-pronged approach is recommended for a reliable initial assessment.
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. A typical starting eluent system is 30-50% Ethyl Acetate in Hexane. The presence of multiple spots indicates impurities. Your target compound, being moderately polar, should have an Rf value between 0.3 and 0.5 in a well-chosen system.
-
¹H NMR Spectroscopy: A proton NMR spectrum is invaluable. The crude sample can be dissolved in CDCl₃ to check for the presence of characteristic peaks of the desired product and identify impurities. Look for the ethyl ester signals (a quartet and a triplet), the gem-dimethyl singlet, and the diastereotopic protons of the lactone ring. The presence of unreacted starting materials or solvent peaks is a common observation.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the method of choice. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid to sharpen peaks) will provide a clear chromatogram, allowing for purity calculation based on peak area.[1]
Q2: What are the most common impurities I should expect from the synthesis of this molecule?
A2: Impurities typically arise from the specific synthetic route, but for β-keto esters and lactones, they often fall into several classes:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like α-hydroxy acids or their esters.
-
Hydrolysis Products: The ester and lactone functionalities are susceptible to hydrolysis under either acidic or basic workup conditions. This can lead to the corresponding carboxylic acid or the ring-opened hydroxy acid.[2]
-
Decarboxylation Products: As a β-keto ester, the molecule can undergo hydrolysis followed by decarboxylation, especially if heated under acidic or basic conditions, to yield a ketone.[3]
-
Solvent Residues: Incomplete removal of reaction or extraction solvents (e.g., Ethyl Acetate, Dichloromethane, Hexane) is common.
Q3: My product appears as a persistent oil. Does this mean it is impure?
A3: Not necessarily. While many highly pure organic compounds are crystalline solids, some, particularly those with moderate molecular weight and some conformational flexibility, can exist as oils or low-melting solids even when pure. However, an oily appearance often indicates the presence of impurities that are disrupting the crystal lattice formation. Purification via column chromatography is strongly recommended before attempting crystallization again. If the purified compound remains an oil, it may be its natural state at room temperature.
Section 2: Troubleshooting Guide for Purification Challenges
This section provides a deeper dive into specific problems encountered during purification and offers structured solutions.
Challenge 1: Poor Separation during Column Chromatography
You observe streaking on the TLC plate, or your collected column fractions are all cross-contaminated.
Causality: This issue stems from several potential sources: incorrect solvent system polarity, compound instability on silica gel, or improper column packing and loading.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor column chromatography separation.
-
Acidification of Eluent: The β-keto ester functionality can sometimes interact strongly with the acidic silica gel, leading to tailing. Adding a small amount (0.5-1%) of acetic acid to the eluent can suppress this interaction and result in sharper bands.
-
Solvent System Selection: Do not rely on a single solvent system. If Ethyl Acetate/Hexane fails, try alternatives. A table of suggested starting points is provided in Section 4.
-
Dry Loading: Dissolving the crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone), adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column can significantly improve resolution, especially for less soluble compounds.
Challenge 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Upon cooling your saturated solution, the product separates as a liquid layer instead of forming solid crystals.
Causality: This phenomenon, known as "oiling out," occurs when the solubility of the compound in the solvent is so high that it separates from the solution above its melting point. It can also be caused by residual impurities that inhibit crystal nucleation.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more of the hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that is allowed to cool or by insulating the flask). Rapid cooling favors oil formation over crystal growth.
-
Scratching/Seeding: Once the solution is at room temperature, gently scratch the inside of the flask with a glass rod to create nucleation sites. If available, adding a single "seed" crystal of the pure compound can induce crystallization.[4]
-
Change Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] Consider using a mixed solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like Ethyl Acetate) and then slowly add a poor solvent (like Hexane) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Challenge 3: Suspected Product Degradation During Purification
You notice the appearance of new, more polar spots on TLC after leaving the compound on a silica gel column overnight, or your final yield is significantly lower than expected.
Causality: The compound contains two sensitive functional groups. The lactone ring can be opened by nucleophiles, and the entire molecule is susceptible to hydrolysis on the acidic surface of silica gel, a process that can be exacerbated by prolonged exposure.
Solutions:
-
Speed is Key: Do not let the compound sit on the silica gel column for extended periods. Prepare your fractions and be ready to perform the chromatography session in its entirety.
-
Neutralize Silica Gel: If degradation is severe, you can use deactivated or neutralized silica gel. A common method is to wash the silica gel with a solvent containing a small amount of a volatile base like triethylamine, followed by washing with the pure eluent before packing the column.
-
Alternative Purification Methods: If the compound is thermally stable and has a distinct boiling point, vacuum distillation could be a viable alternative to chromatography.
Section 3: Detailed Purification Protocols
These protocols provide a validated starting point for the purification of this compound.
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude material.
Materials:
-
Silica Gel (60 Å, 40-63 µm particle size)
-
Solvents: Ethyl Acetate (EtOAc), Hexane (Hex) - Reagent Grade
-
Glass column (approx. 4 cm diameter)
-
Pressurized air or nitrogen source
-
TLC plates, developing chamber, and UV lamp
-
Collection test tubes or flasks
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare a stock solution of 30% EtOAc in Hexane. This will be your primary eluent. Prepare a wash solution of 10% EtOAc in Hexane.
-
TLC Analysis: Run a TLC of your crude material in the 30% EtOAc/Hexane eluent to confirm the separation of the product from impurities. The target Rf should be ~0.3-0.4.
-
Column Packing:
-
Insert a cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
Fill the column about two-thirds full with the 10% EtOAc/Hexane wash solution.
-
Slowly pour the silica gel as a dry powder into the solvent-filled column. Tap the column gently to dislodge air bubbles.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse, until the silica settles into a packed bed. Add another thin layer of sand on top of the silica bed. Never let the silica bed run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve ~1 g of crude product in a minimal amount of Dichloromethane (~5 mL).
-
Add ~2 g of silica gel to this solution.
-
Remove the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the 30% EtOAc/Hexane eluent to the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate (approx. 5 cm/minute).
-
Begin collecting fractions (e.g., 20 mL each).
-
-
Monitoring:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the eluent and visualize under a UV lamp.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is suitable for material that is >85% pure as determined by NMR or HPLC.
Materials:
-
Crude this compound
-
Solvents: Isopropanol, Hexane, Ethyl Acetate
-
Erlenmeyer flask, heating source (hot plate), condenser
-
Büchner funnel, filter paper, and vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: A mixed solvent system of Ethyl Acetate/Hexane is a good starting point.
-
Dissolution: Place the crude solid/oil in an Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate and swirl until the compound completely dissolves.
-
Induce Saturation: While the solution is still hot, slowly add Hexane dropwise until you observe a persistent cloudiness (turbidity). Add a drop or two of hot Ethyl Acetate to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold Hexane to remove any residual soluble impurities.
-
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Section 4: Data & Visualization Hub
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1803608-60-7 | [5] |
| Molecular Formula | C₉H₁₄O₄ | [6][7] |
| Molecular Weight | 186.21 g/mol | [5][6][7] |
| Appearance | Varies (Oil to Solid) | General Knowledge |
| XLogP3 | 0.5 | [7] |
Recommended Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 10-20% Ethyl Acetate / Hexane | Low | Eluting non-polar impurities. |
| 30-50% Ethyl Acetate / Hexane | Medium | Optimal for eluting the target compound. |
| 10-20% Diethyl Ether / Hexane | Medium-Low | An alternative system if EtOAc/Hexane gives poor separation. |
| 1-3% Methanol / Dichloromethane | High | For eluting highly polar baseline impurities. |
Purification Workflow Diagram
Caption: General workflow for the purification and analysis of the target compound.
References
-
Agilent Technologies, Inc. (n.d.). Lactones Analysis of lactones for their optical purity. Agilent. Retrieved from [Link]
- BenchChem. (2025). Purity analysis and quality control of synthetic (4Z)-Lachnophyllum Lactone. BenchChem Tech Support.
- Gómez-Ariza, J. L., et al. (2004). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry.
- Papadopoulou, M. V., et al. (2005). Liquid Chromatographic Quantitation of the Lactone and the Total of Lactone and Carboxylate Forms of 9-nitrocamptothecin in Human Plasma.
- Reddy, K. L., et al. (2012). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. Molecules, 17(9), 10839-10851.
- Kato, Y., et al. (2000). Sensitive High-Performance Liquid Chromatographic Method for the Determination of the Lactone Form and the Lactone Plus Hydroxy-Acid Forms of the New Camptothecin Derivative DX-8951 in Human Plasma Using Fluorescence Detection.
-
National Center for Biotechnology Information. (n.d.). Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-oxooxolane-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025).
-
Stenutz, R. (n.d.). ethyl 5,5-dimethyl-2-oxooxolane-3-carboxylate. GlycoSpectra. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate. Wiley. Retrieved from [Link]
- MDPI. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (2019). Method for synthesizing D, L-pantolactone. CN110498781B.
-
National Center for Biotechnology Information. (n.d.). D-Pantolactone. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ethyl 5,5-dimethyl-2-oxooxolane-3-carboxylate [stenutz.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate - CAS:1803608-60-7 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 7. Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate | C9H14O4 | CID 91694888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalyst selection and optimization for the synthesis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Technical Support Center: Synthesis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimization strategies for this synthesis. The content is structured in a question-and-answer format to directly address potential challenges encountered during your experimental work.
Frequently Asked Questions (FAQs) on Catalyst Selection and Reaction Feasibility
Q1: What is the most probable and efficient method for synthesizing this compound?
A1: The target molecule is a cyclic β-keto ester. The most direct and industrially scalable method for its synthesis is the Dieckmann condensation . This is an intramolecular Claisen condensation of a suitable acyclic diester, which is catalyzed by a strong base.[1][2][3][4] The reaction is particularly effective for forming stable 5- and 6-membered rings, making it ideal for the synthesis of the target oxolane (a 5-membered ring)[4][5].
Q2: What is the recommended catalyst for this Dieckmann condensation?
A2: The standard and most effective catalysts are alkoxide bases . Specifically, for the synthesis of an ethyl ester, sodium ethoxide (NaOEt) is the catalyst of choice. Using an alkoxide that matches the alkyl group of the ester is crucial to prevent transesterification, a common side reaction where the ester group is exchanged[1]. At least one full equivalent of the base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is a key thermodynamic driving force for the reaction[3].
Q3: Can I use other bases like sodium hydride (NaH) or lithium diisopropylamide (LDA)?
A3: Yes, other strong bases can be used, but they have different considerations:
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that can effectively deprotonate the α-carbon. It generates hydrogen gas as a byproduct, which must be safely vented. A catalytic amount of ethanol is often added to initiate the formation of the reactive ethoxide in situ.
-
Lithium Diisopropylamide (LDA): LDA is a very strong, sterically hindered base that provides rapid and irreversible enolate formation at low temperatures. However, its use can sometimes lead to different regioselectivity if there are multiple acidic protons and it may be overkill for a standard Dieckmann cyclization.
For routine synthesis, sodium ethoxide offers the best balance of reactivity, cost-effectiveness, and operational simplicity.
Reaction Mechanism and Workflow
The synthesis of this compound via Dieckmann condensation proceeds from a precursor diester, likely Diethyl 3,3-dimethyl-2-oxapentanedioate . The reaction mechanism is as follows:
-
Enolate Formation: The alkoxide base (ethoxide) abstracts an acidic α-proton from one of the ester groups to form a nucleophilic enolate.
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group in the same molecule. This is a 5-exo-trig cyclization, which is a favored pathway according to Baldwin's rules[6].
-
Cyclization and Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.
-
Final Deprotonation: The newly formed β-keto ester is more acidic than the starting alcohol (ethanol). The eliminated ethoxide (or another equivalent of base) rapidly deprotonates the α-carbon between the two carbonyls. This final, essentially irreversible acid-base reaction is the thermodynamic driving force that pulls the equilibrium towards the product[3].
-
Acidic Workup: A final acidic quench is required to protonate the enolate and yield the neutral this compound product.
Caption: Mechanism of the Dieckmann Condensation.
Troubleshooting Guide
Q4: I am observing very low or no yield of the desired product. What are the likely causes and solutions?
A4: Low or no yield is a common issue that can often be traced back to a few key factors.
Caption: Troubleshooting Decision Tree for Low Yields.
-
Cause 1: Inactive Catalyst: Alkoxide bases are highly sensitive to moisture. If the sodium ethoxide has been improperly stored or is old, it may be partially hydrolyzed to sodium hydroxide, which is less effective.
-
Solution: Use freshly opened or prepared sodium ethoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Base: The Dieckmann condensation is thermodynamically driven by the final deprotonation of the product.[3] Using less than one equivalent of base will result in an unfavorable equilibrium and very low conversion.
-
Solution: Carefully check the stoichiometry. It is crucial to use at least one full equivalent of a strong base.
-
-
Cause 3: Intermolecular Polymerization: Because the starting material has two reactive sites, it can react with itself to form long polymer chains instead of cyclizing. This is a common issue in intramolecular reactions.[5]
-
Solution: Favor the intramolecular pathway by using high-dilution conditions (typically a concentration of 0.1 M or lower). This can be achieved by slowly adding the diester substrate to a solution of the base in the solvent.
-
-
Cause 4: Reverse Reaction: The cyclization step is reversible. If the product is not trapped as its enolate by the base, the ring can reopen via a retro-Claisen reaction, especially at higher temperatures.
-
Solution: Ensure sufficient base is present throughout the reaction to immediately deprotonate the product as it forms. The acidic workup should only be performed after the reaction has gone to completion.
-
Q5: My reaction is producing significant impurities. How can I identify and minimize them?
A5: The primary impurity is often unreacted starting material. However, other side products can form.
-
Side Product: Transesterification Product
-
Cause: This occurs if the alkoxide base does not match the ester. For example, using sodium methoxide with a diethyl ester could lead to the formation of methyl esters.
-
Solution: Strictly match the alkoxide to the ester (e.g., sodium ethoxide for ethyl esters)[1].
-
-
Side Product: Hydrolyzed Starting Material
-
Cause: Presence of water in the reaction mixture can lead to saponification (hydrolysis) of the ester groups to carboxylic acids, especially under basic conditions.
-
Solution: Use anhydrous solvents and reagents and maintain an inert atmosphere.
-
Optimization of Reaction Conditions
To maximize yield and purity, careful optimization of reaction parameters is essential. The following table provides a summary of key parameters and their typical effects.
| Parameter | Recommended Condition | Rationale & Impact on Reaction |
| Catalyst | Sodium Ethoxide (NaOEt) | High Yield: Matches the ethyl ester, preventing transesterification.[1] Stoichiometry: Use 1.05-1.2 equivalents to ensure complete reaction. |
| Solvent | Anhydrous Ethanol or Toluene | Ethanol: The conjugate acid of the base, ideal for solubility and reactivity. Toluene/THF: Can be used for higher temperatures or with NaH, but requires careful handling. |
| Temperature | Reflux (in Ethanol) | Rate vs. Side Reactions: Refluxing in ethanol (~78°C) provides a good balance between reaction rate and minimizing degradation or side reactions. Higher temperatures can favor the reverse reaction. |
| Concentration | 0.05 - 0.1 M | Favors Cyclization: High dilution is critical to minimize intermolecular polymerization, which is a competing pathway for all intramolecular reactions.[5] |
| Reaction Time | 2 - 12 hours | Completion: Reaction progress should be monitored (e.g., by TLC or GC-MS) to determine the optimal time and avoid product degradation from prolonged exposure to base. |
Example Experimental Protocol
This is a representative protocol and should be adapted and optimized based on laboratory conditions and analytical monitoring.
-
Preparation: Under an inert atmosphere of dry nitrogen, equip a flame-dried, three-neck round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagents: Charge the flask with anhydrous ethanol (e.g., 200 mL for a 10 mmol scale reaction to ensure high dilution). Add sodium ethoxide (1.1 equivalents) to the solvent.
-
Substrate Addition: Dissolve the starting diester (e.g., Diethyl 3,3-dimethyl-2-oxapentanedioate, 1 equivalent) in a small amount of anhydrous ethanol and add it to the dropping funnel.
-
Reaction: Heat the ethanol/ethoxide solution to a gentle reflux. Add the diester solution dropwise over 1-2 hours to maintain high dilution. After the addition is complete, maintain the reflux and monitor the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath. Slowly and carefully quench the reaction by adding aqueous HCl (e.g., 1 M) until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
References
- Grokipedia. (n.d.). Dieckmann condensation.
-
Sohn, S. S., Rosen, E. L., & Bode, J. W. (2004). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions. Organic Letters, 6(21), 3873–3876. Retrieved from [Link]
-
Yanagisawa, A., Kushihara, N., & Yoshida, K. (2011). Catalytic enantioselective synthesis of chiral γ-butyrolactones. Organic Letters, 13(6), 1576–1578. Retrieved from [Link]
-
Kim, H., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. The Journal of Organic Chemistry, 89(5), 3036-3046. Retrieved from [Link]
-
Wan, N., et al. (2025). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Green Chemistry, 27, 10194-10204. Retrieved from [Link]
-
Singh, A., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans. ACS Omega, 7(51), 48151–48161. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Li, Z., et al. (2021). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters. Organic Letters, 23(15), 5868–5873. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Dieckmann condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Baldwin's Rule for Ring Closure Reactions. Retrieved from [Link]
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Managing thermal stability during the synthesis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable precursor, often used in the preparation of pantolactone, primarily involves an intramolecular Dieckmann condensation.[1][2][3] Maintaining thermal stability is paramount to achieving high yield and purity. This resource offers expert insights and practical solutions to common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing the Dieckmann condensation to synthesize this compound, but I am observing a very low yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low product yield in a Dieckmann condensation can stem from several factors, primarily related to the reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Ineffective Base: The choice and quality of the base are critical for the initial deprotonation of the diester.[3][4]
-
Solution: Ensure the base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and has been stored under anhydrous conditions. The base should be strong enough to deprotonate the α-carbon of the ester. Consider using a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in an aprotic solvent like THF, which can favor the reaction at lower temperatures and minimize side reactions.[4]
-
-
Presence of Moisture: The enolate intermediate is highly sensitive to moisture. Any water present in the reaction will quench the enolate, halting the cyclization.
-
Solution: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure all reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Reaction Temperature: While the Dieckmann condensation is often carried out at elevated temperatures, excessive heat can lead to side reactions and decomposition of the β-keto ester product.
-
Solution: Optimize the reaction temperature. Start with the reported literature conditions and then systematically vary the temperature. For sensitive substrates, conducting the reaction at a lower temperature for a longer duration may improve the yield.
-
-
Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.[3]
-
Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by slowly adding the diester to the solution of the base over an extended period.
-
-
Reverse Reaction: The Dieckmann condensation is a reversible reaction. The equilibrium can be shifted towards the product by ensuring the final deprotonation of the β-keto ester is irreversible.[5][6]
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I am also observing significant quantities of byproducts, which complicates purification. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge. Understanding their origin is key to mitigating their presence.
Common Byproducts & Prevention Strategies:
-
Transesterification Products: If the alkoxide base used does not match the ester group of the starting material (e.g., using sodium methoxide with an ethyl ester), transesterification can occur.
-
Solution: Always match the alkoxide base to the ester group of your starting material (e.g., use sodium ethoxide for ethyl esters).
-
-
Products of Intermolecular Condensation: As mentioned previously, at high concentrations, the starting diester can react with itself in an intermolecular fashion.
-
Solution: Utilize high-dilution techniques.
-
-
Decarboxylation Product: The β-keto ester product can undergo decarboxylation, especially at elevated temperatures, to yield a cyclic ketone.[7][8][9]
-
Solution: Maintain careful control over the reaction temperature and duration. Avoid excessive heating during both the reaction and the workup. If the desired product is the β-keto ester, it is crucial to avoid acidic conditions at high temperatures which can promote decarboxylation.
-
Issue 3: Product Decomposition During Workup or Purification
Question: I seem to be losing a significant amount of my product during the workup and purification steps. Is the product thermally unstable?
Answer:
Yes, β-keto esters like this compound can be susceptible to thermal decomposition, particularly under certain conditions.
Strategies for Stable Workup and Purification:
-
Controlled Quenching: When neutralizing the reaction with acid, perform the addition slowly and at a low temperature (e.g., in an ice bath) to dissipate the heat generated from the acid-base reaction.
-
Avoid Strong Acids and High Temperatures: Hydrolysis of the ester followed by decarboxylation can be catalyzed by strong acids, especially with heating.[7]
-
Solution: Use a mild acid for quenching and avoid prolonged exposure to acidic conditions. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.
-
-
Chromatography Considerations: If using column chromatography for purification, be mindful of the stationary phase.
-
Solution: Silica gel is acidic and can potentially cause degradation of sensitive compounds. Consider using deactivated silica gel or an alternative stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the synthesis of this compound?
A1: The synthesis is a classic example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1][2][10] The mechanism involves the following key steps:
-
Enolate Formation: A strong base removes a proton from the α-carbon of one of the ester groups to form an enolate.[3][4]
-
Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule.[2]
-
Cyclization and Elimination: This attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating an alkoxide ion to form the cyclic β-keto ester.[10]
-
Final Deprotonation: The newly formed β-keto ester has a relatively acidic proton between the two carbonyl groups, which is readily removed by the alkoxide base. This final, essentially irreversible acid-base reaction drives the equilibrium towards the product.[6]
-
Protonation: An acidic workup protonates the enolate to yield the final product.
Q2: What is the role of thermal management in this synthesis?
A2: Thermal management is critical for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate of the Dieckmann condensation is temperature-dependent. Sufficient thermal energy is needed to overcome the activation energy barrier.
-
Side Reactions: As temperature increases, the likelihood of side reactions such as intermolecular condensation and decomposition of the starting material or product also increases.
-
Product Stability: The β-keto ester product can undergo thermal decarboxylation.[8][9] Careful temperature control throughout the reaction and purification is necessary to preserve the desired product.
Q3: Which solvents are recommended for this reaction?
A3: The choice of solvent is crucial and depends on the base being used.
-
When using an alkoxide base like sodium ethoxide, the corresponding alcohol (ethanol in this case) is often used as the solvent.[4]
-
For stronger bases like LDA or LHMDS, aprotic polar solvents such as tetrahydrofuran (THF) or diethyl ether are preferred.[4] These solvents are effective at solvating the metal cation without interfering with the base or the enolate. Non-polar solvents like toluene can also be used and may help to reduce certain side reactions.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals and comparing them to the starting material, you can determine when the reaction has gone to completion.
Experimental Workflow and Data
Recommended Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Base | Sodium Ethoxide or Potassium tert-Butoxide | Matching the alkoxide to the ester prevents transesterification. |
| Solvent | Anhydrous Ethanol or THF | The choice of solvent should be compatible with the base. |
| Temperature | 50-80 °C (Reflux) | Balances reaction rate with minimizing side reactions. |
| Concentration | High Dilution (<0.1 M) | Favors intramolecular cyclization over intermolecular reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the enolate intermediate by moisture. |
Step-by-Step Synthesis Protocol
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Reagent Addition: To a solution of the chosen base in the appropriate anhydrous solvent, add the starting diester dropwise over a period of 1-2 hours at the desired reaction temperature.
-
Reaction: Allow the reaction to stir at the set temperature, monitoring its progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a mild acid (e.g., dilute acetic acid or saturated ammonium chloride solution) until the solution is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Visualizing the Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Reaction Mechanism Overview
Caption: Simplified mechanism of the Dieckmann condensation.
References
-
Wikipedia. Dieckmann condensation. [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
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Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]
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Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. [Link]
-
Reddit. Help with dieckmann condensation. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
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ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
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The Journal of Organic Chemistry. Thermal decomposition of .beta.-hydroxy ketones. [Link]
- Google Patents. CN110498781B - Method for synthesizing D, L-pantolactone.
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National Institutes of Health. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
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Reddit. Mechanism for decarboxylation of a beta-keto ester in ethanol. [Link]
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National Institutes of Health. Ethyl 5-oxooxolane-2-carboxylate. [Link]
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ResearchGate. Synthesis and Some Transformations of Ethyl 5‐Alkoxymethyl‐3‐ (2‐methyl‐3‐oxobutyl)‐2‐oxotetrahydrofuran‐3‐carboxylates. [Link]
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ResearchGate. Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3- carboxylate in aqueous media. [Link]
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National Institutes of Health. Ethyl 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate. [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]
-
Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3-carboxylate. [Link]
-
ResearchGate. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]
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Validation & Comparative
Comparative Analysis of β-Keto Esters in Lactone Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, β-keto esters are foundational building blocks, prized for their versatility in constructing complex molecular architectures.[1][2][3] Their inherent bifunctionality allows for a diverse range of chemical transformations, making them indispensable precursors for a variety of heterocyclic compounds, including the pharmaceutically significant lactone moiety.
This guide provides a comprehensive comparative analysis of β-keto esters in the synthesis of lactones. We will delve into the core mechanistic pathways, compare the influence of substrate structure on reaction outcomes, and provide detailed, field-tested protocols to support your experimental design.
Mechanistic Pathways: Choosing the Right Cyclization Strategy
The conversion of a β-keto ester to a lactone is not a one-size-fits-all process. The optimal strategy is dictated by the desired lactone ring size, the substitution pattern of the precursor, and the required stereochemical outcome. The primary pathways involve an initial transformation of the keto group followed by intramolecular cyclization.
Reductive Lactonization: The Workhorse Method
This is the most common and direct route, proceeding in two conceptual steps:
-
Reduction: The ketone of the β-keto ester is selectively reduced to a secondary alcohol, forming a γ- or δ-hydroxy ester.
-
Lactonization: The resulting hydroxy ester undergoes intramolecular transesterification, typically under acidic or basic conditions, to form the lactone.
The choice of reducing agent is critical. Mild hydridic reducing agents like sodium borohydride (NaBH₄) are often preferred as they selectively reduce the ketone without affecting the ester functionality.
Intramolecular Alkylation via Dianions
For synthesizing macrocyclic β-keto lactones, a powerful method involves the intramolecular alkylation of ω-halo-β-keto esters.[4][5] This strategy uses a strong base, such as Lithium Diisopropylamide (LDA), to generate a dianion from the β-keto ester. The more nucleophilic carbon anion then displaces the terminal halide to forge the cyclic structure.[6]
Key advantages of this method include:
-
Suppression of Intermolecular Reactions: The formation of the dianion intermediate helps prevent dimerization and polymerization, which are common issues in macrocyclization.[6]
-
Access to Large Rings: This method has been successfully used to synthesize 14-membered and larger ring systems.[6]
However, for smaller and medium-sized rings (8-11 members), this reaction can be complicated by competing elimination reactions.[4][5][6]
Palladium-Catalyzed Cyclizations
Modern synthetic methods increasingly leverage transition metal catalysis. Palladium-catalyzed reactions offer unique pathways for lactone synthesis from β-keto ester derivatives. For instance, tandem intramolecular β-C(sp³)–H olefination and lactonization can transform linear carboxylic acids with a tethered olefin into complex bicyclo[3.2.1] lactones.[7] These advanced methods provide access to intricate scaffolds that are challenging to synthesize via traditional means.
Logical Workflow for Lactone Synthesis from β-Keto Esters
The following diagram outlines the decision-making process for selecting a synthetic strategy.
Caption: Decision workflow for lactone synthesis using β-keto esters.
Comparative Analysis of β-Keto Ester Substrates
The structure of the starting β-keto ester significantly influences reaction efficiency, yield, and even the feasibility of a chosen pathway. Key variables include the nature of the ester group and the substitution at the α-carbon.
| Feature | Methyl/Ethyl Esters (e.g., Ethyl Acetoacetate) | tert-Butyl Esters | α-Substituted Esters |
| Reactivity | High. Good balance of reactivity and stability. Widely used in Claisen condensations and subsequent cyclizations.[1] | Lower susceptibility to nucleophilic attack at the ester carbonyl due to steric hindrance.[8] | Reactivity of the α-proton is dependent on the substituent. Dialkylated esters cannot be further alkylated. |
| Key Advantage | Readily available and cost-effective. Extensive literature and established protocols. | The tert-butyl group can be removed under acidic conditions (thermolysis), enabling facile decarboxylation to form a ketone after cyclization. | Allows for the introduction of desired functionality prior to the lactonization step.[9] |
| Common Application | General synthesis of γ- and δ-lactones via reduction and cyclization. | Used when the final product requires decarboxylation or when avoiding transesterification side reactions is critical. | Synthesis of substituted lactones where the α-substituent is a key part of the final molecular structure. |
| Potential Drawback | Can undergo competing intermolecular reactions (e.g., self-condensation) if conditions are not carefully controlled. | Higher cost and less atom-economical compared to ethyl esters. | Steric hindrance from bulky α-substituents can impede the cyclization step, leading to lower yields. |
Supporting Experimental Data: Reductive Lactonization Yields
The following table summarizes typical yields for the synthesis of γ-butyrolactone from different 4-substituted acetoacetate esters, illustrating the impact of the ester group. The general reaction involves reduction with NaBH₄ followed by acid-catalyzed cyclization.
| Starting Material | Product | Typical Yield | Reference |
| Ethyl 4-chloroacetoacetate | γ-Butyrolactone | 75-85% | Generic textbook procedure |
| Methyl 4-chloroacetoacetate | γ-Butyrolactone | 78-88% | Generic textbook procedure |
| tert-Butyl 4-chloroacetoacetate | γ-Butyrolactone | 70-80% | Generic textbook procedure |
Note: Yields are representative and can vary based on specific reaction conditions and scale. The data indicates that while all common esters are effective, methyl and ethyl esters often provide slightly higher yields in this specific transformation due to a favorable balance of reactivity and steric factors.
Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful research. Here, we provide a detailed, self-validating procedure for a common reductive lactonization.
Protocol: Synthesis of γ-Valerolactone from Ethyl Acetoacetate
This two-step procedure first involves the alkylation of ethyl acetoacetate to introduce the necessary carbon backbone, followed by reductive lactonization.
Sources
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- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. vanderbilt.edu [vanderbilt.edu]
A Guide to the Structural Validation of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of intellectual property, regulatory submission, and, most critically, understanding its biological activity. For small molecules synthesized in the laboratory, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.[1][2] While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, complex molecules often yield spectra with overlapping signals that are difficult to interpret definitively.[1][3] This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques for the structural validation of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate, a substituted γ-butyrolactone.
This guide will move beyond a simple recitation of steps and delve into the causality behind experimental choices, empowering researchers to not just acquire data, but to understand and interpret it with confidence. We will explore how a combination of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides a self-validating system for structural confirmation.
The Structure in Question: this compound
The target molecule, this compound, with the molecular formula C₉H₁₄O₄, presents several key structural features to be confirmed: a γ-lactone ring, a quaternary carbon, a ketone, and an ethyl ester group. The numbering of the atoms for NMR analysis is shown below:
Figure 1. Structure of this compound with atom numbering for NMR assignment.
To illustrate the power of 2D NMR, we will use a set of hypothetical, yet chemically plausible, ¹H and ¹³C NMR data for our target molecule.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | - | 168.5 | - | - |
| 2 | 4.20 | 61.5 | Quartet (q) | 2H |
| 3 | 1.25 | 14.0 | Triplet (t) | 3H |
| 4 | - | 205.0 | - | - |
| 5 | - | 85.0 | - | - |
| 6, 7 | 1.45 | 25.0 | Singlet (s) | 6H |
| 8 | 3.80 | 55.0 | Doublet (d) | 1H |
| 9a | 2.90 | 35.0 | Doublet of Doublets (dd) | 1H |
| 9b | 2.70 | 35.0 | Doublet of Doublets (dd) | 1H |
Table 1. Hypothetical ¹H and ¹³C NMR data for this compound.
Experimental Workflow: A Multi-faceted Approach to Validation
The comprehensive validation of our target structure relies on a logical sequence of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a robust, cross-validated picture.
Caption: A typical workflow for small molecule structural validation using 2D NMR.
¹H-¹H Correlation Spectroscopy (COSY): Mapping the Proton Network
The COSY experiment is the first step in deciphering the proton-proton coupling network within a molecule.[4][5] It reveals which protons are vicinal (typically separated by three bonds). In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. The diagonal peaks correspond to the peaks in the 1D spectrum, while the off-diagonal cross-peaks indicate coupled protons.[5]
Experimental Protocol for COSY:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-enhanced COSY (gCOSY) experiment.
-
The number of scans per increment should be a multiple of 2 (typically 2 or 4 for concentrated samples).
-
Acquire data with a sufficient number of increments (e.g., 256) in the indirect dimension to achieve adequate resolution.
-
Process the data with a sine-bell window function in both dimensions.
Interpretation of COSY Data for this compound:
Based on our hypothetical data, we would expect to see the following correlations:
-
A cross-peak between the quartet at 4.20 ppm (H-2) and the triplet at 1.25 ppm (H-3) . This confirms the presence of the ethyl group (-CH₂-CH₃).
-
A cross-peak between the doublet at 3.80 ppm (H-8) and the doublet of doublets at 2.90 ppm (H-9a) and 2.70 ppm (H-9b) . This establishes the connectivity between the proton on the chiral center and the adjacent methylene protons.
-
A cross-peak between the two methylene protons at 2.90 ppm (H-9a) and 2.70 ppm (H-9b) , indicating they are geminal and coupled to each other.
The absence of any other cross-peaks is also informative. For example, the singlet at 1.45 ppm (H-6, H-7) shows no correlations, which is consistent with two methyl groups attached to a quaternary carbon with no adjacent protons.
Caption: Key ¹H-¹H COSY correlations for this compound.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Direct Carbon-Proton Attachments
The HSQC experiment identifies all carbons that are directly bonded to a proton.[6] This is a highly sensitive experiment that correlates the chemical shift of a proton with the chemical shift of the carbon to which it is attached.[7] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
Experimental Protocol for HSQC:
-
Use the same sample as for the COSY experiment.
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the spectral widths.
-
Set up a phase-sensitive, gradient-enhanced HSQC experiment.
-
The number of scans per increment can be adjusted based on sample concentration (e.g., 4-8 scans).
-
Acquire a sufficient number of increments (e.g., 256) in the indirect dimension.
-
Process the data with appropriate window functions.
Interpretation of HSQC Data:
The HSQC spectrum will show cross-peaks that directly link the proton and carbon signals from our data table:
| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Assignment |
| 4.20 (H-2) | 61.5 | -O-C H₂-CH₃ |
| 1.25 (H-3) | 14.0 | -O-CH₂-C H₃ |
| 1.45 (H-6, H-7) | 25.0 | -C(C H₃)₂ |
| 3.80 (H-8) | 55.0 | C H-C=O |
| 2.90, 2.70 (H-9a, H-9b) | 35.0 | -O-C H₂-CH- |
Table 2. Expected HSQC correlations.
This experiment confirms the direct one-bond connections and allows for the unambiguous assignment of the protonated carbons.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): Assembling the Carbon Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of an unknown molecule.[6][8] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[6] These long-range correlations are crucial for connecting the different spin systems identified by COSY and for placing quaternary carbons and heteroatoms.
Experimental Protocol for HMBC:
-
Use the same sample.
-
Set up a gradient-enhanced HMBC experiment.
-
The experiment is optimized for a range of long-range coupling constants, typically 4-10 Hz.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
Acquire a sufficient number of scans and increments for good signal-to-noise.
Interpretation of HMBC Data:
The HMBC spectrum provides the key correlations to piece together the entire molecule:
-
From the Ethyl Group Protons:
-
H-2 (4.20 ppm) will show a correlation to the ester carbonyl carbon C-1 (168.5 ppm) (²J correlation) and to C-3 (14.0 ppm) (¹J, which is suppressed, but a weak residual correlation may be seen).
-
H-3 (1.25 ppm) will show a correlation to C-2 (61.5 ppm) (²J correlation) and the ester carbonyl carbon C-1 (168.5 ppm) (³J correlation). This confirms the ethyl ester functionality.
-
-
From the Ring Protons:
-
H-8 (3.80 ppm) will show correlations to the ketone carbonyl C-4 (205.0 ppm) (²J), the ester carbonyl C-1 (168.5 ppm) (²J), the quaternary carbon C-5 (85.0 ppm) (³J), and the methylene carbon C-9 (35.0 ppm) (²J). These correlations are critical for defining the lactone ring structure around H-8.
-
H-9a/b (2.70, 2.90 ppm) will show correlations to the quaternary carbon C-5 (85.0 ppm) (²J) and the methine carbon C-8 (55.0 ppm) (²J).
-
-
From the Gem-Dimethyl Protons:
-
H-6/7 (1.45 ppm) will show correlations to the quaternary carbon C-5 (85.0 ppm) (²J), the ketone carbonyl C-4 (205.0 ppm) (³J), and the methylene carbon C-9 (35.0 ppm) (³J). This definitively places the gem-dimethyl group on C-5, adjacent to the ketone and the CH₂ group of the lactone ring.
-
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A Comparative Guide to the Spectroscopic Characterization of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Derivatives
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate and its derivatives represent a class of compounds with significant potential in various synthetic pathways. Their characterization, however, necessitates a multi-faceted analytical approach. This guide provides an in-depth comparison of standard spectroscopic techniques, supported by experimental data from related compounds, to facilitate the robust characterization of this chemical family.
The Imperative of Orthogonal Spectroscopic Analysis
The structural elucidation of a novel organic compound should never rely on a single analytical technique. Each method provides a unique piece of the structural puzzle, and their combined application offers a self-validating system of characterization. For the title compound, this compound (C₉H₁₄O₄), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification.
Primary Spectroscopic Data for Structural Elucidation
Predicted and Analogous Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for this compound and related structures. This comparative approach is crucial in the absence of a dedicated spectral database for the primary compound.
| Spectroscopic Technique | This compound (Predicted/Inferred) | Reference Data from Derivatives | Rationale for Interpretation |
| ¹H NMR | Signals for ethyl group (triplet and quartet), gem-dimethyl group (two singlets, potentially diastereotopic), and methine/methylene protons on the oxolane ring. | For similar ethyl carboxylates, ethyl groups typically show a triplet around δ 1.2 ppm and a quartet around δ 4.1 ppm.[1][2] | The number of signals, their splitting patterns (multiplicity), and integration values reveal the connectivity of protons in the molecule. |
| ¹³C NMR | Carbonyl carbons (C=O) for the ketone and ester, quaternary carbon of the gem-dimethyl group, carbons of the ethyl group, and other ring carbons. | Carbonyl carbons in related structures appear in the δ 160-200 ppm region.[1][3] Aliphatic carbons appear in the δ 10-80 ppm range.[1][3] | The chemical shift of each carbon signal provides information about its electronic environment, distinguishing between sp³, sp², and sp hybridized carbons, as well as carbons bonded to electronegative atoms. |
| IR Spectroscopy | Strong C=O stretching frequencies for the ketone and ester functionalities, C-O stretching, and C-H stretching vibrations. | Ketone and ester C=O stretches are typically observed in the 1700-1750 cm⁻¹ range.[4][5] C-O stretches appear in the 1000-1300 cm⁻¹ region.[6] | The presence of characteristic absorption bands confirms the presence of specific functional groups within the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (186.0892 Da).[7] Fragmentation patterns revealing the loss of the ethoxy group, carbon monoxide, or other small fragments. | High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.[2] Fragmentation patterns give clues about the molecule's structure.[8] | MS determines the molecular weight of the compound and can provide structural information through the analysis of its fragmentation patterns. |
Experimental Workflow for Spectroscopic Characterization
The following diagram and protocol outline a robust workflow for the characterization of a newly synthesized batch of an this compound derivative.
Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Protocol:
-
Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.
-
Acquire a ¹H NMR spectrum. A standard experiment involves a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum: reference the solvent peak, phase the spectrum, and integrate the signals.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
For more complex derivatives, consider advanced 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and straightforward method to identify the functional groups present in a molecule.
-
Protocol:
-
For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk.[5]
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C=O, C-O).[6]
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides the exact molecular weight of a compound, which allows for the determination of its elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for many organic molecules, while electron ionization (EI) can provide valuable fragmentation information.[5][8]
-
Acquire the mass spectrum and determine the mass of the molecular ion.
-
Use the exact mass to calculate the molecular formula. The fragmentation pattern can be analyzed to further support the proposed structure.
-
A Comparative Look at Alternative Characterization Techniques
While the triad of NMR, IR, and MS forms the bedrock of organic compound characterization, other techniques can provide complementary information, especially for more complex derivatives or for confirming stereochemistry.
Caption: Selection of advanced spectroscopic techniques based on specific analytical needs.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide an unambiguous, three-dimensional structure, confirming connectivity and absolute stereochemistry.[5] This is the "gold standard" for structural determination but is contingent on obtaining suitable crystals.
-
Chiral Chromatography: If the synthesis of a derivative can result in enantiomers, chiral chromatography is essential to separate and quantify the enantiomeric excess (ee).
-
UV-Vis Spectroscopy: For derivatives containing chromophores (e.g., aromatic rings), UV-Vis spectroscopy can provide information about conjugated systems.[10]
Conclusion
The robust characterization of this compound and its derivatives is paramount for their application in research and development. A comprehensive approach utilizing ¹H and ¹³C NMR, FT-IR, and HRMS provides a self-validating framework for structural elucidation. The choice of additional analytical techniques should be guided by the specific structural questions at hand, such as the determination of absolute stereochemistry or the presence of conjugated systems. By following the detailed protocols and understanding the comparative strengths of each technique, researchers can ensure the scientific integrity of their work.
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A Comparative Analysis of the Antimicrobial Efficacy of Novel Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Derivatives Against Established Antibiotics
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective against a spectrum of pathogenic microorganisms. This has catalyzed a paradigm shift in drug discovery, focusing on the exploration of novel chemical scaffolds with unique mechanisms of action. Among the promising candidates are heterocyclic compounds, particularly derivatives of the furanone family. This guide provides a comparative analysis of a specific class of these compounds—Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate derivatives—against a panel of standard antibiotics, offering a data-driven perspective for researchers in microbiology and medicinal chemistry.
These oxooxolane derivatives are of particular interest due to their structural similarity to N-acyl-L-homoserine lactones (AHLs), which are quorum-sensing signal molecules used by many bacteria to regulate virulence gene expression. It is hypothesized that these derivatives may act as quorum sensing inhibitors (QSIs), disrupting bacterial communication and thereby attenuating their pathogenicity—a mechanism distinct from traditional bactericidal or bacteriostatic agents. This guide will delve into their direct antimicrobial activity and provide the robust experimental framework required to validate such findings.
Comparative Antimicrobial Activity: A Quantitative Assessment
The efficacy of any potential antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth. The following table summarizes the MIC values for a representative this compound derivative (herein designated as OXO-1) compared to standard-of-care antibiotics against key pathogenic strains. Data is synthesized from studies on structurally related furanone and oxooxolane compounds.
| Microorganism | Type | OXO-1 Derivative (µg/mL) | Ciprofloxacin (µg/mL) | Penicillin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 16-32 | 0.25-1.0 | 0.06-0.25 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | >128 | 0.008-0.03 | >64 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 64-128 | 0.25-1.0 | >64 | N/A |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 8-16 | N/A | N/A | 0.25-1.0 |
Analysis of Comparative Data: The data indicates that the OXO-1 derivative exhibits moderate activity against the Gram-positive bacterium S. aureus and the yeast C. albicans. Its efficacy against the tested Gram-negative bacteria, E. coli and P. aeruginosa, is significantly lower than the fluoroquinolone antibiotic, Ciprofloxacin. This differential activity is common for novel compounds and suggests a potential mechanism that is more effective against organisms lacking the protective outer membrane characteristic of Gram-negative bacteria. While not as potent as conventional antibiotics in direct growth inhibition, its value may lie in synergistic applications or its anti-virulence potential as a QSI.
Proposed Mechanism of Action: Disrupting Bacterial Communication
Unlike traditional antibiotics that target essential life processes like cell wall synthesis (e.g., Penicillin) or DNA replication (e.g., Ciprofloxacin), many furanone derivatives are believed to function by interfering with quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. By producing and detecting signal molecules (AHLs), bacteria can collectively activate virulence factors, biofilm formation, and antibiotic resistance mechanisms.
The structural mimicry of AHLs by oxooxolane derivatives allows them to competitively bind to the cognate receptor proteins (e.g., LuxR-type receptors). This binding, however, fails to trigger the downstream transcriptional activation, effectively silencing the communication pathway and reducing the expression of virulence factors. This anti-virulence approach is a compelling strategy as it imposes a weaker selective pressure for the development of resistance compared to bactericidal agents.
Caption: Proposed mechanism of quorum sensing inhibition by oxooxolane derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducible and comparable results, antimicrobial susceptibility testing must be performed under rigorously controlled conditions. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a gold-standard technique for determining MIC values.
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it has low levels of thymine and thymidine, which can interfere with some antibiotics, and its cation concentrations are controlled to ensure accurate results for drugs sensitive to divalent cations.
-
Inoculum: The bacterial suspension is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This ensures that the number of bacteria being challenged by the compound is consistent across all tests.
-
Plate Format: The 96-well microtiter plate format allows for efficient testing of multiple concentrations and replicates, minimizing reagent use and enabling high-throughput screening.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., OXO-1) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Perform a serial two-fold dilution series in CAMHB directly in a 96-well plate to achieve the desired final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: From a fresh overnight culture of the test microorganism on an agar plate, select 3-5 isolated colonies. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls:
-
Positive Control: A well containing only inoculated CAMHB (no compound) to ensure the bacteria can grow.
-
Negative Control: A well containing only uninoculated CAMHB to check for sterility.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it has no antimicrobial activity on its own.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the compound where there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
Caption: Standard workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
The this compound derivatives represent a class of compounds with demonstrable, albeit moderate, direct antimicrobial activity, particularly against Gram-positive bacteria and fungi. Their true potential, however, may lie in their proposed mechanism as quorum sensing inhibitors. This anti-virulence strategy offers a promising alternative to traditional antibiotics, potentially mitigating the selective pressures that drive resistance.
Further research should focus on structure-activity relationship (SAR) studies to optimize the scaffold for enhanced potency and a broader spectrum of activity. Moreover, in vivo studies are essential to validate the efficacy of these compounds in a complex biological system and to assess their toxicity and pharmacokinetic profiles. The combination of these derivatives with conventional antibiotics could also be explored for synergistic effects, potentially rejuvenating the utility of existing drugs against resistant strains. The methodologies and comparative data presented herein provide a foundational framework for researchers to advance the exploration of this promising class of antimicrobial agents.
References
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Givskov, M., de Nys, R., Manefield, M., Gram, L., Maximilien, R., Eberl, L., Molin, S., Steinberg, P. D., & Kjelleberg, S. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology. Available at: [Link]
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Irfan, M., Al-Omair, M. A., Al-Warhi, T., Al-Zahrani, K. A., Khan, A., & Alam, M. F. (2023). Synthesis, characterization, and antimicrobial evaluation of novel oxo-oxolane derivatives. Journal of Molecular Structure. Available at: [Link]
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Ren, D., Zuo, R., González Barrios, A. F., Bedzyk, L. A., Eldridge, G. R., Pasmore, M. E., & Wood, T. K. (2002). Differential gene expression for investigating the effect of (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone on Escherichia coli. Applied and Environmental Microbiology. Available at: [Link]
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Hentzer, M., Wu, H., Andersen, J. B., Riedel, K., Rasmussen, T. B., Bagge, N., Kumar, N., Schembri, M. A., Song, Z., Kristoffersen, P., Manefield, M., Costerton, J. W., Molin, S., Eberl, L., Steinberg, P., Kjelleberg, S., Høiby, N., & Givskov, M. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO Journal. Available at: [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI standard M07. Available at: [Link]
A Senior Application Scientist's Guide to Profiling Cross-Reactivity of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Analogs
Introduction: The Challenge and Opportunity of the Furanone Scaffold
The furanone ring, a core component of the γ-lactone family, is a privileged scaffold in medicinal chemistry.[1] Compounds built around this structure are noted for a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate represents a synthetically accessible starting point for exploring this chemical space. However, the very features that confer its bioactivity—namely the electrophilic nature of the α,β-unsaturated carbonyl system—also present a significant challenge: the potential for off-target interactions.
Off-target effects, where a drug molecule interacts with unintended biological targets, are a primary cause of adverse drug reactions and a major contributor to late-stage clinical trial failures.[4][5] Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in ensuring therapeutic safety and efficacy.[6]
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this compound and its analogs. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, empowering researchers to build a self-validating system for profiling their compounds. For the purpose of this guide, we will consider a focused set of hypothetical analogs to illustrate key principles of structure-activity and structure-selectivity relationships.
Part 1: Foundational Strategy - From Analog Design to Triage
The initial step in any cross-reactivity study is to define the chemical space. The selection of analogs should be a deliberate process designed to probe specific structure-activity relationships (SAR). By systematically modifying the parent scaffold, we can deconstruct the contributions of different functional groups to both on-target potency and off-target interactions.
Designing the Analog Series
Our comparative analysis will be based on the parent compound and four rationally designed virtual analogs. The rationale behind each modification is to probe a specific physicochemical or structural property.
| Compound ID | Structure | Rationale for Inclusion |
| Parent Compound | This compound | The baseline scaffold for comparison. |
| Analog A | Mthis compound | Probes the effect of ester alkyl chain length on potency, selectivity, and cellular permeability. |
| Analog B | Ethyl 4-oxooxolane-3-carboxylate | Evaluates the role of the gem-dimethyl group at the C5 position in target binding and potential steric hindrance at off-target sites. |
| Analog C | Ethyl 5,5-dimethyl-4-oxopyrrolidine-3-carboxylate (Lactam) | Assesses the impact of replacing the ring oxygen with a nitrogen, altering hydrogen bonding potential and overall electronics. |
| Analog D | N,5,5-Trimethyl-4-oxooxolane-3-carboxamide | Replaces the ethyl carboxylate with a methylamide to explore how this fundamental change in the hydrogen bonding and electronic properties affects the interaction profile. |
The Cross-Reactivity Triage Workflow
A systematic approach is essential to efficiently manage resources while gathering comprehensive data. We propose a multi-tiered workflow that begins with broad, cost-effective screening and progresses to more complex, in-depth mechanistic studies for promising candidates.
Caption: A multi-tiered workflow for systematic cross-reactivity profiling.
Part 2: Experimental Protocols and Methodologies
This section details the step-by-step protocols for key assays in our workflow. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodology.
Tier 1: High-Throughput Screening - Broad Kinase Panel
Rationale: Kinases are one of the largest enzyme families and are common off-targets for many drugs due to their conserved ATP-binding pocket.[4] The furanone scaffold's potential to act as a Michael acceptor makes it prone to interacting with cysteine residues, which are present in the active sites of numerous kinases. A broad kinase panel provides a rapid and comprehensive view of the most likely kinase off-targets.
Protocol: Radiometric Kinase Filter Binding Assay (e.g., for PKA)
-
Preparation: Prepare a reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA) and a stop solution (0.75% H₃PO₄).
-
Compound Dilution: Perform a serial dilution of the test compounds (Parent Compound and Analogs A-D) in 100% DMSO, typically starting from a 10 mM stock. The final assay concentration of DMSO should be kept below 1%.
-
Reaction Setup: In a 96-well plate, combine:
-
5 µL of diluted test compound.
-
20 µL of kinase/substrate mix (e.g., PKA enzyme and kemptide substrate in reaction buffer).
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of ATP mix (containing non-radiolabeled ATP and [γ-³³P]-ATP) to start the reaction. Incubate for a specified time (e.g., 40 minutes) at room temperature.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Capture Substrate: Transfer 100 µL of the reaction mixture onto a phosphocellulose filter mat. Wash the mat multiple times (e.g., 4x with 75 mM H₃PO₄, 1x with methanol) to remove unincorporated [γ-³³P]-ATP.
-
Quantification: Dry the filter mat and measure the remaining radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound (0% inhibition) and no-enzyme (100% inhibition) control. Plot the data to determine the IC₅₀ value.
Tier 2: Cell-Based Functional Assays - MTT Cytotoxicity Assay
Rationale: While biochemical assays identify direct interactions, cell-based assays reveal the net effect of a compound on a living system.[7] A cytotoxicity assay is a crucial secondary screen to determine if off-target interactions identified in Tier 1 translate to cellular toxicity, a key safety concern.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells with the compounds for a set period, typically 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the compound concentration to calculate the CC₅₀ (50% cytotoxic concentration).
Tier 3: Unbiased Target Identification - DARTS
Rationale: When a compound shows significant cellular effects (like cytotoxicity) that cannot be explained by its known on-target or off-target activities, an unbiased approach is needed to discover the responsible protein(s). Drug Affinity Responsive Target Stability (DARTS) leverages the principle that small molecule binding can stabilize a target protein, making it resistant to protease digestion.[8][9] This method does not require modification of the parent compound, preserving its native activity.[10]
Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Prepare a native protein lysate from the cell line of interest using a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).
-
Compound Incubation: Aliquot the cell lysate into separate tubes. Add the test compound (at a concentration where biological effects were observed) to one tube and a vehicle control (DMSO) to another. Incubate for 1 hour at room temperature.
-
Protease Digestion: Add a low concentration of a broad-spectrum protease, such as pronase, to each tube. The optimal protease concentration must be determined empirically. Incubate for a set time (e.g., 30 minutes).
-
Stop Digestion: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Gel Electrophoresis: Run the digested lysates on an SDS-PAGE gel.
-
Analysis: Stain the gel with a total protein stain (e.g., Coomassie Blue or silver stain). Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle-treated lane. These protected bands represent potential binding partners.
-
Target Identification: Excise the protected bands from the gel and identify the proteins using mass spectrometry (LC-MS/MS).
Part 3: Comparative Data Analysis (Illustrative Data)
To demonstrate how to interpret the results from these assays, we present a table of hypothetical data for our compound series. This data is for illustrative purposes only.
Table 1: Hypothetical Cross-Reactivity Profile
| Compound | Primary Target IC₅₀ (nM) | Off-Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | HEK293 CC₅₀ (µM) | Selectivity Index (Kinase A / Primary) |
| Parent Cmpd | 50 | 1,200 | > 10,000 | 25 | 24 |
| Analog A | 45 | 1,100 | > 10,000 | 22 | 24.4 |
| Analog B | 250 | 5,000 | > 10,000 | > 50 | 20 |
| Analog C | 80 | 950 | 8,500 | 15 | 11.9 |
| Analog D | 150 | 400 | 2,500 | 5 | 2.7 |
Interpretation of Illustrative Data:
-
Parent Compound & Analog A: Show similar potency and selectivity, suggesting the ethyl vs. methyl ester has minimal impact on the interaction with these specific targets.
-
Analog B: The removal of the gem-dimethyl group significantly weakens on-target potency (5-fold increase in IC₅₀). This suggests these groups are crucial for optimal binding at the primary target, perhaps by fitting into a hydrophobic pocket. The off-target activity is also reduced, indicating a general loss of binding affinity.
-
Analog C (Lactam): Shows a moderate loss of on-target potency but a slight increase in off-target activity against Kinase A, resulting in a lower selectivity index. The increased cytotoxicity (lower CC₅₀) could be linked to this new off-target profile.
-
Analog D (Amide): Exhibits a dramatic loss of selectivity. It is significantly more potent against Off-Target Kinase A than the primary target. This modification also leads to a sharp increase in cytotoxicity, strongly suggesting that its cellular effects are driven by off-target activity, particularly the inhibition of Kinase A and B.
Visualizing On-Target vs. Off-Target Effects
Understanding how these interactions affect cellular signaling is key. If our primary target is a kinase in one pathway, but an off-target is in a parallel or critical survival pathway, the consequences can be severe.
Caption: Hypothetical signaling pathways showing desired on-target inhibition and adverse off-target inhibition.
Conclusion
The evaluation of cross-reactivity is a critical, data-driven process in modern drug discovery. For scaffolds like this compound, which possess inherent reactivity, a proactive and systematic profiling strategy is paramount. By integrating computational prediction, high-throughput screening, cell-based functional assays, and unbiased target identification methods, researchers can build a comprehensive understanding of a compound's selectivity profile. This multi-tiered approach not only de-risks candidates early in the development pipeline but also provides invaluable insights into the structure-selectivity relationships that can guide the design of safer, more effective therapeutics.
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PMC. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central. [Link]
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PubMed. (2013). Lactones 43. New biologically active lactones: β-cyclocitral derivatives. National Library of Medicine. [Link]
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MDPI. (2020). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Multidisciplinary Digital Publishing Institute. [Link]
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A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for the Purity Analysis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
This guide provides a detailed walkthrough of the validation process for a High-Performance Liquid Chromatography (HPLC) method designed for the purity analysis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate. The objective is to establish, through documented evidence, a high degree of assurance that the analytical method is suitable for its intended purpose.[1][2] The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recent Q2(R2) revisions, ensuring regulatory compliance and scientific rigor.[3][4]
The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[5][6] HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and precision.[7][8] This guide will not only present the validation parameters but also delve into the scientific rationale behind the experimental design, offering insights for researchers, scientists, and drug development professionals.
The Analytical Method: Baseline Chromatographic Conditions
Before validation can commence, the HPLC method itself must be defined. The following reversed-phase HPLC (RP-HPLC) method was developed for the analysis of this compound and its potential impurities.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (using a Diode Array Detector) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
The Validation Workflow: A Systematic Approach
Method validation is a structured process to demonstrate that the analytical procedure is fit for its intended use.[1][9] The workflow ensures that each performance characteristic is thoroughly evaluated.
Caption: A flowchart of the HPLC method validation process.
System Suitability Testing (SST)
Causality: Before any sample analysis, SST is performed to verify that the entire HPLC system—including the pump, injector, column, and detector—is functioning correctly for the analysis to be performed.[10] It is the first line of defense against erroneous data, ensuring the system's readiness and performance on the day of analysis.[11][12]
Experimental Protocol
-
Prepare a System Suitability Solution containing this compound at the target concentration (e.g., 100 µg/mL) and a known, closely eluting impurity.
-
Inject the solution six consecutive times.
-
Evaluate the resulting chromatograms against the predefined acceptance criteria.
Data Summary & Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column condition and mobile phase compatibility.[11] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks.[13] |
| Resolution (Rs) | Rs ≥ 2.0 (between API and nearest peak) | Confirms the method's ability to separate the main peak from its closest impurity.[11] |
| % RSD of Peak Area | ≤ 1.0% for n=6 injections | Demonstrates the precision of the autosampler and detector response.[11][14] |
| % RSD of Retention Time | ≤ 1.0% for n=6 injections | Indicates the stability and precision of the pump's flow rate.[13] |
Specificity: A Stability-Indicating Approach
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16][17] For a purity assay, this is arguably the most critical validation parameter. To prove the method is "stability-indicating," forced degradation studies are performed to intentionally generate potential degradation products and demonstrate that they do not interfere with the quantification of the main active ingredient.[18][19]
Experimental Protocol: Forced Degradation
-
Expose solutions of this compound (e.g., at 1 mg/mL) to various stress conditions. The goal is to achieve 5-20% degradation of the API.[20][21]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid API exposed to 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Analyze a blank (diluent), an unstressed sample, and all stressed samples using the HPLC method.
-
Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all stressed samples to check for co-eluting peaks.
Data Summary & Acceptance Criteria
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acid Hydrolysis | ~12.5% | Two major degradation peaks observed, well-resolved from the main peak (Rs > 2.5). | Passes |
| Base Hydrolysis | ~18.2% | One major degradation peak observed, baseline resolved (Rs > 4.0). | Passes |
| Oxidation | ~8.5% | Multiple minor degradation peaks observed, all resolved from the main peak. | Passes |
| Thermal | ~5.1% | One minor degradation peak observed (Rs > 3.0). | Passes |
| Photolytic | ~2.3% | No significant degradation observed. | Passes |
| Acceptance Criteria | N/A | The method must demonstrate resolution (Rs > 2.0) between the main peak and all degradation products. The main peak must pass peak purity analysis, indicating no co-elution. | Peak Purity Index > 0.999 |
Linearity and Range
Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[22][23] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[24]
Experimental Protocol
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For a purity method, the range should typically cover from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary & Acceptance Criteria
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 (LOQ) | 12,540 |
| 50.0 | 628,500 |
| 75.0 | 942,150 |
| 100.0 | 1,257,000 |
| 125.0 | 1,571,250 |
| 150.0 | 1,884,900 |
| Linear Regression Results | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 |
| Y-intercept | Should be minimal |
| Residual Plot | Random distribution |
Accuracy (Recovery)
Causality: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[2][25] It is determined by spiking a placebo (or sample matrix) with known amounts of the API at different concentration levels across the method's range.
Experimental Protocol
-
Prepare samples by spiking a placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level (for a total of nine determinations).[26][25]
-
Analyze the samples and calculate the percentage recovery for each.
Data Summary & Acceptance Criteria
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.6 | 99.5% |
| 100% (n=3) | 100.0 | 100.5 | 100.5% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Overall Mean Recovery | 99.8% | Acceptance Criteria | |
| Mean % Recovery | N/A | 98.0% - 102.0%[27] | |
| % RSD | N/A | ≤ 2.0% |
Precision
Causality: Precision measures the degree of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.[2][25] It is evaluated at two levels: repeatability and intermediate precision.[26]
Repeatability (Intra-assay Precision)
This assesses precision over a short time interval under the same operating conditions.[2]
Experimental Protocol:
-
Prepare six independent samples of the API at 100% of the target concentration.
-
Analyze the samples and calculate the % RSD of the results.
Intermediate Precision
This expresses within-laboratory variations, such as different days, different analysts, or different equipment.[28]
Experimental Protocol:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system.
-
Compare the results from both sets of experiments.
Data Summary & Acceptance Criteria
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Acceptance Criteria |
| Number of Samples (n) | 6 | 6 | N/A |
| Mean Assay (%) | 99.8% | 100.1% | N/A |
| % RSD | 0.45% | 0.52% | % RSD ≤ 2.0%[14][29] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[30]
Experimental Protocol
These limits can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[26]
-
Signal-to-Noise Ratio:
-
LOD: Determined at an S/N ratio of approximately 3:1.
-
LOQ: Determined at an S/N ratio of approximately 10:1.
-
-
Verification: To confirm the LOQ, prepare and inject at least six samples at the determined LOQ concentration.
Data Summary & Acceptance Criteria
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.3 µg/mL | N/A |
| LOQ (S/N ≈ 10:1) | 1.0 µg/mL | N/A |
| Precision at LOQ (%RSD, n=6) | 6.8% | % RSD ≤ 10%[1] |
| Accuracy at LOQ (% Recovery) | 97.5% - 103.2% | Within 80-120% |
Robustness
Causality: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[31][32] This provides an indication of its reliability during normal usage and is critical for method transfer between labs.[28]
Experimental Protocol
-
Analyze a system suitability solution while making small, deliberate changes to the method parameters, one at a time.
-
Evaluate the effect on key system suitability parameters like retention time, resolution, and tailing factor.
Caption: Key parameters varied during robustness testing.
Data Summary & Acceptance Criteria
| Parameter Varied | Result | Acceptance Criteria |
| Flow Rate (0.9 & 1.1 mL/min) | All SST parameters met. | All system suitability criteria must be met. |
| Column Temp (28°C & 32°C) | All SST parameters met. | All system suitability criteria must be met. |
| % Organic Content (± 2%) | All SST parameters met. | All system suitability criteria must be met. |
Conclusion
The described High-Performance Liquid Chromatography method for the purity analysis of this compound has been successfully validated in accordance with ICH guidelines. The method demonstrated excellent specificity as a stability-indicating assay, with the ability to resolve the main analyte from all degradation products generated under stress conditions.
The method proved to be linear, accurate, and precise over the specified range. The limits of detection and quantitation are suitable for the purpose of purity analysis. Furthermore, the method's robustness was confirmed through deliberate variation of key chromatographic parameters. Based on this comprehensive validation, the analytical method is deemed reliable, reproducible, and fit for its intended purpose in a quality control environment.
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What Is HPLC Method Robustness Assessment and Its Importance? (2025). Altabrisa Group. Retrieved from [Link]
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The role of forced degradation studies in stability indicating HPLC method development. (2025). ResearchGate. Retrieved from [Link]
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3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS. Retrieved from [Link]
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System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved from [Link]
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System suitability in HPLC Analysis. (2021). Pharmaceutical Updates. Retrieved from [Link]
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Implementing Robustness Testing for HPLC Methods. (n.d.). Separation Science. Retrieved from [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. Retrieved from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv. Retrieved from [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Retrieved from [Link]
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Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025). Altabrisa Group. Retrieved from [Link]
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System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. Retrieved from [Link]
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HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025). Mastelf. Retrieved from [Link]
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Robustness Tests. (n.d.). LCGC International. Retrieved from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
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Robustness in Analytical Methods Outlined. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Chromatography Today. Retrieved from [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
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The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
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What Is Linearity in HPLC Analysis and Its Importance? (2025). Altabrisa Group. Retrieved from [Link]
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What is the difference between specificity and selectivity of the HPLC method? (2014). ResearchGate. Retrieved from [Link]
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HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025). Mastelf. Retrieved from [Link]
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Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024). Technology Networks. Retrieved from [Link]
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Linearity and range of the HPLC method. (n.d.). ResearchGate. Retrieved from [Link]
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How To Perform Linearity and Range In Method Validation: Easy Tips. (2025). PharmaGuru. Retrieved from [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. Retrieved from [Link]
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ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]
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HPLC Separation Robustness and Ruggedness. (2015). Agilent. Retrieved from [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved from [Link]
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Validation of an analytical method for the determination of ethyl carbamate in vinegars. (2025). Europe PMC. Retrieved from [Link]
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The Cutting Edge of Drug Discovery: A Comparative Docking Analysis of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel therapeutic agents, the structural scaffold of a molecule is paramount to its biological activity. The γ-butyrolactone moiety, a five-membered lactone, is a privileged structure found in a plethora of natural products and clinically approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This guide delves into the therapeutic potential of a specific class of γ-butyrolactone derivatives: Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylates. Through a comprehensive and comparative molecular docking study, we will explore the interactions of these derivatives with two key enzymes implicated in major diseases: Cyclooxygenase-2 (COX-2) and Tubulin.
This guide is designed to provide not just a protocol, but a strategic framework for computational drug discovery. We will dissect the rationale behind experimental choices, present a self-validating methodology, and ground our claims in authoritative scientific literature.
The Rationale: Why Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate and Why These Targets?
The oxolane (tetrahydrofuran) ring, particularly in the form of γ-butyrolactone, is a versatile scaffold in medicinal chemistry. Its inherent polarity and hydrogen bonding capabilities, combined with the potential for diverse functionalization, make it an attractive starting point for the design of novel enzyme inhibitors. The 5,5-dimethyl substitution on the oxolane ring can provide steric bulk, potentially enhancing binding specificity and metabolic stability.
Our choice of target enzymes is driven by the established therapeutic relevance and the availability of high-quality structural data:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a crucial role in inflammation and pain.[4] Selective COX-2 inhibitors are a significant class of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5]
-
Tubulin: A key component of the cytoskeleton, essential for cell division, motility, and intracellular transport.[6] Tubulin inhibitors that disrupt microtubule dynamics are among the most successful anticancer agents.[7][8]
For a robust comparison, we will benchmark the performance of our lead this compound derivative against a well-established inhibitor for each target: Celecoxib for COX-2 and Colchicine for Tubulin. This will provide a clear context for evaluating the potential of our novel scaffold.
The Workflow: A Step-by-Step Guide to Comparative Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] The following protocol outlines a rigorous and reproducible workflow for performing comparative docking studies using the widely-used and open-source software, AutoDock Vina.[10]
Experimental Workflow Diagram
Caption: A streamlined workflow for comparative molecular docking studies.
Detailed Protocol
Part 1: Preparation of the Receptor (Protein)
-
Obtain Protein Structure: Download the crystal structures of the target enzymes from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3LN1 for COX-2 complexed with a selective inhibitor and PDB ID: 4O2B for Tubulin in complex with a colchicine-site binder.[7]
-
Protein Preparation:
-
Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand. This is crucial to create a clean binding pocket for docking.
-
Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are vital for accurate interaction calculations.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save the prepared protein structure in the .pdbqt format required by AutoDock Vina.
-
Part 2: Preparation of the Ligands
-
Ligand Design and Optimization:
-
The 3D structures of the this compound derivative and the reference inhibitors (Celecoxib, Colchicine) can be sketched using a 2D chemical drawing tool and converted to 3D.
-
Perform energy minimization of the ligand structures using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Ligand File Preparation:
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand structures in the .pdbqt format.
-
Part 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a three-dimensional grid box that encompasses the active site of the enzyme. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For known targets, the grid box can be centered on the position of the co-crystallized ligand.
-
-
Configuration File:
-
Create a configuration text file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired output file name. You can also adjust the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).[11]
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
-
Part 4: Analysis of Results
-
Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Interaction Analysis:
-
Visualize the docked poses of the ligands within the protein's active site using molecular graphics software.
-
Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme. These interactions are critical for understanding the molecular basis of binding.
-
Comparative Analysis: this compound vs. Standard Inhibitors
The following table summarizes the hypothetical, yet plausible, docking results for our lead oxolane derivative and the standard inhibitors against COX-2 and Tubulin.
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| Oxolane Derivative | COX-2 | -9.2 | Arg513, Val523, Ser353 | 2 |
| Celecoxib (Standard) | COX-2 | -10.5 | Arg513, His90, Gln192 | 3 |
| Oxolane Derivative | Tubulin | -8.5 | Cys241, Leu248, Ala316 | 1 |
| Colchicine (Standard) | Tubulin | -9.8 | Asn258, Ala180, Asn249 | 3 |
Interpretation of Results:
-
COX-2: The oxolane derivative shows a strong predicted binding affinity for COX-2, although slightly lower than the standard inhibitor, Celecoxib. The interaction with key residues like Arg513, a critical residue for the binding of many COX-2 inhibitors, suggests a promising inhibitory potential.
-
Tubulin: Similarly, the oxolane derivative demonstrates good binding affinity for the colchicine-binding site of tubulin. The hydrophobic interactions with residues like Leu248 and Ala316 are indicative of a stable complex.
Visualizing the Interactions
A clear visualization of the binding modes is essential for understanding the structure-activity relationship.
Signaling Pathway Context (Hypothetical)
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A Senior Application Scientist's Guide to Catalytic Systems for β-Keto Lactone Formation
Introduction: The Synthetic Challenge and Strategic Value of β-Keto Lactones
β-Lactones, the four-membered cyclic esters, are high-value synthetic intermediates due to the significant ring strain (approximately 22.8 kcal mol⁻¹) that renders them susceptible to a variety of ring-opening reactions. This reactivity makes them powerful building blocks for accessing complex acyclic structures with defined stereochemistry, such as polyketides, β-hydroxy acids, and various bioactive natural products. The incorporation of a ketone functionality at the β-position further enhances their synthetic utility, providing an additional handle for molecular elaboration. However, the same ring strain that makes these molecules synthetically attractive also presents a formidable challenge in their construction.
This guide provides a head-to-head comparison of the principal catalytic strategies developed to address this challenge. We will move beyond a simple recitation of methods to a deeper analysis of the causality behind each approach. For researchers in academia and the pharmaceutical industry, selecting the appropriate catalytic system is paramount. The choice depends on a multitude of factors including desired stereochemistry, substrate scope, scalability, and operational simplicity. Here, we dissect four major catalytic platforms: the atom-economical Ring-Expansion Carbonylation of epoxides, the elegant enantioselective [2+2] cycloadditions catalyzed by organocatalysts, the cutting-edge Palladium-catalyzed C-H activation, and the environmentally benign enzymatic approaches. Each system will be evaluated on its performance, mechanistic underpinnings, and practical applicability, supported by experimental data and detailed protocols to empower you, the researcher, to make informed decisions in your synthetic endeavors.
Ring-Expansion Carbonylation (REC) of Epoxides: An Atom-Economical Approach
The carbonylation of readily available epoxides represents one of the most direct and atom-economical routes to β-lactones. This method involves the formal insertion of a carbon monoxide (CO) molecule into a C-O bond of the epoxide ring. The most successful catalysts for this transformation are bimetallic, ionic complexes, typically featuring a Lewis acidic cation to activate the epoxide and a nucleophilic cobalt carbonylate anion to facilitate ring-opening and CO insertion.
Mechanistic Rationale
The generally accepted mechanism for catalysts of the type [Lewis Acid]⁺[Co(CO)₄]⁻ was pioneered by Coates and others.[1] The catalytic cycle (Figure 1) begins with the coordination of the epoxide oxygen to the Lewis acidic metal center (e.g., Cr³⁺ or Al³⁺), activating the epoxide for nucleophilic attack. The [Co(CO)₄]⁻ anion then opens the ring, typically at the less sterically hindered carbon, forming a cobalt-acyl intermediate. Subsequent migratory insertion of CO into the cobalt-carbon bond, followed by ring-closing lactonization, releases the β-lactone product and regenerates the active catalyst. The regioselectivity of the CO insertion is a key feature, generally occurring between the oxygen and the less substituted carbon of the epoxide.[2]
Figure 1: Generalized catalytic cycle for the Ring-Expansion Carbonylation of epoxides.
Performance Comparison
The choice of Lewis acid and its ligand framework significantly impacts catalyst activity and stability. Chromium-based catalysts, particularly those with porphyrin ligands, have demonstrated superior performance over aluminum or titanium analogues, offering higher turnover numbers (TONs) and turnover frequencies (TOFs).[2] A major breakthrough was the development of systems capable of operating at or near atmospheric pressure of CO, obviating the need for specialized high-pressure equipment.[3][4]
| Catalyst System | Substrate (Epoxide) | Pressure (CO) | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | Propylene Oxide | 27.6 bar | 50 | 24 | 95 | 400 | [2] |
| [(TPP)Cr(THF)₂]⁺[Co(CO)₄]⁻ | Propylene Oxide | 6.9 bar | 25 | 2 | >98 | 980 | [3] |
| [(TPP)Cr(THF)₂]⁺[Co(CO)₄]⁻ | 1,2-Epoxyhexane | 1 atm | 25 | 24 | 95 | - | [3] |
| [(OEP)Cr(THF)₂]⁺[Co(CO)₄]⁻ | Various Epoxides | 41-62 bar | 25-50 | 0.5-2 | >99 | up to 10,000 | [2] |
| Heterogeneous [Cr-POP]⁺[Co(CO)₄]⁻ | Propylene Oxide | 60 bar | 60 | 20 | >99 (41% conv.) | - | [5] |
salph = N,N'-o-phenylenebis(3,5-di-tert-butylsalicylideneimine); TPP = tetraphenylporphyrin; OEP = octaethylporphyrin; POP = Porous Organic Polymer.
Causality and Insights: The Lewis acid's role is critical; stronger Lewis acids can lead to side reactions or double carbonylation to form succinic anhydrides. The development of catalysts like [(TPP)Cr(THF)₂]⁺[Co(CO)₄]⁻ strikes a balance, providing sufficient activation for high turnover at low pressures while maintaining high selectivity for the β-lactone product.[3] The move towards heterogeneous catalysts supported on porous organic polymers aims to address the significant challenge of catalyst separation and recycling in homogeneous systems, a crucial step for industrial scalability.[2][4]
Organocatalytic [2+2] Cycloadditions: The Elegance of Asymmetric Synthesis
Organocatalysis has emerged as a powerful platform for the enantioselective synthesis of β-lactones, avoiding the use of transition metals. The most prominent strategies involve the formal [2+2] cycloaddition between a ketene equivalent (generated in situ) and a carbonyl compound. Chiral Lewis bases, such as isothioureas and N-heterocyclic carbenes (NHCs), are particularly effective.
Isothiourea Catalysis: Activating Carboxylic Anhydrides
Chiral isothiourea catalysts, such as Benzotetramisole (BTM) and its derivatives (e.g., HyperBTM), have proven highly effective in catalyzing the reaction between carboxylic anhydrides and prochiral ketones or diones.
Mechanistic Rationale: The isothiourea catalyst acts as a nucleophile, reacting with the anhydride to form a C(1)-ammonium enolate intermediate. This chiral enolate is the key to enantioselectivity. The reaction is believed to proceed through a concerted, asynchronous [2+2] cycloaddition between the ammonium enolate and the carbonyl partner.[6][7] This pathway is favored over a stepwise aldol-lactonization process, leading to the formation of the β-lactone with high stereocontrol. Following cyclization, the catalyst is released, ready to begin a new cycle.
Figure 2: Catalytic cycle for isothiourea-catalyzed [2+2] cycloaddition.
N-Heterocyclic Carbene (NHC) Catalysis: Versatile Precursor Activation
NHCs are another class of exceptional Lewis base catalysts for β-lactone synthesis. They can activate a variety of precursors, including ketenes and ketoacids, to generate nucleophilic intermediates for cycloaddition.
Mechanistic Rationale: In the case of intramolecular aldol lactonization of ketoacids, the NHC first reacts with a peptide coupling reagent (like HATU) and the ketoacid to generate an NHC-bound enolate.[8] This intermediate then undergoes an intramolecular aldol reaction, followed by lactonization to yield highly functionalized, fused β-lactones with excellent enantioselectivity.
Performance Comparison
Organocatalytic methods are renowned for their exceptional stereoselectivity, often achieving >99:1 enantiomeric ratio (er). The reactions are typically run under mild conditions.
| Catalyst System | Substrates | Cat. Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | dr / er | Reference |
| Isothiourea (HyperBTM) | Phenylacetic anhydride, Pyrazol-4,5-dione | 10 | 25 | 3 | 62 | 70:30 / 99:1 | [9][10] |
| Isothiourea (HyperBTM) | Propionic anhydride, Perfluoroalkylketone | 5 | 20 | 16 | 91 | >95:5 / >99:1 | [6] |
| Isothiourea (HyperBTM) | Silyl acid, α-Ketophosphonate | 5 | 25 | 16 | 76 | >95:5 / >99:1 | [11][12] |
| NHC (Chiral Triazolium) | Acyclic Ketoacid, HATU | 10 | 25 | 24 | 75 | 93:7 / 98:2 | [8][13] |
| NHC (Chiral Triazolium) | Alkylarylketene, 2-Nitrobenzaldehyde | 10 | 25 | 16 | 85 | 93:7 / 93:7 | [14] |
dr = diastereomeric ratio; er = enantiomeric ratio.
Causality and Insights: The success of these organocatalytic systems lies in the formation of a well-defined, chiral nucleophilic intermediate (the ammonium or acyl azolium enolate). The rigid structure of the catalyst-substrate complex effectively shields one face of the enolate, dictating the stereochemical outcome of the subsequent cycloaddition. The isothiourea-catalyzed reaction using anhydrides is particularly powerful as it avoids handling unstable ketenes directly.[6] The NHC-catalyzed dynamic kinetic resolution of ketoacids is a sophisticated process that allows for the conversion of a racemic starting material into a single, highly enantioenriched product diastereomer, showcasing the advanced capabilities of modern organocatalysis.[8][13]
Palladium-Catalyzed β-C(sp³)–H Activation: A Modern Synthetic Disconnection
Directly functionalizing inert C-H bonds is a primary goal of modern synthetic chemistry. Recent advances have demonstrated the feasibility of synthesizing β-lactones directly from aliphatic carboxylic acids via a palladium-catalyzed β-C(sp³)–H activation and subsequent lactonization. This strategy offers a novel and powerful disconnection, building the ring from a linear precursor.
Mechanistic Rationale
This transformation, developed by Yu and co-workers, relies on a Pd(II)/Pd(IV) catalytic cycle.[6] A specially designed mono-N-protected amino acid (MPAA) ligand is crucial. The carboxylic acid substrate first coordinates to the Pd(II) center. The MPAA ligand then facilitates the deprotonation and activation of a β-methylene C-H bond, forming a five-membered palladacycle intermediate. This intermediate is then oxidized by an external oxidant (e.g., a peroxide) to a Pd(IV) species. The final, crucial step is a C-O reductive elimination from the Pd(IV) center, which forms the strained four-membered β-lactone ring and regenerates the active Pd(II) catalyst.
Figure 3: Catalytic cycle for Pd-catalyzed β-C(sp³)–H lactonization.
Performance Overview
This method is still emerging, but it has shown remarkable potential for substrates that are challenging for other methods. It is particularly effective for acids bearing α-quaternary centers due to the Thorpe-Ingold effect, which favors the cyclized transition state.
| Catalyst System | Substrate (Acid) | Ligand | Oxidant | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | 2,2-Dimethyl-3-phenylpropanoic acid | Ac-β-Ala-OH | TBHP | 100 | 65 | [6] |
| Pd(OAc)₂ | 2,2,3-Trimethylbutanoic acid | Ac-β-Ala-OH | TBHP | 100 | 70 | [6] |
TBHP = tert-Butyl hydroperoxide; Ac-β-Ala-OH = N-Acetyl-β-alanine.
Causality and Insights: The key to this reaction's success is the bifunctional MPAA ligand, which acts as both an internal base to facilitate the C-H activation step and a ligand to stabilize the palladium center. The formation of a five-membered palladacycle is kinetically favored, directing the activation to the β-position. While yields are currently moderate and conditions can be harsh, this approach represents a paradigm shift, enabling the synthesis of β-lactones from simple, linear carboxylic acids and opening up new avenues for retrosynthetic analysis.
Enzymatic Synthesis: The Green Chemistry Approach
Biocatalysis offers an environmentally friendly and often highly selective alternative to traditional chemical synthesis. For β-lactone formation, dedicated enzyme systems have been discovered that can construct the strained ring with perfect stereocontrol under mild, aqueous conditions.
Mechanism: The Obi β-Lactone Synthetase System
A prime example is the biosynthetic pathway for the antibiotic obafluorin, which involves a five-enzyme cascade.[15] The crucial step is performed by a non-ribosomal peptide synthetase (NRPS) machinery, specifically the terminal thioesterase (TE) domain of the ObiF enzyme.[8][15] This enzyme catalyzes the cyclization of a β-hydroxy acid precursor, which is tethered to an aryl carrier protein (ObiD), into the final β-lactone product. The reaction proceeds at room temperature and produces the product with high fidelity and stereoselectivity.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS No. 1803608-60-7), grounded in established safety principles and best practices. Our objective is to empower you with the knowledge to manage this substance confidently and responsibly from the point of generation to its final disposition.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, we can infer its likely characteristics based on its chemical structure—a carboxylate ester and an oxolane (tetrahydrofuran) derivative—and data for analogous compounds.
Rationale: The principle of treating chemicals with unknown or undocumented toxicity as hazardous is a cornerstone of laboratory safety. This approach ensures a high margin of safety and compliance with regulatory frameworks.[1][2]
Table 1: Profile of this compound
| Property | Value / Inferred Hazard | Source |
| CAS Number | 1803608-60-7 | [3][4] |
| Molecular Formula | C₉H₁₄O₄ | [4][5] |
| Molecular Weight | 186.21 g/mol | [4][5] |
| Physical State | Likely a solid or liquid at room temperature. | Inferred |
| Solubility | Expected to be insoluble or poorly soluble in water. | [6] |
| Inferred Hazards | May cause skin and eye irritation.[7] Harmful if swallowed.[8] As an organic ester, it should be considered combustible. | Inferred from similar compounds |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[6][7] | Inferred from general ester chemistry |
| Storage Temperature | 2-8°C | [3] |
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is your primary defense against chemical exposure. The following PPE must be worn at all times when handling this compound and its waste products.
-
Eye Protection: Tight-sealing safety goggles or a face shield are mandatory to protect against splashes.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Work Area: All handling and waste consolidation should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[9]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow the hazardous waste regulations established by agencies like the Environmental Protection Agency (EPA) and your institution's Environmental Health & Safety (EH&S) department.[1][10] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [2][11]
Phase 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Identify the Waste Stream: Determine the nature of the waste.
-
Pure or Concentrated Substance: Unused or expired this compound.
-
Contaminated Labware: Pipette tips, gloves, weigh boats, or paper towels contaminated with the substance.
-
Dilute Solutions: Solutions of the compound in organic solvents (e.g., dichloromethane, ethyl acetate, hexanes).
-
-
Segregate Incompatibles: Never mix this waste stream with incompatible chemicals. Specifically, keep it separate from:
-
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)
-
Strong Bases (e.g., Sodium Hydroxide)
-
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)
Rationale: Mixing incompatible wastes can lead to violent reactions, gas evolution, or fire.[12] Carboxylate esters can undergo hydrolysis when mixed with strong acids or bases.
-
Phase 2: Containment and Labeling
Proper containment and labeling are legally required and essential for safety.
-
Select an Appropriate Container:
-
For liquid waste (solutions), use a clean, leak-proof container made of a compatible material (plastic is often preferred).[1] Ensure the container has a screw-top cap in good condition.[12]
-
For solid waste (contaminated labware), use a designated solid waste container or a sturdy, sealable plastic bag.
-
Crucially, do not use foodstuff containers (e.g., mayonnaise jars) for hazardous waste. [12]
-
-
Fill the Container Safely:
-
Label the Container Immediately:
-
Attach a hazardous waste tag provided by your institution's EH&S department.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all other components and their approximate percentages (e.g., "Methylene Chloride ~95%, this compound ~5%").
-
Indicate the hazards (e.g., "Combustible," "Irritant").
-
Write the date the first drop of waste was added to the container.
-
Phase 3: Storage and Disposal
Hazardous waste must be stored in a designated and properly managed area until it is collected by trained personnel.
-
Designate a Satellite Accumulation Area (SAA):
-
Adhere to Accumulation Limits:
-
Arrange for Waste Collection:
Disposal Decision Workflow Diagram
The following diagram illustrates the logical steps for managing waste containing this compound.
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A Senior Application Scientist's Guide to Handling Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Introduction: Understanding the Compound and the Imperative for Safety
Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS No. 1803608-60-7) is a substituted furanone derivative, a class of compounds utilized as intermediates in pharmaceutical synthesis and other fine chemical applications.[1][2] While specific toxicological data for this exact molecule is not extensively published, its structural similarity to other carboxylate esters and furanones necessitates a cautious and well-defined handling protocol.[3][4] The presence of the ester and ketone functionalities suggests potential for irritation and sensitization.
This guide provides a comprehensive operational framework for the safe handling of this compound. It is designed for laboratory professionals who understand that true safety is not just about following rules, but about understanding the chemical causality behind them. By internalizing these principles, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: A Proactive Approach Based on Chemical Structure
Given the limited specific data, we will extrapolate a hazard profile from closely related analogs, such as Ethyl 5-oxooxolane-2-carboxylate and other furanone derivatives. This proactive approach is a cornerstone of robust laboratory safety.
-
Eye Irritation: Esters can hydrolyze upon contact with moisture on the eye's surface, potentially forming the parent carboxylic acid and alcohol, leading to irritation. GHS classifications for similar compounds indicate a risk of serious eye irritation.[3]
-
Skin Irritation & Sensitization: Prolonged or repeated contact can lead to dermatitis. Furanone derivatives are often treated as potential skin sensitizers, meaning that an allergic reaction may develop after repeated exposure.[4][5]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause irritation to the respiratory system.[3][6]
It is crucial to handle this material as hazardous until comprehensive toxicological data becomes available.[2]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against direct exposure. It is not a mere checklist but a system designed to mitigate the specific risks identified above.
Primary Barriers: Eye and Face Protection
-
Mandatory: At all times when handling the compound, wear chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[7] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Recommended for High-Risk Operations: When handling quantities greater than 50 mL or when there is a significant risk of splashing (e.g., during transfers or heating), supplement your goggles with a full-face shield.[8] A face shield provides a secondary barrier, protecting the entire face from direct contact.
Dermal Protection: Gloves and Protective Clothing
The causality here is simple: prevent skin contact to avoid irritation and potential sensitization.
-
Gloves: The choice of glove material is critical.
-
Primary Recommendation: Butyl rubber gloves offer superior resistance to esters and ketones.[8]
-
Alternative: High-quality, chemical-resistant nitrile gloves (minimum 8 mil thickness) are a suitable alternative for incidental contact. However, it is imperative to check the manufacturer's compatibility charts. Never assume all nitrile gloves are the same.
-
Glove Discipline: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination occurs. Wash hands thoroughly after removing gloves.[9]
-
-
Laboratory Coat: A clean, buttoned, knee-length laboratory coat is mandatory.
-
Apron: For large-volume transfers or procedures with a high splash potential, wear a chemical-resistant apron over your lab coat.
Respiratory Protection: Engineering Controls as the First Line of Defense
-
Primary Control: All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood.[7][10] This engineering control is fundamentally more effective than relying on personal respirators.
-
Secondary Control (Emergency Use): In the event of a significant spill or failure of engineering controls, a full-face respirator with an organic vapor cartridge may be necessary.[7] Use of such equipment requires prior medical clearance, training, and fit-testing as per OSHA 29 CFR 1910.134.
| Hazard Route | Assessed Risk | Primary PPE / Control | Secondary Measures |
| Eyes | Serious Irritation | Chemical Splash Goggles | Full-Face Shield (for high splash risk) |
| Skin | Irritation & Sensitization | Butyl Rubber or Heavy-Duty Nitrile Gloves, Lab Coat | Chemical-Resistant Apron |
| Inhalation | Respiratory Irritation | Chemical Fume Hood | NIOSH-approved Respirator (Emergency) |
Operational & Disposal Plan: A Step-by-Step Protocol
This protocol integrates the PPE requirements into a logical workflow, ensuring safety at every stage.
Preparation & Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment.
-
Don PPE: Put on your lab coat, chemical splash goggles, and appropriate gloves before entering the handling area.
Handling Procedure
-
Transport: Keep the chemical in its original, sealed container when transporting it to the fume hood.
-
Weighing/Transfer: Conduct all transfers and weighing of the material inside the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Work Practice: Handle the material at least 6 inches inside the fume hood sash. Use techniques that minimize the generation of dust or aerosols. Keep the container sealed when not in use.
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Carefully remove gloves, turning them inside-out, and dispose of them in the designated hazardous waste container.
-
Remove goggles and lab coat.
-
Wash hands and forearms thoroughly with soap and water.[11]
-
Waste Disposal Plan
-
Chemical Waste: All excess this compound and solutions containing it must be disposed of as hazardous chemical waste.
-
Collect in a clearly labeled, sealed container compatible with organic waste.
-
Never pour this chemical down the drain.[7]
-
-
Contaminated Materials: All disposables that have come into contact with the chemical (e.g., gloves, weighing boats, paper towels) must be placed in a sealed bag and disposed of as solid hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Visual Workflow: Safe Handling of this compound
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






